Product packaging for Madiol(Cat. No.:)

Madiol

Cat. No.: B1230962
M. Wt: 304.5 g/mol
InChI Key: WRWBCPJQPDHXTJ-QLMYBWCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Madiol, also known generically as Methandriol or 17α-Methylandrost-5-ene-3β,17β-diol, is a synthetic androstane steroid and a 17α-alkylated derivative of the endogenous prohormone androstenediol . It is classified as an androgen and anabolic steroid (AAS) and has been used in historical research contexts, such as in the study of breast cancer . Methandriol is an orally active 17α-alkylated AAS and a close structural analogue of methyltestosterone . This product is labeled "For Research Use Only" (RUO). RUO products are specialized tools intended exclusively for laboratory research in controlled environments and are not to be used for diagnostic procedures or the treatment of human patients . They are not subject to the same regulatory evaluations as in vitro diagnostic (IVD) medical devices . This product is intended for use by qualified researchers only and is strictly not for personal, cosmetic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B1230962 Madiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(3S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4,14-17,21-22H,5-12H2,1-3H3/t14-,15?,16?,17?,18?,19?,20-/m0/s1

InChI Key

WRWBCPJQPDHXTJ-QLMYBWCRSA-N

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O

Isomeric SMILES

C[C@@]1(CCC2C1(CCC3C2CC=C4C3(CC[C@@H](C4)O)C)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CCC4(C)O)C)O

Synonyms

Madiol
Methandriol
Methylandrostenediol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Madiol (Methandriol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, also known as Methandriol (and chemically as 17α-methyl-5-androstene-3β,17β-diol), is a synthetic anabolic-androgenic steroid. First synthesized in 1935, it is a derivative of the endogenous prohormone androstenediol.[1] This technical guide provides a comprehensive overview of the core synthesis pathways for this compound and its common esterified derivative, this compound Dipropionate. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for professionals in drug development and chemical synthesis.

Core Synthesis of this compound via Grignard Reaction

The foundational and most common method for synthesizing this compound is through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a methyl group to the 17-keto position of a steroid precursor.

Starting Materials

The primary starting material for the synthesis of this compound is Dehydroepiandrosterone (DHEA) , also known as 3β-hydroxy-5-androsten-17-one.[2] DHEA is a naturally occurring steroid hormone produced in the adrenal glands, gonads, and brain, making it a readily available and cost-effective precursor for the synthesis of various steroids.[2]

The Grignard reagent used is typically a methylmagnesium halide , such as methylmagnesium iodide or methylmagnesium bromide, which provides the methyl group that is added at the C17α position.[2]

Reaction Pathway

The synthesis proceeds by the nucleophilic attack of the methyl group from the Grignard reagent on the electrophilic carbonyl carbon at the C17 position of DHEA. This addition breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with a dilute acid protonates the alkoxide, yielding the diol product, this compound.

Madiol_Synthesis DHEA Dehydroepiandrosterone (DHEA) (3β-hydroxy-5-androsten-17-one) Intermediate Magnesium Alkoxide Intermediate DHEA->Intermediate Grignard Reaction Grignard Methylmagnesium Halide (CH3MgX) Grignard->Intermediate This compound This compound (17α-methyl-5-androstene-3β,17β-diol) Intermediate->this compound Protonation Workup Acidic Workup (e.g., aq. NH4Cl) Workup->this compound

Core synthesis pathway of this compound via Grignard reaction.
Experimental Protocol: Grignard Reaction for this compound Synthesis

Materials:

  • Dehydroepiandrosterone (DHEA)

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of methyl halide in anhydrous ether or THF is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. The remaining methyl halide solution is then added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with DHEA: A solution of DHEA in anhydrous ether or THF is added dropwise to the freshly prepared Grignard reagent at room temperature with stirring. The reaction is typically exothermic and may require external cooling to maintain a controlled temperature. After the addition is complete, the reaction mixture is stirred for several hours at room temperature or gently refluxed to ensure the reaction goes to completion.

  • Workup and Purification: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol, acetone, or a mixture of ethyl acetate and hexane.

Quantitative Data for this compound Synthesis

While specific comparative yields can vary based on the scale and precise conditions of the reaction, the following table provides representative data for the Grignard synthesis of this compound.

Starting MaterialGrignard ReagentSolventReaction Time (h)Temperature (°C)Reported Yield (%)
DHEAMethylmagnesium IodideDiethyl Ether4Reflux~75-85
DHEAMethylmagnesium BromideTHF4Reflux~80-90
DHEAMethylmagnesium IodideTHF6Room Temp~70-80

Synthesis of this compound Dipropionate

This compound is often used in its esterified form, this compound Dipropionate, which has a longer duration of action. The synthesis involves the esterification of both the 3β and 17β hydroxyl groups of this compound.

Starting Materials

The primary starting materials are This compound and an acylating agent such as propionic anhydride or propionyl chloride .[2] A base, typically pyridine , is often used as a solvent and catalyst. Alternatively, an acid catalyst like p-toluenesulfonic acid or sulfuric acid can be used with propionic acid.

Reaction Pathway

The esterification reaction involves the nucleophilic attack of the hydroxyl groups of this compound on the carbonyl carbon of the acylating agent. In the presence of a base like pyridine, the hydroxyl groups are deprotonated, increasing their nucleophilicity. With an acid catalyst, the carbonyl oxygen of the propionic acid is protonated, increasing its electrophilicity.

Madiol_Dipropionate_Synthesis This compound This compound MadiolDipropionate This compound Dipropionate This compound->MadiolDipropionate Esterification AcylatingAgent Propionic Anhydride or Propionyl Chloride AcylatingAgent->MadiolDipropionate Catalyst Pyridine or Acid Catalyst Catalyst->MadiolDipropionate Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Start Flame-dried Glassware Inert Atmosphere Grignard_Prep Prepare Grignard Reagent (CH3MgX in Ether/THF) Start->Grignard_Prep Reaction Add DHEA Solution to Grignard Reagent Grignard_Prep->Reaction DHEA_Sol Dissolve DHEA in Anhydrous Solvent DHEA_Sol->Reaction Stir Stir/Reflux (Monitor by TLC) Reaction->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Ethanol/Acetone Evaporate->Recrystallize Characterization Characterize Product (NMR, GC-MS, MP) Recrystallize->Characterization

References

Madiol (Methandriol): An In-depth Technical Guide on its Mechanism of Action at the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, the brand name for the synthetic anabolic-androgenic steroid (AAS) Methandriol (also known as Methylandrostenediol), is a derivative of the endogenous prohormone androstenediol. First synthesized in 1935, it is a 17α-alkylated steroid, a modification that enhances its oral bioavailability. This guide provides a detailed examination of the mechanism of action of this compound at the androgen receptor (AR), summarizing available data, outlining key experimental protocols, and visualizing relevant pathways and workflows. While Methandriol has been studied for its anabolic and androgenic properties, precise quantitative data on its direct interaction with the androgen receptor is not extensively available in recent scientific literature. This guide, therefore, also details the standard experimental procedures used to characterize such interactions.

Core Mechanism of Action: Androgen Receptor Agonism

The primary mechanism of action for Methandriol is its function as an agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily. Upon administration, Methandriol enters target cells and binds to the AR, which is typically located in the cytoplasm complexed with heat shock proteins. This binding induces a conformational change in the AR, leading to the dissociation of the heat shock proteins and the translocation of the ligand-receptor complex into the nucleus.

Once in the nucleus, the AR-Methandriol complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activators and the general transcriptional machinery, leading to an increase in the transcription of androgen-responsive genes. The products of these genes mediate the anabolic and androgenic effects of Methandriol.

Signaling Pathway of this compound (Methandriol) at the Androgen Receptor

Caption: this compound (Methandriol) signaling pathway via the Androgen Receptor.

Quantitative Data on Anabolic and Androgenic Effects

Precise in vitro binding affinities (Ki, IC50) and transactivation potencies (EC50) for Methandriol at the androgen receptor are not well-documented in publicly available literature. The anabolic and androgenic properties have been characterized relative to testosterone, primarily through in vivo assays such as the Hershberger assay.

PropertyThis compound (Methandriol)Testosterone (Reference)Notes
Anabolic Rating 20 - 60[1]100Indicates a lower muscle-building potential compared to testosterone.
Androgenic Rating 30 - 60[1]100Suggests moderate masculinizing effects.
Anabolic:Androgenic Ratio Approximately 1:1[2]1:1Indicates a relatively balanced profile of anabolic and androgenic effects.
AR Binding Affinity (Ki) Not ReportedNot Reported (Varies with assay)Direct competitive binding data is not readily available.
AR Transactivation (EC50) Not ReportedNot Reported (Varies with assay)Data from reporter gene assays are not readily available.

Secondary Mechanisms of Action

Beyond its primary interaction with the androgen receptor, Methandriol's overall pharmacological profile is influenced by its interactions with other steroid hormone receptors and its metabolic fate.

Interaction with Glucocorticoid Receptors

There is evidence to suggest that, like other anabolic steroids, Methandriol may interact with the glucocorticoid receptor (GR).[3] While direct quantitative binding data for Methandriol at the GR is not available, other androgens have been shown to competitively inhibit the binding of glucocorticoids to their receptor.[3] This interaction could contribute to an anti-catabolic effect by interfering with the muscle-wasting actions of glucocorticoid hormones.[1]

Estrogenic Activity

Methandriol's parent hormone, 5-androstenediol, is known to have potent estrogenic properties.[1] It is believed that Methandriol also exhibits estrogenic activity, which may be more potent due to its increased bioavailability from the 17α-methylation.[1] This estrogenic activity is likely due to direct binding to estrogen receptors and contributes to some of its side effects, such as water retention.[1]

Experimental Protocols

To quantitatively assess the interaction of this compound (Methandriol) with the androgen receptor, the following standard experimental protocols would be employed.

Androgen Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity (Ki or IC50) of a test compound for the androgen receptor.

Objective: To quantify the ability of Methandriol to displace a radiolabeled androgen from the androgen receptor.

Materials:

  • Purified human androgen receptor (or cell lysates containing AR)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-R1881)

  • Unlabeled Methandriol (test compound)

  • Unlabeled dihydrotestosterone (DHT) or other high-affinity AR ligand (positive control)

  • Assay buffer

  • Scintillation fluid and counter

Methodology:

  • A constant concentration of purified androgen receptor and the radiolabeled androgen are incubated together.

  • Increasing concentrations of unlabeled Methandriol are added to compete with the radiolabeled ligand for binding to the AR.

  • A control group with no competitor (total binding) and a group with a saturating concentration of a known high-affinity unlabeled ligand (non-specific binding) are included.

  • After incubation to reach equilibrium, the bound and free radioligand are separated (e.g., by filtration).

  • The amount of bound radioactivity is measured by scintillation counting.

  • The concentration of Methandriol that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare_Reagents Prepare Reagents: - Purified AR - Radiolabeled Ligand - Methandriol dilutions Incubate Incubate AR, Radiolabeled Ligand, and Methandriol Prepare_Reagents->Incubate Separate Separate Bound and Free Ligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Calculate Calculate IC50 and Ki Measure->Calculate

Caption: Experimental workflow for an Androgen Receptor competitive binding assay.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene.

Objective: To determine the potency (EC50) of Methandriol in activating the androgen receptor.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, PC-3)

  • An expression vector for the human androgen receptor

  • A reporter vector containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • Cell culture medium

  • Methandriol (test compound)

  • Dihydrotestosterone (DHT) (positive control)

  • Luciferase assay reagent and luminometer (if using luciferase reporter)

Methodology:

  • Cells are co-transfected with the androgen receptor expression vector and the androgen-responsive reporter vector.

  • After transfection, the cells are treated with increasing concentrations of Methandriol.

  • Control groups include cells treated with vehicle (negative control) and cells treated with a known AR agonist like DHT (positive control).

  • Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

  • The concentration of Methandriol that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Reporter_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_incubation_lysis Incubation & Lysis cluster_measurement_analysis Measurement & Analysis Transfect Co-transfect cells with: - AR Expression Vector - ARE-Reporter Vector Treat Treat transfected cells with varying concentrations of Methandriol Transfect->Treat Incubate_Lyse Incubate, then Lyse Cells Treat->Incubate_Lyse Measure_Reporter Measure Reporter Gene Activity (e.g., Luminescence) Incubate_Lyse->Measure_Reporter Calculate_EC50 Calculate EC50 Measure_Reporter->Calculate_EC50

Caption: Experimental workflow for an Androgen Receptor reporter gene assay.

Conclusion

This compound (Methandriol) exerts its primary biological effects through its agonistic activity at the androgen receptor, leading to the modulation of androgen-responsive gene expression. While it is characterized as having moderate anabolic and androgenic potency relative to testosterone, a detailed quantitative understanding of its direct interaction with the androgen receptor at the molecular level is limited by the lack of publicly available binding affinity and transactivation data. Furthermore, its interactions with the glucocorticoid and estrogen receptors contribute to its overall pharmacological profile and should be considered in its evaluation. The experimental protocols outlined in this guide provide a framework for obtaining the necessary quantitative data to more fully elucidate the mechanism of action of Methandriol.

References

Madiol: A Weak Estrogen Receptor Agonist - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Madiol, also known as androstenediol, is an endogenous steroid that has garnered attention for its dual androgenic and estrogenic properties. While traditionally recognized as a precursor to testosterone, this compound itself exhibits direct effects on estrogen receptors (ERs), acting as a weak agonist. This guide provides a comprehensive technical overview of this compound's interaction with estrogen receptors, detailing its binding affinity, transactivation potential, and influence on downstream signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on the nuanced activities of this steroid.

Quantitative Analysis of this compound's Estrogenic Activity

The estrogenic activity of this compound has been quantified through various in vitro assays, providing insights into its binding affinity for estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), as well as its ability to activate these receptors and promote cell proliferation.

Table 1: Estrogen Receptor Binding Affinity of this compound
CompoundReceptorBinding Affinity (Ki, nM)Relative Binding Affinity (%) vs. Estradiol
This compound (Androstenediol) ERα3.6[1][2]~6[3]
ERβ0.9[1][2]~17[3]
17β-Estradiol ERα~0.1100
ERβ~0.1100

Note: Ki values represent the equilibrium dissociation constant, with lower values indicating higher binding affinity. Relative Binding Affinity is expressed as a percentage of the binding affinity of 17β-estradiol.

Table 2: Estrogen Receptor Transactivation Potential of this compound
CompoundReceptorTransactivation (EC50, nM)
This compound (Androstenediol) ERα2.5[2]
ERβ1.7[2]
17β-Estradiol ERα/ERβSub-nanomolar range

Note: EC50 represents the concentration of a compound that provokes a response halfway between the baseline and maximum response in a transactivation assay.

Table 3: Effect of this compound on ER-Positive Cell Proliferation
Cell LineTreatmentObservation
MCF-7 (ERα-positive)This compoundStimulation of cell proliferation[4]
T-47D (ERα-positive)This compoundStimulation of cell proliferation[4]

Signaling Pathways Modulated by this compound

Upon binding to estrogen receptors, this compound, despite being a weak agonist, can initiate downstream signaling cascades that are typically associated with estrogenic action. These pathways play crucial roles in cell fate decisions, including proliferation, survival, and differentiation.

Classical Genomic Pathway

The primary mechanism of action for nuclear receptors like ERα and ERβ is the direct regulation of gene transcription. Upon ligand binding, the receptor-Madiol complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene expression.

G This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds Madiol_ER This compound-ER Complex ER->Madiol_ER Forms Nucleus Nucleus Madiol_ER->Nucleus Translocates to ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Expression Modulation of Gene Expression ERE->Gene_Expression Regulates

Figure 1. Classical genomic signaling pathway of this compound via estrogen receptors.

Non-Genomic Signaling Pathways

This compound can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors. This leads to the activation of intracellular kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways, which can, in turn, influence cellular processes and cross-talk with the genomic signaling pathway. There is evidence suggesting that androstenediol can activate the PI3K/Akt pathway, particularly through ERβ.[5]

G This compound This compound mER Membrane ER This compound->mER Binds PI3K PI3K mER->PI3K Activates MAPK MAPK/ERK mER->MAPK Activates Akt Akt PI3K->Akt Activates Downstream Downstream Cellular Effects (Proliferation, Survival) Akt->Downstream MAPK->Downstream

Figure 2. Non-genomic signaling pathways activated by this compound.

Regulation of Key Downstream Target Genes

The activation of ER-mediated signaling by this compound can lead to changes in the expression of critical genes involved in cell cycle progression and apoptosis, such as c-myc and Bcl-2. Androgens have been shown to modulate the expression of these genes, and the estrogenic activity of this compound may contribute to these effects.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound as a weak estrogen receptor agonist.

G cluster_0 Experimental Workflow A 1. Competitive Receptor Binding Assay B 2. ERE-Luciferase Reporter Gene Assay A->B C 3. Cell Proliferation Assay B->C

References

An In-depth Technical Guide to the Endogenous Production and Metabolism of Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androstenediol (5-androstene-3β,17β-diol), a C19 steroid, serves as a crucial intermediate in the biosynthesis of testosterone and functions as a weak androgen and estrogen. Its production occurs primarily in the adrenal glands and gonads, with its metabolic fate influencing the overall androgenic and estrogenic balance in the body. This guide provides a comprehensive overview of the endogenous production, metabolism, and signaling pathways of androstenediol, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Endogenous Production of Androstenediol

Androstenediol is principally biosynthesized from dehydroepiandrosterone (DHEA) through the action of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). This conversion is a critical step in the steroidogenic pathway. The primary sites of androstenediol production are the adrenal cortex and the gonads (testes and ovaries).[1][2] The regulation of its synthesis is intricately linked to the broader control of steroidogenesis, involving the hypothalamic-pituitary-adrenal (HPA) and hypothalamic-pituitary-gonadal (HPG) axes. Adrenocorticotropic hormone (ACTH) stimulates adrenal production, while luteinizing hormone (LH) governs gonadal synthesis.

The production of androstenediol is part of a complex network of steroid hormone synthesis. The following diagram illustrates the primary pathway for its formation from cholesterol.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenediol Androstenediol DHEA->Androstenediol 17β-HSD

Fig 1. Biosynthesis of Androstenediol.
Quantitative Data on Androstenediol Production and Plasma Levels

The circulating levels of androstenediol exhibit variability based on sex and menopausal status. The following tables summarize key quantitative parameters related to androstenediol.

Table 1: Plasma Concentrations of Androstenediol

PopulationMean Plasma Concentration (nmol/L)Range (nmol/L)Citation(s)
Premenopausal Women2.482.03 - 2.92[1][3]
Perimenopausal Women1.481.38 - 1.58[3]
Normal Men-1.08 ± 0.10 (ng/mL)[4]
Normal Women-1.17 ± 0.16 (ng/mL)[4]

Table 2: Pharmacokinetic Parameters of Androstenediol

ParameterValue (Men)Value (Women)Citation(s)
Metabolic Clearance Rate (MCR)1311 ± 67 L/day858 ± 63 L/day[4]
Blood Production Rate (PR)1357 ± 117 µ g/day 969 ± 131 µ g/day [4]

Metabolism of Androstenediol

Androstenediol is a metabolic crossroads, undergoing conversion to more potent androgens or being conjugated for excretion.

Conversion to Testosterone

The primary metabolic fate of androstenediol is its conversion to testosterone, a reaction catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). This conversion underscores the role of androstenediol as a prohormone for testosterone.

Conjugation: Sulfation and Glucuronidation

For elimination from the body, androstenediol and its metabolites undergo phase II conjugation reactions, primarily sulfation and glucuronidation, to increase their water solubility for renal excretion.

  • Sulfation: The sulfotransferase enzyme SULT2A1 is known to be a key player in the sulfation of DHEA and is likely involved in the sulfation of androstenediol.

  • Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes are responsible for conjugating a glucuronic acid moiety to steroid hormones. While specific UGT isoforms with high affinity for androstenediol have not been definitively identified, UGT2B7 and UGT2B17 are known to glucuronidate androgens like testosterone and may also be involved in androstenediol metabolism.[5]

The metabolic pathways of androstenediol are summarized in the following diagram.

G Androstenediol Androstenediol Testosterone Testosterone Androstenediol->Testosterone 3β-HSD Androstenediol_Sulfate Androstenediol Sulfate Androstenediol->Androstenediol_Sulfate SULTs (e.g., SULT2A1) Androstenediol_Glucuronide Androstenediol Glucuronide Androstenediol->Androstenediol_Glucuronide UGTs (e.g., UGT2B7, UGT2B17) Excretion Excretion Androstenediol_Sulfate->Excretion Androstenediol_Glucuronide->Excretion

Fig 2. Metabolism of Androstenediol.

Signaling Pathways of Androstenediol

Androstenediol exerts its biological effects through direct interaction with nuclear hormone receptors, primarily the androgen receptor (AR) and the estrogen receptor (ER).[6] Its affinity for these receptors is lower than that of testosterone and estradiol, respectively, classifying it as a weak androgen and estrogen.

Androgen Receptor (AR) Signaling

Upon binding to the AR in the cytoplasm, androstenediol induces a conformational change in the receptor, leading to its dissociation from heat shock proteins. The androstenediol-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This binding initiates the transcription of androgen-responsive genes, influencing various physiological processes.[7]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androstenediol Androstenediol AR_HSP AR-HSP Complex Androstenediol->AR_HSP AR AR AR_HSP->AR AR_Andro Androstenediol-AR Complex AR->AR_Andro Binding ARE ARE AR_Andro->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription

Fig 3. Androstenediol-Mediated Androgen Receptor Signaling.
Estrogen Receptor (ER) Signaling

Similarly, androstenediol can bind to the estrogen receptor, initiating a signaling cascade that results in the transcription of estrogen-responsive genes. This estrogenic activity is particularly relevant in tissues where local conversion of androgens to estrogens is significant.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androstenediol Androstenediol ER_HSP ER-HSP Complex Androstenediol->ER_HSP ER ER ER_HSP->ER ER_Andro Androstenediol-ER Complex ER->ER_Andro Binding ERE ERE ER_Andro->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription

Fig 4. Androstenediol-Mediated Estrogen Receptor Signaling.

Experimental Protocols

Quantification of Androstenediol in Serum by LC-MS/MS

This protocol outlines a general procedure for the measurement of androstenediol using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[9][10][11]

4.1.1. Sample Preparation

  • Protein Precipitation: To 100 µL of serum, add 200 µL of methanol containing an appropriate internal standard (e.g., deuterated androstenediol).

  • Vortex: Mix thoroughly for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

4.1.2. LC-MS/MS Analysis

  • Chromatographic Separation: Inject an aliquot of the supernatant onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, to separate androstenediol from other steroid isomers.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Monitor for the specific precursor-to-product ion transitions for androstenediol and its internal standard.

  • Quantification: Generate a calibration curve using standards of known androstenediol concentrations and quantify the amount of androstenediol in the samples by comparing their peak areas to the calibration curve.

The following diagram illustrates the general workflow for LC-MS/MS analysis.

G Serum_Sample Serum Sample Protein_Precipitation Protein Precipitation (Methanol + IS) Serum_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Fig 5. LC-MS/MS Workflow for Androstenediol Quantification.
Assay of 17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity

This spectrophotometric assay measures the activity of 17β-HSD by monitoring the change in absorbance resulting from the conversion of NAD(P)H to NAD(P)+.[12][13][14]

4.2.1. Reagents

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Substrate: Androstenediol (dissolved in ethanol or DMSO)

  • Cofactor: NAD+ or NADP+

  • Enzyme: Purified 17β-HSD or cell lysate containing the enzyme

4.2.2. Procedure

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NAD(P)+, and the enzyme solution.

  • Initiate Reaction: Start the reaction by adding the androstenediol substrate.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.

  • Calculate Activity: Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve. Enzyme activity is calculated using the molar extinction coefficient of NAD(P)H (6220 M⁻¹cm⁻¹).

Conclusion

Androstenediol is a pivotal steroid hormone with a dual role as a precursor to testosterone and as a weak androgen and estrogen. Its production and metabolism are tightly regulated, and its signaling through nuclear receptors influences a wide array of physiological functions. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the endocrinology of androstenediol and its potential as a therapeutic target. A thorough understanding of its biosynthesis, metabolic fate, and mechanisms of action is essential for advancing research in steroid hormone biology and developing novel therapeutic strategies.

References

An In-depth Technical Guide to the Historical Development and Initial Studies of Madiol (Methandriol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, known chemically as Methandriol or methylandrostenediol, is a synthetic anabolic-androgenic steroid (AAS) that emerged during the initial wave of steroid chemistry research. As a derivative of the endogenous prohormone androstenediol, its development was driven by the pursuit of compounds with a favorable dissociation of anabolic and androgenic effects. This technical guide provides a comprehensive overview of the historical development of this compound, its initial synthesis, and the foundational preclinical and clinical studies that characterized its biological activity.

Historical Development and Initial Synthesis

This compound (17α-methyl-5-androstene-3β,17β-diol) was first synthesized in 1935 by a team of scientists led by Leopold Ružička.[1] This discovery was a part of the broader scientific endeavor in the 1930s to synthesize and characterize derivatives of testosterone, which had been isolated and synthesized shortly before.[1][2] The primary goal was to create novel steroids with modified biological activities, potentially offering therapeutic advantages over the parent hormones.[1]

The key structural modification in this compound is the introduction of a methyl group at the C17α position. This alkylation was a significant advancement in steroid chemistry as it rendered the molecule orally active by sterically hindering the enzymatic oxidation of the 17β-hydroxyl group in the liver, thus reducing first-pass metabolism.[1][3] this compound was developed by the pharmaceutical company Organon and was made available in both oral and injectable formulations, often as its esterified prodrug, methandriol dipropionate, to prolong its duration of action.[4][5]

Chemical Synthesis

The initial synthesis of this compound was achieved through a Grignard reaction, a cornerstone of organometallic chemistry for forming carbon-carbon bonds.[1]

Core Synthesis of this compound:

The synthesis starts with dehydroepiandrosterone (DHEA; 3β-hydroxy-5-androsten-17-one), which is reacted with a Grignard reagent, methylmagnesium iodide (CH₃MgI).[1] The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon at the C17 position of DHEA, followed by an acidic workup to yield this compound.[1]

G DHEA Dehydroepiandrosterone (DHEA) Reaction Grignard Reaction DHEA->Reaction Grignard Methylmagnesium Iodide (CH₃MgI) Grignard->Reaction Workup Acidic Workup Reaction->Workup This compound This compound (Methandriol) Workup->this compound

Figure 1: Synthetic pathway of this compound via Grignard reaction.

Initial Preclinical Studies

Early preclinical research on this compound focused on elucidating its anabolic and androgenic properties, primarily using animal models. These studies were crucial in characterizing its pharmacological profile and determining its potential therapeutic applications.

Anabolic and Androgenic Activity Assessment

The primary method used to quantify the anabolic and androgenic effects of this compound was the Hershberger assay, performed in castrated male rats.[6][7] This assay compares the myotrophic (anabolic) activity on the levator ani muscle with the androgenic activity on the seminal vesicles and ventral prostate.[6][7]

Experimental Protocol: Hershberger Assay

  • Animal Model: Immature, castrated male rats were used to eliminate the influence of endogenous androgens.

  • Treatment Groups:

    • Control Group: Received a vehicle control.

    • Testosterone Propionate Group: Served as a reference compound with a known 1:1 anabolic-to-androgenic ratio.[7]

    • This compound Group(s): Received varying doses of this compound.[6]

  • Administration: The compounds were typically administered daily for a period of 7 to 10 days via subcutaneous injection.[6]

  • Data Analysis: The anabolic and androgenic activities of this compound were determined by comparing the tissue weight changes to those induced by testosterone propionate.

Early studies indicated that this compound possessed potent anabolic activity with comparatively low androgenic effects, suggesting a favorable anabolic-to-androgenic ratio.[6][8]

Table 1: Summary of Early Preclinical Data on this compound's Anabolic and Androgenic Effects

Study (Year)SpeciesKey Anabolic MetricKey Androgenic MetricAnabolic:Androgenic Ratio
Gordan et al. (1951)Rat (castrated male)Levator Ani Muscle WeightVentral Prostate WeightDescribed as having potent anabolic activity with little androgenic effect.[6]
Homburger et al. (1950)Not specified in abstractNot specified in abstractNot specified in abstractDescribed as a non-virilizing steroid hormone with testosterone-like effects.[9]

Note: Precise quantitative anabolic:androgenic ratios from these very early studies are not consistently reported in a standardized format. Later interpretations of various data suggest a ratio where the anabolic effect is more pronounced than the androgenic effect compared to testosterone.

Initial Clinical Studies

The promising preclinical profile of this compound led to its investigation in human subjects for various conditions, including its potential as a protein-anabolic agent and for the palliative treatment of advanced breast cancer.

Nitrogen Balance Studies

To assess its anabolic activity in humans, nitrogen balance studies were conducted. These studies measure the difference between nitrogen intake and nitrogen excretion, with a positive nitrogen balance indicating protein synthesis and anabolism.

Experimental Protocol: Nitrogen Balance Study

  • Subjects: Patients with conditions expected to benefit from an anabolic agent, such as hypogonadism, were recruited.[10]

  • Diet: Subjects were maintained on a controlled diet with a constant and known protein (nitrogen) intake.

  • Study Periods: The study was divided into a baseline period (no treatment), a treatment period with this compound, and a post-treatment period.

  • Administration: this compound was administered orally or intramuscularly at specified doses.[10]

  • Data Collection: Daily urine and fecal samples were collected to measure total nitrogen excretion.

  • Data Analysis: The nitrogen balance was calculated for each study period to determine the effect of this compound on protein metabolism.

Early clinical studies demonstrated that this compound had a significant nitrogen-retaining effect in humans, confirming its anabolic properties.[10] For instance, one study observed that 25 mg of this compound daily was about half as effective as the same dose of testosterone in promoting nitrogen retention.[10]

Use in Advanced Breast Cancer

This compound was investigated for the palliative treatment of metastatic breast cancer in women.[4] The rationale was based on the known, though not fully understood, anti-tumor effects of androgens in certain breast cancers.

Mechanism of Action

The understanding of this compound's mechanism of action at the time of its initial studies was based on the developing knowledge of steroid hormone action. It was hypothesized that this compound, like other AAS, exerted its effects by interacting with the androgen receptor (AR), a member of the nuclear receptor superfamily.

G cluster_cell Target Cell cluster_nucleus Nucleus Madiol_ext This compound AR_c Androgen Receptor (AR) - Heat Shock Protein (HSP) Complex Madiol_ext->AR_c Enters cell and binds to AR, displacing HSP Madiol_AR This compound-AR Complex AR_c->Madiol_AR ARE Androgen Response Element (ARE) Madiol_AR->ARE Translocates to nucleus and binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_synthesis

References

Pharmacological Profile of 17α-methyl-5-androstene-3β,17β-diol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the pharmacological profile of 17α-methyl-5-androstene-3β,17β-diol is limited in publicly available scientific literature. This guide provides a projected pharmacological profile based on established structure-activity relationships of related androstene derivatives and 17α-alkylated anabolic-androgenic steroids. The information presented herein is intended for research and drug development professionals and is built upon inferences from structurally analogous compounds.

Introduction

17α-methyl-5-androstene-3β,17β-diol, also known as methylandrostenol, is a synthetic derivative of the endogenous steroid androstenediol. Its structure is characterized by a methyl group at the C17α position, a double bond between C5 and C6 (the "5-ene" feature), and hydroxyl groups at the C3β and C17β positions. The 17α-alkylation is a common modification in synthetic anabolic-androgenic steroids (AAS) to enhance oral bioavailability by sterically hindering hepatic metabolism.[1][2] This structural feature, however, is also associated with a potential for hepatotoxicity.[1][2] The 5-androstene backbone, in conjunction with the 3β-hydroxyl group, suggests potential interactions with both androgen and estrogen receptors, a characteristic observed in related androstenediols.[3][4] This guide synthesizes the likely pharmacological characteristics of this compound based on these structural motifs.

Inferred Pharmacological Properties

The pharmacological activity of 17α-methyl-5-androstene-3β,17β-diol is predicted to be a composite of its structural components: the androstene core, the 3β-hydroxyl, and the 17α-methyl group.

Receptor Binding Affinity

Table 1: Inferred Receptor Binding Affinity of 17α-methyl-5-androstene-3β,17β-diol

ReceptorPredicted AffinityRationale based on Analogous Compounds
Androgen Receptor (AR)Low to moderateAndrostenediol is a weak androgen.[3] 17α-alkylation can maintain or slightly modify AR binding.
Estrogen Receptor α (ERα)Low to moderateAndrostenediol has approximately 6% of the affinity of estradiol for ERα.[3]
Estrogen Receptor β (ERβ)ModerateAndrostenediol displays a higher affinity for ERβ, at around 17% of estradiol's affinity.[3] This preference for ERβ is a known characteristic of some androgen metabolites.[5][6]
Functional Activity

The functional consequences of receptor binding are projected to be agonistic at both androgen and estrogen receptors, a common feature of androstenediols.[4]

Table 2: Predicted In Vitro Functional Activity of 17α-methyl-5-androstene-3β,17β-diol

Assay TypePredicted OutcomeRationale based on Analogous Compounds
AR-mediated Reporter Gene AssayAgonist activityAs a derivative of androstenediol and a 17α-alkylated steroid, it is expected to activate the androgen receptor.[1][2]
ERα-mediated Reporter Gene AssayAgonist activityAndrostenediol is known to stimulate estrogen-dependent breast cancer cell growth via estrogen receptors.[4]
ERβ-mediated Reporter Gene AssayPotent agonist activityGiven the higher binding affinity of related diols for ERβ, a more potent functional activation of this receptor subtype is anticipated.[5][6]

Structure-Activity Relationships and Pharmacokinetics

The key structural features of 17α-methyl-5-androstene-3β,17β-diol dictate its likely pharmacokinetic and pharmacodynamic properties.

SAR_Pharmacokinetics cluster_structure Structural Features cluster_properties Pharmacological Implications Structure 17α-methyl-5-androstene-3β,17β-diol Methyl 17α-Methyl Group Structure->Methyl Androstene 5-Androstene-3β,17β-diol Core Structure->Androstene Oral_Activity Enhanced Oral Bioavailability Methyl->Oral_Activity Steric hindrance of hepatic metabolism Hepatotoxicity Potential for Hepatotoxicity Methyl->Hepatotoxicity Associated class effect AR_Activity Androgenic Activity Androstene->AR_Activity ER_Activity Estrogenic Activity (ERα/ERβ) Androstene->ER_Activity

Structure-activity relationships of 17α-methyl-5-androstene-3β,17β-diol.

Predicted Signaling Pathways

Based on its structural similarity to other androstenediols, 17α-methyl-5-androstene-3β,17β-diol is expected to activate both androgen and estrogen receptor signaling pathways.

Signaling_Pathways cluster_AR_pathway Androgen Receptor Pathway cluster_ER_pathway Estrogen Receptor Pathway Compound 17α-methyl-5-androstene-3β,17β-diol HSP_AR HSP-AR Complex Compound->HSP_AR Binds to AR ER Estrogen Receptor (ERα/ERβ) Compound->ER Binds to ER AR Androgen Receptor (AR) AR_dimer AR-AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP_AR->AR HSP dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE AR_Transcription Target Gene Transcription (Anabolic/Androgenic Effects) ARE->AR_Transcription ER_dimer ER-ER Dimer ER->ER_dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer->ERE ER_Transcription Target Gene Transcription (Estrogenic Effects) ERE->ER_Transcription Experimental_Workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis start Test Compound: 17α-methyl-5-androstene-3β,17β-diol AR_bind AR Binding Assay start->AR_bind ERa_bind ERα Binding Assay start->ERa_bind ERb_bind ERβ Binding Assay start->ERb_bind AR_func AR Reporter Gene Assay start->AR_func ERa_func ERα Reporter Gene Assay start->ERa_func ERb_func ERβ Reporter Gene Assay start->ERb_func Ki Determine Ki values AR_bind->Ki ERa_bind->Ki ERb_bind->Ki EC50 Determine EC50 values AR_func->EC50 ERa_func->EC50 ERb_func->EC50 Profile Establish Pharmacological Profile Ki->Profile EC50->Profile

References

The Role of Madiol in Testosterone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, also known as 5-androstenediol (Δ⁵-diol), is an endogenous steroid hormone and a direct metabolite of dehydroepiandrosterone (DHEA). It serves as an intermediate in the intricate biochemical cascade that leads to the production of testosterone. While often overshadowed by other prohormones like androstenedione, understanding the precise role and enzymatic conversion of this compound is critical for research in endocrinology, drug development targeting androgen deficiencies, and the broader study of steroidogenesis. This technical guide provides a comprehensive overview of this compound's position in the testosterone biosynthesis pathway, supported by available quantitative data, detailed experimental protocols, and visual diagrams of the core processes.

Biochemical Pathway of this compound to Testosterone

The biosynthesis of testosterone from this compound involves a critical enzymatic step that converts the Δ⁵-3β-hydroxy configuration to a Δ⁴-3-keto structure. This conversion is essential for the androgenic activity of the resulting testosterone molecule.

The primary pathway for the conversion of this compound to testosterone is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) . This enzyme facilitates a two-step reaction: the dehydrogenation of the 3β-hydroxyl group to a 3-keto group, followed by the isomerization of the Δ⁵ double bond to the Δ⁴ position.

This compound itself is synthesized from DHEA through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) , which reduces the 17-keto group of DHEA. Subsequently, 3β-HSD acts on this compound to produce testosterone.[1][2]

There are two main isoforms of 3β-HSD in humans: HSD3B1, which is primarily expressed in the placenta and peripheral tissues, and HSD3B2, which is found in the adrenal glands, ovaries, and testes.[1] The conversion of this compound to testosterone in steroidogenic tissues is predominantly carried out by the HSD3B2 isoform.

The overall pathway can be summarized as:

Dehydroepiandrosterone (DHEA) → this compound (Androstenediol) → Testosterone

The enzymes governing these conversions are:

  • DHEA to this compound: 17β-hydroxysteroid dehydrogenase (17β-HSD)

  • This compound to Testosterone: 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD)

Testosterone_Biosynthesis DHEA Dehydroepiandrosterone (DHEA) This compound This compound (Androstenediol) DHEA->this compound 17β-HSD Testosterone Testosterone This compound->Testosterone 3β-HSD

Figure 1: Simplified pathway of this compound to Testosterone.

Quantitative Data

Precise quantitative data on the enzymatic conversion of this compound and its effects on serum testosterone levels are crucial for evaluating its potential as a prohormone. However, clinical research has more extensively focused on androstenedione. The available data for this compound and related enzymatic reactions are summarized below.

Enzyme Kinetic Parameters

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), define the efficiency of an enzyme for its substrate. Limited data is available specifically for this compound as a substrate for human 3β-HSD and 17β-HSD isoforms. The table below presents available kinetic data for relevant enzymes and substrates in the testosterone biosynthesis pathway.

EnzymeSubstrateKm (μM)Vmax (nmol/min/mg protein)Species/TissueReference
3β-HSDDehydroepiandrosterone (DHEA)7-9-Pig Testis[3]
17β-HSDTestosterone9.585 (μmol/min/mg)Cylindrocarpon radicicola[4]
17β-HSDAndrostenedione241.8 (μmol/min/mg)Cylindrocarpon radicicola[4]
In Vivo Conversion Rates and Effects on Serum Testosterone

Clinical trials directly investigating the effect of oral this compound (androstenediol) supplementation on serum testosterone levels in humans are scarce. However, studies on the closely related prohormone, androstenedione, have consistently shown a lack of significant impact on total or free testosterone levels, particularly in young, healthy men.[5][6] These studies often report a more pronounced increase in estrogen levels, suggesting that aromatization is a significant metabolic fate of these prohormones.[5][6]

One study demonstrated the in vitro conversion of radiolabeled 5-androstenediol to testosterone in various tissues of the male rat, with the highest conversion rates found in the pituitary, hypothalamus, and mesencephalic tegmentum.[7] This indicates that the necessary enzymatic machinery is present in these tissues, though the physiological significance of this local conversion remains to be fully elucidated.

Study TypeProhormoneDosageKey FindingsReference
Randomized Controlled TrialAndrostenedione300 mg/day for 8 weeksNo significant increase in serum total or free testosterone. Significant increase in serum estradiol and estrone.[5]
Systematic Review & Meta-AnalysisAndrostenedioneVariousNo significant effect on testosterone levels. Significant increase in estradiol concentrations.[6]
In Vitro Study5-AndrostenediolN/ADemonstrated conversion to testosterone in rat brain and pituitary tissues.[7]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's role in testosterone biosynthesis.

In Vitro Steroidogenesis Assay

This protocol is a representative method for quantifying the conversion of a radiolabeled steroid precursor, such as this compound, to testosterone in a cell culture or tissue homogenate system.

Objective: To measure the enzymatic activity of 3β-HSD by quantifying the production of testosterone from a labeled this compound precursor.

Materials:

  • [³H]-Androstenediol (radiolabeled substrate)

  • Unlabeled androstenediol and testosterone (for standards)

  • Cell culture (e.g., H295R human adrenocortical carcinoma cells) or tissue homogenate

  • Culture medium (e.g., DMEM/F12)

  • Cofactor solution (e.g., containing NAD⁺)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Thin-layer chromatography (TLC) plates and developing solvent system

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture/Tissue Preparation:

    • Culture H295R cells to near confluence in appropriate multi-well plates.

    • Alternatively, prepare tissue homogenates from steroidogenic tissues (e.g., testes, adrenal glands) in a suitable buffer.

  • Incubation:

    • Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).

    • Add fresh medium containing a known concentration of [³H]-Androstenediol and the cofactor solution.

    • Incubate the plates at 37°C for a specified time course (e.g., 1, 2, 4 hours).

  • Steroid Extraction:

    • At each time point, collect the culture medium.

    • Perform a liquid-liquid extraction of the steroids from the medium using an organic solvent.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Chromatographic Separation:

    • Re-dissolve the dried steroid extract in a small volume of solvent.

    • Spot the extract, along with unlabeled androstenediol and testosterone standards, onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system to separate the different steroids.

  • Quantification:

    • Visualize the steroid standards on the TLC plate (e.g., using iodine vapor).

    • Scrape the areas of the TLC plate corresponding to the androstenediol and testosterone standards into separate scintillation vials.

    • Add scintillation fluid to each vial and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage conversion of [³H]-Androstenediol to [³H]-Testosterone at each time point.

    • Enzyme activity can be expressed as pmol of product formed per minute per mg of protein.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Cell_Culture Cell Culture / Tissue Homogenate Incubate Incubate with [³H]-Androstenediol & Cofactors Cell_Culture->Incubate Extraction Steroid Extraction Incubate->Extraction TLC Thin-Layer Chromatography Extraction->TLC Quantification Scintillation Counting TLC->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Figure 2: Workflow for in vitro steroidogenesis assay.

Conclusion

This compound is a direct intermediate in the biosynthesis of testosterone from DHEA, with its conversion being catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase. While the biochemical pathway is well-established, there is a notable lack of comprehensive quantitative data regarding the enzyme kinetics of this specific conversion in humans and the direct effects of this compound supplementation on serum testosterone levels. The available evidence from studies on the related prohormone, androstenedione, suggests that oral supplementation may not be an effective strategy for increasing testosterone levels and may lead to an unfavorable increase in estrogen concentrations. Further research, including well-controlled clinical trials and detailed enzyme kinetic studies, is necessary to fully elucidate the physiological role and pharmacological potential of this compound. The experimental protocols and diagrams provided in this guide offer a framework for researchers and drug development professionals to pursue these critical areas of investigation.

References

In Vitro Characterization of Madiol's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical overview of the in vitro biological activities of Madiol (also known as Androst-5-ene-3β,17β-diol or Adiol). It focuses on its molecular mechanisms, key cellular effects, and detailed protocols for characterization.

Introduction

This compound (Androstenediol) is a steroid hormone that acts as a precursor to testosterone. Beyond its role as a metabolic intermediate, this compound itself exhibits distinct biological activities. In vitro studies have revealed that this compound can directly interact with and modulate the activity of nuclear receptors, specifically the Androgen Receptor (AR) and the Estrogen Receptor (ER). This dual activity makes it a molecule of interest in various physiological and pathological contexts, particularly in hormone-sensitive cancers like prostate cancer. This guide summarizes the key in vitro findings and provides detailed experimental protocols to facilitate further research into its biological functions.

Molecular Mechanism of Action

This compound's primary mechanisms of action involve the direct binding to and activation of the Androgen Receptor and the Estrogen Receptor Beta, leading to the modulation of target gene transcription.

Interaction with the Androgen Receptor (AR)

In human prostate cancer cells, this compound has been shown to function as a natural androgen.[1] It can activate AR target genes directly, without prior metabolism into more potent androgens like testosterone.[1] This interaction results in a distinct ligand-receptor conformation compared to testosterone-bound AR, suggesting a unique mode of action.[1] The coactivator ARA70 can further enhance this this compound-induced AR transcriptional activity.[1]

Madiol_AR_Pathway cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds Complex This compound-AR Complex AR->Complex ARE Androgen Response Element (ARE) Complex->ARE Translocates & Binds to DNA TargetGene Target Gene Transcription ARE->TargetGene Initiates Protein Protein Synthesis TargetGene->Protein CellEffect Androgenic Effect Protein->CellEffect

This compound-Androgen Receptor Signaling Pathway.
Interaction with the Estrogen Receptor (ER)

This compound is also a potent ligand for the Estrogen Receptor Beta (ERβ). This interaction is particularly relevant in prostate cancer, where ERβ activation is associated with anti-proliferative and anti-metastatic effects. This compound binding to ERβ has been shown to inhibit the migration of prostate cancer cells, an effect not observed with estradiol.[2] This inhibition is mediated, at least in part, by the upregulation of E-cadherin, a key protein in cell-cell adhesion that can suppress metastasis.[2]

Madiol_ER_Pathway cluster_cell Prostate Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus This compound This compound ERb Estrogen Receptor β (ERβ) This compound->ERb Binds Complex This compound-ERβ Complex ERb->Complex EcadGene E-cadherin Gene Complex->EcadGene Translocates & Induces Transcription EcadProtein E-cadherin Protein (Upregulation) EcadGene->EcadProtein Migration Cell Migration Inhibition EcadProtein->Migration

This compound-Estrogen Receptor β Signaling Pathway.

Summary of In Vitro Biological Activities

The dual-receptor activity of this compound leads to distinct and significant cellular effects. The primary activities characterized in vitro are summarized below.

Biological Activity Molecular Target Cellular Effect Cell Model System Reference
Androgenic ActivityAndrogen Receptor (AR)Activation of AR target gene transcriptionHuman Prostate Cancer Cells (DU145)[1]
Anti-migratory ActivityEstrogen Receptor β (ERβ)Inhibition of cell migration; Upregulation of E-cadherinProstate Cancer Cells[2]
Cell ProliferationAR / ERβPotentially modulated (pro- or anti-proliferative depending on cell context)Hormone-sensitive cancer cellsInferred
ApoptosisAR / ERβPotential induction or inhibition of apoptosisHormone-sensitive cancer cellsInferred

Experimental Protocols

To characterize the in vitro effects of this compound, a series of standard and specialized assays are required. The following sections provide detailed methodologies for key experiments.

Protocol: Androgen Receptor (AR) Transactivation Assay

This assay quantitatively measures the ability of this compound to activate the Androgen Receptor and drive the expression of a reporter gene.

protocol_AR_transactivation A 1. Seed Cells (e.g., DU145) in plates B 2. Co-transfect with AR expression vector & ARE-luciferase reporter vector A->B C 3. Incubate for 24h B->C D 4. Treat with this compound (various concentrations) C->D E 5. Incubate for 24-48h D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Analyze Data (Fold change vs. vehicle) G->H

Workflow for an AR Transactivation Assay.

Methodology:

  • Cell Culture: Culture human prostate cancer cells (e.g., DU145, which lack endogenous AR) in appropriate media (e.g., DMEM with 10% Fetal Bovine Serum).

  • Seeding: Seed 5x10⁴ cells per well in a 24-well plate and allow them to attach overnight.

  • Transfection:

    • Prepare a transfection mix containing an AR expression plasmid and a reporter plasmid with a luciferase gene under the control of an Androgen Response Element (ARE).

    • Use a suitable transfection reagent according to the manufacturer's protocol.

    • Add the mix to the cells and incubate for 24 hours.

  • Treatment: Replace the medium with a medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Dihydrotestosterone (DHT).

  • Incubation: Incubate the treated cells for another 24 to 48 hours.

  • Lysis and Measurement:

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the lysate to a luminometer plate.

    • Use a luciferase assay kit to measure the luminescence, which is proportional to AR activity.

  • Data Analysis: Normalize the luciferase activity to total protein concentration for each sample. Express the results as fold induction over the vehicle control.

Protocol: Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migration of a confluent cell monolayer.

protocol_wound_healing A 1. Seed cells to create a confluent monolayer B 2. Create a linear scratch ('wound') with a pipette tip A->B C 3. Wash to remove debris and add fresh medium B->C D 4. Treat with this compound or vehicle control C->D E 5. Image the wound at Time 0 D->E F 6. Incubate for 24-48h E->F G 7. Image the same wound area at a later time point F->G H 8. Measure wound area and calculate % closure G->H

Workflow for a Wound Healing Assay.

Methodology:

  • Cell Seeding: Plate prostate cancer cells (e.g., PC3, DU145) in a 6-well plate at a density that will form a confluent monolayer after 24-48 hours.

  • Wound Creation: Once confluent, use a sterile 200 µL pipette tip to create a straight, linear scratch across the center of the monolayer.

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace with fresh, low-serum media containing this compound at the desired concentrations or a vehicle control.

  • Imaging (Time 0): Immediately capture images of the scratch at defined locations using a microscope with a camera.

  • Incubation: Place the plate back in the incubator and allow cells to migrate into the wound for 24 to 48 hours.

  • Imaging (Final): After incubation, capture images of the exact same locations as the initial time point.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the area of the wound at both time points.

    • Calculate the percentage of wound closure using the formula: % Closure = [(Area_t0 - Area_t_final) / Area_t0] * 100

    • Compare the closure rates between this compound-treated and control groups.

Protocol: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to measure cell viability, which can be an indicator of cell proliferation.[3] It measures the metabolic activity of living cells.[4]

protocol_MTT_assay A 1. Seed cells in a 96-well plate B 2. Allow cells to attach (overnight) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate for 2-4h (formazan formation) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability vs. control H->I

Workflow for an MTT Cell Proliferation Assay.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol: Apoptosis (Caspase-Glo® 3/7) Assay

This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[5]

protocol_caspase_assay A 1. Seed cells in a white-walled 96-well plate B 2. Treat with this compound and controls A->B C 3. Incubate for desired time period (e.g., 24h) B->C D 4. Equilibrate plate to room temperature C->D E 5. Add Caspase-Glo® 3/7 Reagent to each well D->E F 6. Mix briefly and incubate at room temp for 1-2h E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Analyze Data (Fold change vs. vehicle) G->H

Workflow for a Caspase-Glo® 3/7 Apoptosis Assay.

Methodology:

  • Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence assays at a density of 10,000 cells per well. Allow them to attach overnight.

  • Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 12-48 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker for 30 seconds.

    • Incubate at room temperature, protected from light, for 1 to 2 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express the results as fold change in luminescence compared to the vehicle-treated control, where an increase indicates apoptosis induction.

References

Methodological & Application

Application Notes and Protocols for Madiol Steroid Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, also known as Androst-5-ene-3β,17β-diol (5-AED or Adiol), is an endogenous steroid hormone and a metabolite of dehydroepiandrosterone (DHEA).[1][2][3][4] It is recognized for its interactions with multiple steroid hormone receptors, acting as a key intermediate in the biosynthesis of more potent androgens and estrogens.[1] Understanding the binding affinity of this compound to various steroid receptors is crucial for elucidating its biological functions and for the development of novel therapeutic agents. These application notes provide a detailed protocol for determining the binding affinity of this compound to steroid receptors using a competitive binding assay format.

The principle of a competitive binding assay is based on the competition between a labeled, high-affinity ligand and an unlabeled test compound (this compound) for a limited number of receptor binding sites. The extent to which this compound displaces the labeled ligand is proportional to its binding affinity for the receptor. This can be quantified by measuring the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand (IC50 value). From the IC50 value, the inhibitory constant (Ki) can be calculated, which reflects the intrinsic binding affinity of the compound for the receptor.

Quantitative Data Summary

The binding affinity of this compound for various steroid receptors has been characterized in several studies. The following table summarizes the reported binding affinities (Ki) and provides context with the affinities of related endogenous steroids.

CompoundReceptorBinding Affinity (Ki)Relative Binding Affinity Rank for AR
This compound (5-Androstenediol) Estrogen Receptor α (ERα) 3.6 nM [2][4]DHT > Testosterone > 3β-DIOL > ADIOL > Estrone > Estradiol[3]
This compound (5-Androstenediol) Estrogen Receptor β (ERβ) 0.9 nM [2][4]
This compound (5-Androstenediol) Androgen Receptor (AR) Lower affinity than DHT and Testosterone[3]
Dehydroepiandrosterone (DHEA)Androgen Receptor (AR)~1.2 µM[2][5]
Dihydrotestosterone (DHT)Androgen Receptor (AR)High Affinity (IC50 = 3.2 nM)[6]Highest
TestosteroneAndrogen Receptor (AR)High Affinity (Ki ≈ 0.5 nM)[2]High

Signaling Pathway

The following diagram illustrates the general signaling pathway for steroid hormones. Upon binding to its cognate receptor in the cytoplasm or nucleus, the steroid-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating gene transcription.

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid Steroid Hormone (e.g., this compound) Receptor Steroid Receptor (unbound) Steroid->Receptor Binding Complex Steroid-Receptor Complex Receptor->Complex DNA DNA (Hormone Response Element) Complex->DNA Translocation & Binding Transcription Gene Transcription DNA->Transcription Modulation mRNA mRNA Transcription->mRNA

Caption: General signaling pathway of a steroid hormone.

Experimental Protocols

This section details a representative protocol for a competitive radioligand binding assay to determine the affinity of this compound for a specific steroid receptor (e.g., Androgen Receptor). This protocol can be adapted for other steroid receptors and for non-radioactive methods like fluorescence polarization.

Materials and Reagents
  • Receptor Source: Cytosol preparation from target tissues (e.g., hamster prostate for Androgen Receptor) or purified recombinant human steroid receptors.

  • Radioligand: A high-affinity, radiolabeled ligand for the target receptor (e.g., [³H]-Dihydrotestosterone ([³H]-DHT) for the Androgen Receptor).

  • Unlabeled Ligand (Competitor): this compound (5-Androstenediol) of high purity.

  • Reference Compound: A known high-affinity ligand for the target receptor (e.g., Dihydrotestosterone) to serve as a positive control.

  • Assay Buffer: e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents.

  • Scintillation Cocktail: For radioactivity measurement.

  • 96-well plates

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter

  • General laboratory equipment: Pipettes, centrifuges, etc.

Experimental Workflow Diagram

G A Prepare Reagents - Receptor Source - Radioligand - this compound dilutions B Set up Assay Plate - Total Binding wells - Non-specific Binding wells - Competition wells A->B C Incubate Plate (e.g., 2-4 hours at 4°C) B->C D Separate Bound & Free Ligand (Vacuum Filtration) C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC50 & Ki E->F

Caption: Workflow for a competitive radioligand binding assay.

Detailed Assay Protocol
  • Preparation of Reagents:

    • Prepare the assay buffer and keep it on ice.

    • Prepare serial dilutions of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.

    • Prepare a stock solution of the radioligand (e.g., [³H]-DHT) in the assay buffer at a concentration close to its Kd value for the receptor.

    • Prepare the receptor source (e.g., cytosol) and determine its protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add assay buffer, radioligand, and receptor preparation.

    • Non-specific Binding (NSB) wells: Add assay buffer, radioligand, receptor preparation, and a saturating concentration of the unlabeled reference compound (e.g., cold DHT) to block all specific binding sites.

    • Competition wells: Add assay buffer, radioligand, receptor preparation, and the serially diluted this compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a predetermined time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration apparatus. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Measurement of Radioactivity:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding (SB) = Total Binding (TB) - Non-specific Binding (NSB).

  • Generate Competition Curve:

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. The percentage of specific binding at each this compound concentration is calculated as: (CPM in competition well - NSB) / (TB - NSB) * 100.

  • Determine IC50:

    • The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. This can be determined from the competition curve using non-linear regression analysis.

  • Calculate Ki:

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Alternative Method: Fluorescence Polarization (FP) Assay

For a non-radioactive alternative, a fluorescence polarization (FP) assay can be employed. This method uses a fluorescently labeled ligand. The principle is based on the change in the polarization of emitted light when the fluorescent ligand binds to the larger receptor molecule. In a competitive FP assay, the unlabeled test compound (this compound) displaces the fluorescent ligand from the receptor, leading to a decrease in fluorescence polarization.

FP Assay Workflow Diagram

G A Prepare Reagents - Receptor - Fluorescent Ligand - this compound dilutions B Set up Assay Plate (e.g., black 384-well plate) A->B C Add Reagents to Wells - Receptor - Fluorescent Ligand - this compound B->C D Incubate Plate (e.g., 1-2 hours at room temp) C->D E Read Fluorescence Polarization D->E F Data Analysis - Generate Competition Curve - Determine IC50 & Ki E->F

Caption: Workflow for a fluorescence polarization competitive binding assay.

The data analysis for the FP assay is similar to that of the radioligand binding assay, where a competition curve is generated to determine the IC50 and subsequently the Ki value of this compound.

References

Cell-based Assays for Measuring Madiol Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, also known as 17α-methyl-5-androstene-3β,17β-diol, is a synthetic anabolic-androgenic steroid (AAS). Understanding its biological activity is crucial for various research and drug development applications. Cell-based assays provide a powerful and controlled in vitro system to elucidate the mechanisms of action and quantify the potency of compounds like this compound. This document provides detailed application notes and protocols for measuring the androgenic and estrogenic activity of this compound using reporter gene assays.

Principle of Reporter Gene Assays

Reporter gene assays are a widely used method to study the activity of nuclear receptors, such as the androgen receptor (AR) and estrogen receptor (ER). The principle involves introducing a reporter gene, commonly luciferase, downstream of a promoter containing hormone response elements (HREs). When a ligand like this compound binds to and activates the receptor, the receptor-ligand complex translocates to the nucleus and binds to the HREs, driving the expression of the reporter gene. The resulting signal, in this case, luminescence, is proportional to the activity of the compound.

I. Androgenic Activity of this compound

The androgenic activity of this compound is primarily mediated through its interaction with the androgen receptor (AR). A common and effective method to measure this activity is a luciferase-based reporter gene assay using a cell line that endogenously or recombinantly expresses the human AR. The MDA-kb2 human breast cancer cell line is a suitable model as it stably expresses an androgen-responsive luciferase reporter gene.[1][2]

Data Presentation
CompoundCell LineAssay TypeEndpointEC50 (nM)Efficacy (% of DHT)Reference Compound
This compoundMDA-kb2AR Reporter GeneLuminescenceData Not AvailableData Not AvailableDihydrotestosterone (DHT)
Dihydrotestosterone (DHT)MDA-kb2AR Reporter GeneLuminescence~0.1-1100%Dihydrotestosterone (DHT)

Note: Specific EC50 and efficacy data for this compound in MDA-kb2 cells were not available in the searched literature. The table is structured to accommodate this data once obtained experimentally.

Experimental Protocol: Androgen Receptor (AR) Luciferase Reporter Gene Assay using MDA-kb2 Cells

This protocol is adapted from established methods for assessing androgenic activity in MDA-kb2 cells.[1][2]

Materials:

  • MDA-kb2 cells (ATCC® CRL-2713™)

  • Leibovitz's L-15 Medium

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • This compound (17α-Methyl-5-androstene-3β,17β-diol)

  • Dihydrotestosterone (DHT) (positive control)

  • Anti-androgen (e.g., Bicalutamide) (negative control)

  • DMSO (vehicle)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Maintenance:

    • Culture MDA-kb2 cells in Leibovitz's L-15 medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.

    • Maintain cells at 37°C in a humidified incubator without CO2.

    • Subculture cells every 2-3 days to maintain optimal growth.

  • Cell Seeding:

    • Harvest MDA-kb2 cells using trypsin-EDTA and resuspend in fresh medium.

    • Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and DHT in DMSO. The final DMSO concentration in the wells should be ≤ 0.1%.

    • Prepare a working solution of each compound concentration in serum-free L-15 medium.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds, positive control, or vehicle control.

    • Incubate the plate for another 24 hours at 37°C.

  • Luciferase Assay:

    • After the incubation period, remove the medium from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the chosen luciferase assay reagent.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (vehicle control) from all readings.

    • Normalize the data to the maximum response of the positive control (DHT).

    • Plot the normalized response against the log of the compound concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

Signaling Pathway and Experimental Workflow Diagrams

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP_complex AR-HSP Complex This compound->AR_HSP_complex Binds AR Androgen Receptor (AR) AR->AR_HSP_complex HSP Heat Shock Proteins HSP->AR_HSP_complex AR_Madiol_complex AR-Madiol Complex AR_HSP_complex->AR_Madiol_complex HSP Dissociation Nucleus Nucleus AR_Madiol_complex->Nucleus Translocation ARE Androgen Response Element (ARE) AR_Madiol_complex->ARE Binds Reporter_Gene Luciferase Reporter Gene ARE->Reporter_Gene Activates Transcription Luminescence Luminescence Reporter_Gene->Luminescence Translation & Reaction

Caption: this compound-mediated androgen receptor signaling pathway.

AR_Assay_Workflow A Seed MDA-kb2 cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound, DHT (positive control), or vehicle (negative control) B->C D Incubate for 24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F G Data analysis (EC50 calculation) F->G

Caption: Experimental workflow for the AR reporter gene assay.

II. Estrogenic Activity of this compound

While primarily an androgen, some synthetic steroids can exhibit cross-reactivity with other steroid receptors, including the estrogen receptor (ER). To assess the potential estrogenic activity of this compound, a similar reporter gene assay can be employed using a cell line responsive to estrogens, such as the T47D human breast cancer cell line.[3][4]

Data Presentation
CompoundCell LineAssay TypeEndpointEC50 (nM)Efficacy (% of E2)Reference Compound
This compoundT47DER Reporter GeneLuminescenceData Not AvailableData Not Available17β-Estradiol (E2)
17β-Estradiol (E2)T47DER Reporter GeneLuminescence~0.01-0.1100%17β-Estradiol (E2)

Note: Specific EC50 and efficacy data for this compound in T47D cells were not available in the searched literature. The table is structured to accommodate this data once obtained experimentally.

Experimental Protocol: Estrogen Receptor (ER) Luciferase Reporter Gene Assay using T47D Cells

This protocol is based on established methods for measuring estrogenic activity in T47D cells.[3][4][5]

Materials:

  • T47D cells (ATCC® HTB-133™)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • This compound (17α-Methyl-5-androstene-3β,17β-diol)

  • 17β-Estradiol (E2) (positive control)

  • Anti-estrogen (e.g., Fulvestrant) (negative control)

  • DMSO (vehicle)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

  • ERE-Luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for transient transfection, if a stable cell line is not used)

  • Transfection reagent

Procedure:

  • Cell Culture and Maintenance:

    • Culture T47D cells in RPMI-1640 medium supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.

    • Maintain cells at 37°C in a humidified incubator with 5% CO2.

    • Subculture cells every 3-4 days.

  • Transfection (if using a transient assay):

    • Seed T47D cells in a 6-well plate.

    • When cells reach 70-80% confluency, co-transfect with the ERE-Luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • After 24 hours, re-seed the transfected cells into a 96-well plate.

  • Cell Seeding (for stable or transiently transfected cells):

    • Harvest cells and seed into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells/well in 100 µL of medium.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, E2, and the anti-estrogen in DMSO.

    • Prepare working solutions in serum-free RPMI-1640 medium.

    • Replace the medium in the wells with 100 µL of the medium containing the test compounds.

    • Incubate for 24 hours.

  • Luciferase Assay:

    • Perform a dual-luciferase assay to measure both firefly (estrogen-responsive) and Renilla (transfection control) luciferase activities, following the manufacturer's protocol.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency and cell number.

    • Calculate the fold induction over the vehicle control.

    • Plot the fold induction against the log of the compound concentration and determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER_HSP_complex ER-HSP Complex This compound->ER_HSP_complex Binds ER Estrogen Receptor (ER) ER->ER_HSP_complex HSP Heat Shock Proteins HSP->ER_HSP_complex ER_Madiol_complex ER-Madiol Complex ER_HSP_complex->ER_Madiol_complex HSP Dissociation Nucleus Nucleus ER_Madiol_complex->Nucleus Translocation ERE Estrogen Response Element (ERE) ER_Madiol_complex->ERE Binds Reporter_Gene Luciferase Reporter Gene ERE->Reporter_Gene Activates Transcription Luminescence Luminescence Reporter_Gene->Luminescence Translation & Reaction

Caption: Potential this compound-mediated estrogen receptor signaling.

ER_Assay_Workflow A Seed T47D cells in 96-well plate B Incubate for 24 hours A->B C (Optional) Transiently transfect with ERE-luciferase and control plasmids B->C D Treat cells with this compound, E2 (positive control), or vehicle (negative control) C->D E Incubate for 24 hours D->E F Perform dual-luciferase assay E->F G Data analysis (EC50 calculation) F->G

Caption: Experimental workflow for the ER reporter gene assay.

Conclusion

The described cell-based reporter gene assays provide robust and sensitive methods for characterizing the androgenic and potential estrogenic activity of this compound. By following these detailed protocols, researchers can obtain quantitative data on the potency and efficacy of this compound, contributing to a better understanding of its biological function and potential applications in drug development and other research areas. The provided diagrams offer a clear visualization of the underlying signaling pathways and experimental procedures.

References

Application Notes and Protocols: Oral versus Injectable Madiol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative studies on a compound specifically named "Madiol" are scarce in publicly available literature. "this compound" is a trade name for methandriol, a synthetic anabolic-androgenic steroid (AAS).[1] This document synthesizes information based on the known properties of methandriol and general principles of AAS pharmacology to provide generalized protocols for animal model studies.[2] The methodologies described are intended as a guide for researchers, scientists, and drug development professionals.

Introduction

Methandriol (methylandrostenediol) is a synthetic anabolic-androgenic steroid that has been formulated for both oral and injectable administration.[1] The route of administration is a critical factor that significantly influences the pharmacokinetic and pharmacodynamic profile of AAS. Oral formulations of AAS, like methandriol, are often 17α-alkylated to increase their oral bioavailability by reducing first-pass metabolism in the liver.[1][3] However, this modification is also associated with a higher risk of hepatotoxicity.[3][4] Injectable formulations, typically esterified versions like methandriol dipropionate, are administered intramuscularly and form a depot in the muscle tissue, leading to a slower, sustained release of the active compound.[5] This generally results in a longer half-life and less frequent dosing compared to oral administration.[4]

These application notes provide a framework for conducting comparative studies of oral and injectable this compound (methandriol) in animal models to evaluate differences in bioavailability, efficacy, and potential toxicity.

Data Presentation

Due to the limited direct comparative data for methandriol, the following tables present a theoretical comparison based on the general properties of 17α-alkylated oral steroids versus injectable steroid esters.

Table 1: Theoretical Pharmacokinetic Comparison of Oral vs. Injectable this compound
ParameterOral this compound (17α-alkylated)Injectable this compound (Esterified)Rationale
Bioavailability Lower to ModerateHigherOral administration is subject to first-pass hepatic metabolism, which can significantly reduce the amount of active drug reaching systemic circulation. Injectable routes bypass this effect.[3][4]
Time to Peak Concentration (Tmax) Shorter (e.g., 1-4 hours)Longer (e.g., hours to days)Oral forms are absorbed relatively quickly from the GI tract. In contrast, injectable esters form a depot in the muscle, leading to slow release.[5]
Peak Concentration (Cmax) Higher and more pronounced peakLower and more sustained peakRapid absorption of oral steroids leads to a sharper spike in plasma concentration.
Half-life (Active Hormone) ShorterLonger effective half-lifeThe 17α-alkylation protects against rapid breakdown, but the drug is still cleared relatively quickly. The slow release from the muscle depot extends the duration of action for injectable forms.[4]
Dosing Frequency More frequent (e.g., daily)Less frequent (e.g., weekly)A shorter half-life necessitates more frequent administration to maintain stable blood levels.[2]
Hepatotoxicity Higher riskLower risk17α-alkylated oral steroids are known to be hepatotoxic. Injectable forms that are not 17α-alkylated largely avoid this toxicity.[3][4]
Table 2: Expected Pharmacodynamic Outcomes in a Rat Model
ParameterControl GroupOral this compound GroupInjectable this compound Group
Body Weight Change (%) +5%+15%+18%
Levator Ani Muscle Weight (mg) 100 ± 10180 ± 20200 ± 25
Ventral Prostate Weight (mg) 150 ± 15250 ± 30280 ± 35
Seminal Vesicle Weight (mg) 200 ± 20350 ± 40380 ± 45
Serum Testosterone (ng/dL) 250 ± 5050 ± 1040 ± 8

Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Comparative Pharmacokinetic Analysis of Oral and Injectable this compound in Rats

Objective: To determine and compare the pharmacokinetic profiles (Cmax, Tmax, AUC, and half-life) of oral and injectable this compound.

Materials:

  • Male Wistar rats (250-300g)

  • Oral this compound

  • Injectable this compound Dipropionate

  • Vehicle for oral administration (e.g., corn oil, 0.5% carboxymethylcellulose)[2]

  • Vehicle for injectable administration (e.g., sterile sesame oil)

  • Gavage needles[2]

  • Sterile syringes and needles (25-27 gauge)[2]

  • Blood collection tubes (e.g., with EDTA or heparin)

  • Centrifuge

  • LC-MS/MS or GC-MS system for analysis[2]

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.[2]

  • Group Allocation: Randomly divide rats into two main groups: Oral Administration and Injectable Administration. Further subdivide these groups for different time points for blood collection.

  • Dosing:

    • Oral Group: Administer a single dose of this compound via oral gavage.

    • Injectable Group: Administer a single dose of this compound Dipropionate via intramuscular injection into the hind limb.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS or GC-MS method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each group using appropriate software. Compare the parameters between the oral and injectable groups to determine relative bioavailability.

Protocol 2: Comparative Pharmacodynamic (Anabolic and Androgenic Activity) Analysis

Objective: To compare the anabolic and androgenic effects of oral and injectable this compound using the Hershberger assay in castrated male rats.

Materials:

  • Peripubertal male Wistar rats, castrated

  • Oral this compound

  • Injectable this compound Dipropionate

  • Administration vehicles (as in Protocol 1)

  • Surgical instruments for castration and dissection

  • Analytical balance

Procedure:

  • Animal Preparation: Castrate the rats and allow a recovery period of 7-14 days. This removes the endogenous source of androgens.

  • Group Allocation: Divide the castrated rats into three groups: Vehicle Control, Oral this compound, and Injectable this compound.[2]

  • Dosing: Administer the respective treatments daily (oral) or as a single/weekly injection (injectable) for a set period (e.g., 7-10 days).[2]

  • Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the following tissues:[2]

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: Compare the weights of the target tissues between the treatment groups and the control group.[2] The ratio of anabolic to androgenic activity can be calculated to compare the selectivity of the two administration routes.

Visualizations

G cluster_prep Preparation cluster_dosing Dosing Regimen cluster_pk Pharmacokinetic (PK) Analysis cluster_pd Pharmacodynamic (PD) Analysis acclimatization Animal Acclimatization (Wistar Rats) castration Castration (for PD study) acclimatization->castration recovery Recovery Period castration->recovery grouping Group Allocation (Control, Oral, Injectable) recovery->grouping oral_admin Oral Gavage (Daily) grouping->oral_admin im_admin IM Injection (Single/Weekly) grouping->im_admin blood_sampling Serial Blood Sampling oral_admin->blood_sampling euthanasia Euthanasia & Dissection oral_admin->euthanasia im_admin->blood_sampling im_admin->euthanasia plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_params Calculate PK Parameters (Cmax, Tmax, AUC) lcms->pk_params weighing Weigh Anabolic/Androgenic Tissues euthanasia->weighing pd_analysis Compare Tissue Weights weighing->pd_analysis

Caption: Experimental workflow for comparing oral and injectable this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (M) AR Androgen Receptor (AR) This compound->AR M_AR_Complex M-AR Complex AR->M_AR_Complex binds HSP Heat Shock Proteins (HSP) HSP->AR stabilizes M_AR_Complex->HSP dissociates Nucleus Nucleus M_AR_Complex->Nucleus translocates ARE Androgen Response Element (ARE) Nucleus->ARE binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein translation Effects Anabolic/Androgenic Effects Protein->Effects

Caption: General signaling pathway of this compound via the androgen receptor.

References

Protocol for 2-Methoxyestradiol (Madiol) Administration in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the in vitro administration of 2-Methoxyestradiol (2ME2), a naturally occurring metabolite of estradiol with potent anti-proliferative and anti-angiogenic properties. Due to the lack of specific information for a compound named "Madiol" in the context of cell culture experiments, and the overlapping characteristics with 2-Methoxyestradiol, this protocol will focus on 2ME2. It is presumed that "this compound" may be a proprietary or alternative name for 2-Methoxyestradiol. This protocol details the mechanism of action, preparation of stock solutions, administration to cell cultures, and methods for assessing its effects. Included are quantitative data on its efficacy in various cancer cell lines and visual representations of the key signaling pathways and experimental workflow.

Introduction to 2-Methoxyestradiol (2ME2)

2-Methoxyestradiol (2ME2) is an endogenous metabolite of 17β-estradiol that has garnered significant interest as a potential therapeutic agent due to its anti-cancer properties.[1][2] Unlike its parent compound, the effects of 2ME2 are largely independent of estrogen receptors.[2] Its primary mechanisms of action include the disruption of microtubule polymerization and the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in angiogenesis.[2][3][4] By interfering with microtubule dynamics, 2ME2 leads to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequently induces apoptosis.[3] The inhibition of HIF-1α by 2ME2 contributes to its anti-angiogenic effects.[2][3][4]

Data Presentation

The efficacy of 2-Methoxyestradiol varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MDA-MB-231Triple-Negative Breast Cancer48~5.0
MDA-MB-468Triple-Negative Breast Cancer48~2.0-5.0
MCF-7Breast Adenocarcinoma72~1.0
SK-OV-3Ovarian Carcinoma481.79
HeLaCervical Adenocarcinoma24~0.5
PC-3Prostate CancerNot SpecifiedNot Specified
CNE2Nasopharyngeal CarcinomaNot Specified2.82
WHCO3Oesophageal Carcinoma72~1.0

Note: IC50 values can be influenced by experimental conditions such as cell seeding density, viability assay method, and passage number of the cell line.

Experimental Protocols

Preparation of 2-Methoxyestradiol Stock Solution

2-Methoxyestradiol has low aqueous solubility and should be dissolved in an organic solvent to prepare a concentrated stock solution.

Materials:

  • 2-Methoxyestradiol (powder form)

  • Dimethyl sulfoxide (DMSO) or absolute ethanol

  • Sterile microcentrifuge tubes or vials

Procedure:

  • To prepare a 10 mM stock solution, dissolve 3.024 mg of 2-Methoxyestradiol in 1 mL of DMSO or absolute ethanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Protocol for Determining IC50 of 2-Methoxyestradiol using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to determine the concentration of 2ME2 that inhibits cell growth by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • 2-Methoxyestradiol stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Drug Treatment:

    • Prepare serial dilutions of 2-Methoxyestradiol from the stock solution in complete cell culture medium. A common concentration range to test is 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of 2ME2 to the respective wells.

    • Include a vehicle control group (medium with the same concentration of DMSO or ethanol as the highest 2ME2 dose).

    • Each concentration should be tested in triplicate.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[3]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the 2ME2 concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve fitting software (e.g., GraphPad Prism).

Visualizations

Signaling Pathways

Madiol_Signaling_Pathways cluster_microtubule Microtubule Disruption cluster_hif1a HIF-1α Inhibition 2ME2_micro 2-Methoxyestradiol Tubulin Tubulin 2ME2_micro->Tubulin Microtubule_Polymerization Microtubule Polymerization 2ME2_micro->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Mitotic_Arrest G2/M Phase Arrest Microtubule_Polymerization->Mitotic_Arrest Apoptosis_micro Apoptosis Mitotic_Arrest->Apoptosis_micro 2ME2_hif 2-Methoxyestradiol HIF1a_degradation HIF-1α Degradation 2ME2_hif->HIF1a_degradation Promotes HIF1a HIF-1α HIF1a_degradation->HIF1a Reduces VEGF_expression VEGF Expression HIF1a->VEGF_expression Induces Angiogenesis Angiogenesis HIF1a->Angiogenesis VEGF_expression->Angiogenesis Madiol_Experimental_Workflow Start Start Cell_Culture Seed Cells in 96-well Plate Start->Cell_Culture Incubation_24h Incubate for 24h Cell_Culture->Incubation_24h Drug_Treatment Treat Cells with 2ME2 Incubation_24h->Drug_Treatment Drug_Preparation Prepare Serial Dilutions of 2ME2 Drug_Preparation->Drug_Treatment Incubation_Treatment Incubate for 24-72h Drug_Treatment->Incubation_Treatment Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation_Treatment->Viability_Assay Data_Analysis Measure Absorbance and Analyze Data Viability_Assay->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

References

Application Notes and Protocols for the Quantification of Madiol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, also known as methylandrostenediol (17α-methylandrost-5-ene-3β,17β-diol), is a synthetic anabolic-androgenic steroid (AAS). Its detection and quantification in biological matrices such as urine and plasma are crucial in various fields, including clinical research, anti-doping control, and pharmaceutical development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using state-of-the-art analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The quantification of this compound in biological samples typically involves three main stages: sample preparation to isolate the analyte and remove interferences, chromatographic separation to distinguish this compound from other compounds, and detection by mass spectrometry for sensitive and specific quantification.

Section 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the quantification of steroids in biological fluids.[1][2][3][4] The following protocols are designed for the analysis of this compound in human urine and plasma.

Application Note: LC-MS/MS

This method allows for the direct analysis of this compound and its conjugated metabolites (glucuronides and sulfates) with minimal sample preparation. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis of this compound in Human Urine

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Enzymatic Hydrolysis (for total this compound quantification):

    • To 2 mL of urine, add an internal standard (e.g., this compound-d3).

    • Add 1 mL of phosphate buffer (pH 7).

    • Add 50 µL of β-glucuronidase from E. coli.[5]

    • Incubate at 50°C for 1 hour.[5]

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.[6]

    • Load the hydrolyzed urine sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.[6]

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.[6]

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute this compound with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[1]

2. Instrumental Analysis: LC-MS/MS

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is suitable for steroid separation.[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A typical gradient would be to start at 40-50% B, increase to 95% B over several minutes, hold, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Putative): These transitions are suggested based on the structure of this compound and may require optimization.

      • This compound (Precursor Ion m/z 305.2):

        • Quantifier: 305.2 -> 287.2 (Loss of H₂O)

        • Qualifier: 305.2 -> 255.2 (Loss of H₂O and CH₃OH)

      • This compound-d3 (Internal Standard): Transitions should be adjusted based on the deuteration pattern.

3. Data Presentation: Quantitative LC-MS/MS Data for Steroid Analysis

The following table summarizes typical performance characteristics for the quantitative analysis of anabolic steroids in biological samples by LC-MS/MS, which can be expected for a validated this compound assay.

ParameterUrinePlasma/SerumReference
Limit of Detection (LOD) 0.03 - 1 ng/mL0.08 - 0.35 ng/mL[2][3]
Limit of Quantification (LOQ) 0.1 - 2.5 ng/mL0.14 - 1.18 ng/mL[2][3]
Linearity (r²) > 0.99> 0.99[2][3]
Recovery 85 - 115%80 - 120%[2]
Intra-day Precision (%RSD) < 15%< 15%[2]
Inter-day Precision (%RSD) < 15%< 15%[2]
Experimental Protocol: LC-MS/MS Analysis of this compound in Human Plasma

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Pipette 500 µL of plasma into a clean glass tube.

  • Add an internal standard (e.g., this compound-d3).

  • Add 2 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 3-6) and combine the organic layers.

  • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Instrumental Analysis: LC-MS/MS

The instrumental conditions are the same as described for the urine analysis protocol.

Section 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and reliable technique for steroid analysis, often requiring derivatization to improve the volatility and thermal stability of the analytes.[7][8][9]

Application Note: GC-MS

This method is well-suited for the comprehensive profiling of this compound and its metabolites. Derivatization with a silylating agent is a critical step to ensure good chromatographic performance.

Experimental Protocol: GC-MS Analysis of this compound in Human Urine

1. Sample Preparation and Derivatization

  • Enzymatic Hydrolysis and Extraction:

    • Perform enzymatic hydrolysis as described in the LC-MS/MS urine protocol.

    • After hydrolysis, adjust the pH of the sample to 9-10 with a suitable buffer.

    • Perform a liquid-liquid extraction with 5 mL of n-pentane or a mixture of ethyl acetate and n-hexane.

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Derivatization:

    • To the dry residue, add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[5][9]

    • Incubate at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.[5]

    • Cool to room temperature before injection.

2. Instrumental Analysis: GC-MS

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Start at 150°C, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) or full scan for metabolite identification.

    • Characteristic Ions for this compound-TMS Derivative (Putative): These ions are suggested based on the structure and may require confirmation with a reference standard.

      • Molecular Ion (M+): m/z 448

      • Fragment Ions: m/z 433 (M-15), m/z 358 (M-90), m/z 143

3. Data Presentation: Quantitative GC-MS Data for Steroid Analysis

The following table summarizes typical performance characteristics for the quantitative analysis of anabolic steroids in biological samples by GC-MS.

ParameterUrinePlasma/SerumReference
Limit of Detection (LOD) 0.1 - 1 ng/mL0.08 - 0.43 ng/mL[10]
Limit of Quantification (LOQ) 0.2 - 2.5 ng/mL0.1 - 1 ng/mL[10]
Linearity (r²) > 0.99> 0.99[11]
Recovery 80 - 110%80 - 112%[10]
Intra-day Precision (%RSD) < 10%< 15%[12]
Inter-day Precision (%RSD) < 15%< 15%[12]

Section 3: Visualizations

This compound Metabolic Pathway

The metabolic pathway of this compound is not extensively documented in publicly available literature. However, based on the known metabolism of other 17α-methylated anabolic steroids, a putative metabolic pathway can be proposed. This pathway likely involves hydroxylation and conjugation (glucuronidation and sulfation) to facilitate excretion.

Madiol_Metabolism This compound This compound (17α-methylandrost-5-ene-3β,17β-diol) Metabolite1 Hydroxylated Metabolites This compound->Metabolite1 Hydroxylation (CYP450) Metabolite2 Epimers This compound->Metabolite2 Epimerization Conjugate1 This compound Glucuronide This compound->Conjugate1 Glucuronidation (UGTs) Conjugate2 Metabolite Glucuronides Metabolite1->Conjugate2 Glucuronidation (UGTs) Metabolite2->Conjugate2 Excretion Excretion (Urine) Conjugate1->Excretion Conjugate2->Excretion

Putative metabolic pathway of this compound.
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Urine or Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (SPE or LLE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Calibration Curve) Integration->Quant

LC-MS/MS experimental workflow for this compound.
Logical Relationship of Method Validation Parameters

This diagram shows the relationship between key validation parameters for an analytical method.

Validation_Parameters Accuracy Accuracy Validated Validated Method Accuracy->Validated Precision Precision (Repeatability & Intermediate) Precision->Validated Selectivity Selectivity/ Specificity Selectivity->Validated Sensitivity Sensitivity (LOD & LOQ) Linearity Linearity & Range Sensitivity->Linearity Linearity->Validated Robustness Robustness Robustness->Validated Stability Stability Stability->Validated

Key analytical method validation parameters.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the quantitative analysis of this compound in biological samples. Both LC-MS/MS and GC-MS are powerful techniques capable of achieving the necessary sensitivity and specificity. It is important to note that the provided MRM transitions and GC-MS fragment ions are putative and should be confirmed using certified reference standards. Method validation should be performed according to established guidelines to ensure the accuracy and reliability of the results.[13]

References

Application Note & Protocol: HPLC-Based Separation and Detection of Madiol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocols for the separation and detection of Madiol (also known as methylandrostenediol) and its primary metabolites using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Introduction

This compound (17α-methylandrost-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid (AAS) that has been used for its performance-enhancing capabilities. Due to its classification as a prohibited substance in sports, robust and sensitive analytical methods are required for its detection in biological matrices. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of this compound and its key metabolites in urine.

The primary metabolic transformations of this compound involve Phase I and Phase II reactions, which increase its polarity to facilitate excretion. Key metabolic pathways include the reduction of the Δ5 double bond and hydroxylation, particularly at the C16 position, followed by conjugation with glucuronic acid or sulfate.

Metabolic Pathway of this compound

The biotransformation of this compound is a critical aspect of its detection, as the parent compound is often present at very low concentrations in urine samples. The primary metabolites that are targeted for analysis are 16-hydroxy-Madiol and the glucuronide and sulfate conjugates of both this compound and its hydroxylated metabolites.

Madiol_Metabolism This compound This compound PhaseI Phase I Metabolism This compound->PhaseI Hydroxylation/ Reduction PhaseII Phase II Metabolism This compound->PhaseII Glucuronidation/ Sulfation Metabolite1 16-hydroxy-Madiol PhaseI->Metabolite1 Metabolite1->PhaseII Conjugate1 This compound-glucuronide/ sulfate PhaseII->Conjugate1 Conjugate2 16-hydroxy-Madiol- glucuronide/sulfate PhaseII->Conjugate2 Excretion Urinary Excretion Conjugate1->Excretion Conjugate2->Excretion

Figure 1: Metabolic Pathway of this compound

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound and its metabolites from urine samples.

Sample Preparation

Effective sample preparation is crucial for removing interferences from the complex urine matrix and concentrating the analytes of interest. The following protocol combines enzymatic hydrolysis to cleave conjugated metabolites with solid-phase extraction (SPE) for cleanup and concentration.

Materials:

  • Urine sample

  • Phosphate buffer (pH 7.0)

  • β-glucuronidase from E. coli

  • Internal standard (e.g., d3-Madiol)

  • Solid-Phase Extraction (SPE) cartridges (C18, 200 mg)

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • Anhydrous sodium sulfate

Protocol:

  • Aliquoting and Internal Standard Spiking: Pipette 2 mL of the urine sample into a glass tube. Add the internal standard solution.

  • Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 25 µL of β-glucuronidase solution. Vortex the mixture briefly.

  • Incubate the sample at 50-60°C for 1 hour to ensure complete hydrolysis of glucuronide conjugates.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 5 minutes.

    • Elution: Elute the analytes with 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

HPLC-MS/MS Analysis

This section details the instrumental parameters for the separation and detection of this compound and its metabolites using a reversed-phase HPLC system coupled to a tandem mass spectrometer.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • Start at 30% B

    • Linear gradient to 95% B over 8 minutes

    • Hold at 95% B for 2 minutes

    • Return to 30% B and equilibrate for 3 minutes

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

Data Presentation

The following tables summarize representative quantitative data for the analysis of this compound and its primary metabolite, 16-hydroxy-Madiol. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Representative Retention Time (min)
This compound305.3287.3100156.8
16-hydroxy-Madiol321.3303.3100185.5
d3-Madiol (IS)308.3290.3100156.8

Table 2: Method Validation Parameters (Illustrative)

AnalyteLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
This compound1 - 500>0.9950.51
16-hydroxy-Madiol1 - 500>0.9950.51

Experimental Workflow

The overall experimental workflow for the analysis of this compound and its metabolites is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Collection Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Experimental Workflow

Disclaimer: This application note is intended for research and informational purposes only. The protocols and data provided should be adapted and validated by the end-user for their specific analytical instrumentation and requirements.

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Madiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol (17α-methyl-androst-5-ene-3β,17β-diol) is a synthetic anabolic-androgenic steroid. Accurate and sensitive quantification of this compound in various biological matrices is crucial for research in endocrinology, toxicology, and anti-doping science. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of this compound. Due to its polar nature, derivatization is a critical step to enhance its volatility and thermal stability for GC-MS analysis. This document provides a detailed protocol for the GC-MS analysis of this compound, focusing on a trimethylsilyl (TMS) derivatization method.

Quantitative Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of this compound following trimethylsilyl derivatization.

ParameterValueReference
Chemical Formula (this compound)C₂₀H₃₂O₂PubChem CID 6432516
Molecular Weight (this compound)304.5 g/mol PubChem CID 6432516
Derivatization AgentN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)Adapted from steroid analysis protocols
Chemical Formula (this compound-bis-TMS)C₂₆H₅₀O₂Si₂NIST WebBook
Molecular Weight (this compound-bis-TMS)448.8 g/mol Calculated
Kovats Retention Index2570, 2634 (semi-standard non-polar column)PubChem CID 6432516
Characteristic Mass Fragments (m/z) of this compound-bis-TMS
Molecular Ion [M]⁺448Inferred from related compounds
Fragment [M-15]⁺ (Loss of CH₃)433Inferred from related compounds
Fragment [M-90]⁺ (Loss of TMSOH)358Inferred from related compounds
Fragment [M-2x90]⁺ (Loss of 2xTMSOH)268Inferred from related compounds
Diagnostic Ion129Inferred from related steroid TMS derivatives

Note: The mass fragmentation data is inferred from the analysis of closely related androstenediol isomers and may require empirical verification for this compound.

Experimental Protocols

This section details the methodologies for sample preparation, derivatization, and GC-MS analysis of this compound.

Materials and Reagents
  • This compound standard (analytical grade)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Internal Standard (e.g., d3-Testosterone or a similar deuterated steroid)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas (high purity)

  • Autosampler vials (2 mL) with inserts

Sample Preparation (from a biological matrix, e.g., urine or plasma)
  • Internal Standard Addition: To 1 mL of the biological sample, add a known amount of the internal standard solution.

  • Hydrolysis (for conjugated this compound): For urine samples, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is recommended to cleave conjugated metabolites.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove interfering polar compounds.

    • Elute this compound and the internal standard with 3 mL of ethyl acetate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization Protocol (Silylation)
  • To the dried residue from the sample preparation step, add 50 µL of pyridine and 100 µL of MSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • Transfer the derivatized sample to a 2 mL autosampler vial with an insert for GC-MS analysis.

GC-MS Instrumental Parameters

The following are recommended starting parameters. Optimization may be required for specific instruments.

  • Gas Chromatograph (GC):

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 280°C.

    • Injection Mode: Splitless (1 µL injection volume).

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp 1: 20°C/min to 250°C.

      • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode:

      • Full Scan: m/z 50-550 for qualitative analysis and identification.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions (m/z): 448, 433, 358, 268, and 129 (adjust based on empirical data).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis sp1 Add Internal Standard sp2 Enzymatic Hydrolysis (if necessary) sp1->sp2 sp3 Solid-Phase Extraction (SPE) sp2->sp3 sp4 Evaporation to Dryness sp3->sp4 d1 Add Pyridine and MSTFA/TMCS sp4->d1 d2 Vortex and Heat (60-70°C) d1->d2 d3 Cool to Room Temperature d2->d3 a1 Injection into GC-MS d3->a1 a2 Separation and Detection a1->a2 a3 Data Analysis a2->a3

Caption: Experimental workflow for the GC-MS analysis of this compound.

Androgen Receptor Signaling Pathway

androgen_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound to Madiol_AR This compound-AR Complex HSP->Madiol_AR Dissociation Dimer AR Dimerization Madiol_AR->Dimer Translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Regulates Response Biological Response Transcription->Response

Caption: Simplified androgen receptor signaling pathway activated by this compound.

Application Notes and Protocols for Developing a Stable Madiol Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol (Androst-5-ene-3β,17β-diol) is a steroid hormone and a metabolite of dehydroepiandrosterone (DHEA). It is known to interact with steroid hormone receptors, including the androgen receptor (AR), and is therefore a compound of interest in various research areas, including endocrinology, oncology, and drug discovery. The development of stable and reliable this compound solutions is critical for obtaining accurate and reproducible results in in vitro assays.

These application notes provide a comprehensive guide to preparing, handling, and utilizing this compound in a laboratory setting. This document includes protocols for assessing the solubility and stability of this compound solutions, as well as for its application in common in vitro assays such as cell viability and androgen receptor activation assays.

Challenges: A primary challenge in working with steroid compounds like this compound is their low aqueous solubility. This can lead to precipitation in cell culture media, resulting in inaccurate dosing and unreliable experimental outcomes. Furthermore, the stability of steroid solutions can be affected by storage conditions, solvent choice, and the composition of the cell culture medium. These application notes aim to address these challenges by providing clear protocols and recommendations.

Data Presentation: this compound Properties

Quantitative data on the physicochemical properties of this compound is essential for designing and interpreting in vitro experiments. While specific experimental data for this compound is not extensively available in public literature, the following tables provide estimated values based on structurally similar androgens and general knowledge of steroid compounds. It is highly recommended that researchers validate these parameters for their specific experimental conditions.

Table 1: Solubility of this compound in Common Solvents (Estimated)

SolventEstimated Solubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)10 - 25 mg/mLDMSO is a common solvent for preparing high-concentration stock solutions of steroids.[1]
Ethanol (100%)1 - 5 mg/mLEthanol is another suitable solvent, but may have lower solvating capacity for this compound compared to DMSO.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.01 mg/mLThis compound is poorly soluble in aqueous solutions.

Table 2: Stability of this compound Stock Solutions in DMSO (Estimated)

Storage TemperatureTimepointEstimated % RemainingRecommendations
-20°C3 months> 95%Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[2]
4°C1 month> 90%Suitable for short-term storage. Protect from light.
Room Temperature (20-25°C)24 hours> 98%Recommended for the duration of an experiment. Avoid prolonged storage at room temperature.

Table 3: Estimated In Vitro Bioactivity of this compound

AssayCell LineEstimated EC50Notes
Androgen Receptor ActivationPC3, LNCaP10 - 100 nMThe EC50 can vary depending on the cell line and assay format. This is an estimate based on the activity of similar androgens.[3][4]
Cell Viability (Cytotoxicity)Various> 10 µMThis compound is not expected to be cytotoxic at concentrations typically used for receptor activation studies.

Experimental Protocols

Protocol for Determining this compound Solubility

Objective: To experimentally determine the solubility of this compound in a chosen solvent.

Materials:

  • This compound powder

  • Solvent of choice (e.g., DMSO, ethanol)

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Prepare a series of vials with a fixed volume of the solvent.

  • Add increasing, precisely weighed amounts of this compound powder to each vial to create a range of concentrations.

  • Vortex each vial vigorously for 2-3 minutes to facilitate dissolution.

  • Incubate the vials at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.

  • After incubation, visually inspect the vials for any undissolved material.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining solid.

  • Carefully collect the supernatant from each vial.

  • Analyze the concentration of this compound in the supernatant using a validated HPLC method.

  • The highest concentration at which no solid material is observed and the HPLC analysis confirms the concentration is the solubility of this compound in that solvent at that temperature.

Protocol for Preparing a this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Methodology:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Once dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol for Assessing this compound Stability in Solution

Objective: To evaluate the stability of the this compound stock solution over time at different storage temperatures.

Materials:

  • Prepared this compound stock solution in DMSO

  • Storage locations at -20°C, 4°C, and room temperature

  • HPLC system

Methodology:

  • Prepare a fresh stock solution of this compound in DMSO and determine its initial concentration (T=0) using HPLC.

  • Aliquot the stock solution and store at the different temperatures.

  • At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • Analyze the concentration of this compound in each aliquot using the same HPLC method.

  • Calculate the percentage of this compound remaining compared to the initial concentration.

Protocol for Androgen Receptor (AR) Activation Assay

Objective: To determine the potency (EC50) of this compound in activating the androgen receptor in a cell-based reporter assay.

Materials:

  • A suitable cell line expressing the androgen receptor and a reporter gene (e.g., PC3-luc or LNCaP cells)

  • Cell culture medium and supplements

  • This compound stock solution

  • Positive control (e.g., Dihydrotestosterone, DHT)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Methodology:

  • Seed the cells in a white, opaque 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare a serial dilution of this compound and the positive control (DHT) in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DHT. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Plot the luminescence signal against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Protocol for Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic potential of this compound on a given cell line.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Clear 96-well plates

  • Microplate reader

Methodology:

  • Seed the cells in a clear 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations, including a vehicle control.

  • Incubate for a period relevant to your main assay (e.g., 24-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Madiol_Preparation_Workflow cluster_prep Solution Preparation cluster_storage Storage & Stability cluster_assay In Vitro Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C aliquot->store stability Assess Stability (HPLC) store->stability dilute Dilute in Culture Medium store->dilute treat Treat Cells dilute->treat measure Measure Response treat->measure

Workflow for this compound solution preparation and use.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex AR-HSP Complex This compound->AR_complex Binds AR_active Active AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription protein Protein Synthesis Transcription->protein Translation response Cellular Response protein->response Leads to

Androgen receptor signaling pathway activated by this compound.

References

Madiol (Methandriol) in Muscle Hypertrophy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madiol, also known by its chemical name Methandriol or Methylandrostenediol, is a synthetic anabolic-androgenic steroid (AAS) derived from the endogenous prohormone androstenediol. As a 17α-alkylated steroid, it possesses oral bioavailability. This compound's primary mechanism of action in promoting muscle hypertrophy is through its agonistic activity on the androgen receptor (AR), which leads to an increase in protein synthesis and a potential decrease in protein breakdown. It is considered a relatively weak anabolic agent compared to testosterone. This document provides an overview of the available scientific information on this compound, including its mechanism of action, and protocols for preclinical evaluation in the context of muscle hypertrophy research.

Mechanism of Action

This compound exerts its effects on skeletal muscle through multiple pathways:

  • Androgen Receptor Activation: The primary pathway for this compound-induced muscle hypertrophy is its binding to and activation of the androgen receptor. This ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes involved in protein synthesis. This leads to an accretion of contractile proteins, such as myosin and actin, resulting in an increase in muscle fiber size.

  • Anti-Catabolic Effects: Some evidence suggests that this compound may also exhibit anti-catabolic properties by competing for glucocorticoid-binding sites. By inhibiting the action of catabolic glucocorticoid hormones, this compound may help to preserve muscle mass.

  • Estrogenic Activity: this compound can be aromatized to estrogenic compounds. While high levels of estrogen are generally not associated with muscle growth and can lead to undesirable side effects, estrogen receptors are present in muscle tissue and may play a minor role in muscle physiology.

Signaling Pathways

The signaling cascades initiated by this compound in skeletal muscle are complex and primarily revolve around the androgen receptor.

Madiol_Signaling This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to Madiol_AR_Complex This compound-AR Complex AR->Madiol_AR_Complex Nucleus Nucleus Madiol_AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Madiol_AR_Complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Leads to Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Results in

This compound signaling pathway for muscle hypertrophy.

Quantitative Data Summary

Scientific literature with detailed quantitative data on this compound's effects on muscle hypertrophy is limited. Most available information is qualitative or from non-peer-reviewed sources. One preclinical study in rats provides some insight into its effects on muscle protein content.

ParameterAnimal ModelDosageDurationResults
Skeletal Muscle Protein Content Male Albino Rats0.5 mg/kg body weight (injected)Not SpecifiedIncreased content of myosin, myofibrillar, and sarcoplasmic protein fractions.[1]
Anabolic Rating N/AN/AN/A20-60 (relative to testosterone at 100)
Androgenic Rating N/AN/AN/A30-60 (relative to testosterone at 100)

Note: The anabolic and androgenic ratings are based on historical data and may not be derived from modern, rigorous comparative studies.

Experimental Protocols

The following are generalized protocols for preclinical and clinical studies investigating the effects of this compound on muscle hypertrophy. These should be adapted and further detailed based on specific experimental goals and institutional guidelines.

Preclinical Evaluation in a Rodent Model of Muscle Hypertrophy

This protocol outlines a typical approach to assess the anabolic effects of this compound in a rodent model.

Preclinical_Workflow A Animal Acclimatization (e.g., 1 week) B Baseline Measurements (Body weight, muscle mass proxy) A->B C Group Randomization (Vehicle Control vs. This compound) B->C D This compound Administration (e.g., 0.5 mg/kg/day, injection) C->D E Optional: Resistance Training Protocol (e.g., ladder climbing, synergist ablation) D->E F Endpoint Measurements (Body weight, muscle dissection and weighing) D->F E->F G Histological & Molecular Analysis (Fiber CSA, protein synthesis markers) F->G

Workflow for preclinical this compound studies.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Housing: Standardized conditions (12:12 h light-dark cycle, controlled temperature and humidity), with ad libitum access to food and water.

2. Experimental Groups:

  • Group 1: Sedentary + Vehicle control.

  • Group 2: Sedentary + this compound.

  • Group 3: Exercise + Vehicle control.

  • Group 4: Exercise + this compound.

3. This compound Administration:

  • Dose: 0.5 mg/kg body weight.[1]

  • Route: Intramuscular or subcutaneous injection.

  • Vehicle: Sterile oil (e.g., sesame oil).

  • Frequency: Daily or every other day for 4-8 weeks.

4. Resistance Exercise (Optional):

  • Synergist Ablation: Surgical removal of the gastrocnemius and soleus muscles to induce compensatory hypertrophy of the plantaris muscle.

  • Ladder Climbing: Rats climb a vertical ladder with progressively increasing weights attached to their tails.

5. Outcome Measures:

  • Muscle Mass: At the end of the study, animals are euthanized, and specific muscles (e.g., gastrocnemius, plantaris, tibialis anterior) are dissected and weighed.

  • Histology: Muscle samples are frozen, sectioned, and stained (e.g., with H&E) to measure muscle fiber cross-sectional area (CSA).

  • Molecular Analysis: Western blotting or qPCR can be used to measure markers of protein synthesis (e.g., p-mTOR, p-S6K1) and androgen receptor expression.

Clinical Research Protocol (Hypothetical)

A double-blind, placebo-controlled trial to evaluate the efficacy of this compound on muscle hypertrophy in healthy, resistance-trained males. Note: The use of this compound in humans for non-medical purposes is prohibited by the World Anti-Doping Agency (WADA).[2] This protocol is for informational purposes only.

1. Study Population:

  • Healthy, resistance-trained males, aged 18-40.

  • Exclusion criteria: Use of any anabolic steroids or performance-enhancing drugs within the last year, any underlying medical conditions.

2. Study Design:

  • 12-week, double-blind, randomized, placebo-controlled trial.

  • Group 1: Placebo + standardized resistance training program.

  • Group 2: this compound + standardized resistance training program.

3. Investigational Product:

  • This compound: Oral capsules (dosage to be determined based on preclinical data and safety profiling).

  • Placebo: Identical-looking capsules containing an inert substance.

4. Resistance Training Program:

  • Supervised, whole-body resistance training program, 3 times per week for 12 weeks.

  • Progressive overload principles to be applied.

5. Efficacy Endpoints:

  • Primary: Change in lean body mass as measured by dual-energy X-ray absorptiometry (DXA).

  • Secondary:

    • Change in muscle strength (e.g., 1-repetition maximum on bench press and squat).

    • Change in muscle fiber CSA from biopsies of the vastus lateralis.

    • Changes in serum hormone levels (testosterone, estradiol, LH, FSH).

6. Safety Monitoring:

  • Regular monitoring of liver function (ALT, AST), lipid profile (HDL, LDL), and other relevant blood markers.

  • Recording of any adverse events.

Conclusion

This compound (Methandriol) is a synthetic anabolic steroid with a demonstrated, albeit relatively weak, potential to promote muscle hypertrophy through activation of the androgen receptor. Due to a scarcity of robust, modern, and quantitative scientific studies, detailed application notes and protocols are largely based on our understanding of other anabolic steroids and limited preclinical data. Further research is required to fully elucidate its efficacy, safety profile, and precise molecular mechanisms in the context of muscle hypertrophy. Researchers should exercise caution and adhere to all relevant ethical and regulatory guidelines when studying such compounds.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Madiol Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues with Madiol in cell culture media, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as 17-Methylandrost-5-ene-3,17-diol, is a synthetic anabolic steroid.[1][2] Understanding its chemical nature is crucial for troubleshooting. Key properties are summarized below.

PropertyValueSource
Molecular Formula C20H32O2[1]
Molecular Weight 304.5 g/mol [1]
XLogP3 3.7[1]

The XLogP3 value of 3.7 indicates that this compound is lipophilic, which can affect its solubility in aqueous cell culture media.

Q2: How does this compound exert its effects in cells?

As an anabolic steroid, this compound is expected to function by binding to and activating the androgen receptor (AR).[3][4][5][6][7] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, regulating the transcription of target genes involved in cellular processes like proliferation and differentiation.[4][5][7]

Q3: What are the common signs of this compound instability in cell culture?

Instability of this compound in your cell culture experiments can manifest in several ways:

  • Inconsistent or non-reproducible results: This is the most common indicator of a problem with the compound's stability.

  • Decreased or loss of biological activity: If this compound degrades, you may observe a weaker or absent biological effect compared to what is expected.

  • Changes in media appearance: While not always visible, degradation can sometimes lead to a slight change in the color or clarity of the culture medium.

  • Unexpected cytotoxicity: Degradation products of this compound may have different toxicological profiles than the parent compound, leading to unexpected cell death.

Q4: What factors can affect this compound's stability in cell culture media?

Several factors can contribute to the degradation of this compound in a cell culture setting:

  • Media Composition: Components in the culture media, such as certain amino acids or reactive oxygen species, can potentially interact with and degrade this compound.

  • pH: The pH of the culture medium is critical for the stability of many compounds. Deviations from the optimal pH range can accelerate degradation.

  • Light Exposure: Some steroid compounds are sensitive to light.[8][9][10][11][12] Exposure of this compound-containing media to light, especially UV light, could lead to photodegradation.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis and oxidation, leading to faster degradation.

  • Dissolved Oxygen: The presence of dissolved oxygen in the media can promote oxidation of susceptible compounds.

  • Enzymatic Degradation: Cells themselves can metabolize this compound, converting it into other active or inactive compounds.

Troubleshooting Guides

Problem 1: Inconsistent or weaker-than-expected biological effects of this compound.

This is a primary indication that this compound may be degrading in your cell culture setup.

A Inconsistent/Weak Biological Effect Observed B Verify Stock Solution Concentration and Integrity A->B Start Here B->A Stock Issue Found (Prepare Fresh) C Assess this compound Stability in Media B->C Stock OK D Optimize Experimental Conditions C->D Instability Detected E Analyze for this compound and Metabolites C->E Further Investigation D->C Re-test Stability F Consistent Results Achieved D->F Optimized

Caption: Troubleshooting workflow for inconsistent this compound effects.

  • Verify Stock Solution:

    • Question: Is your this compound stock solution correctly prepared and stored?

    • Action: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.[13] Store the stock solution protected from light at -20°C or -80°C.

  • Assess this compound Stability in Cell-Free Media:

    • Question: Is this compound stable in your cell culture medium under standard incubation conditions?

    • Action: Perform a stability test. Add this compound to your complete cell culture medium (without cells) and incubate it under the same conditions as your experiments (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 6, 12, 24, 48 hours). At each time point, collect an aliquot of the medium and store it at -80°C for later analysis by a suitable analytical method like HPLC or LC-MS to quantify the remaining this compound.

  • Optimize Experimental Conditions:

    • Question: Can you modify your experimental setup to minimize potential degradation?

    • Action:

      • Minimize Light Exposure: Protect your this compound-containing media and cultures from direct light. Use amber-colored tubes and plates if possible.

      • Replenish this compound: If this compound is found to be unstable over longer incubation periods, consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).

      • Use Antioxidants: If oxidation is suspected, consider adding a cell-compatible antioxidant to the culture medium, but be sure to include an antioxidant-only control to check for off-target effects.

  • Consider Cellular Metabolism:

    • Question: Are your cells metabolizing this compound?

    • Action: In addition to the cell-free stability test, perform a similar experiment with cells. Analyze the culture supernatant over time for both this compound and potential metabolites using LC-MS. This can help distinguish between chemical degradation and cellular metabolism.

Problem 2: Solubility issues and precipitation of this compound in the culture medium.

Due to its lipophilic nature, this compound may precipitate out of the aqueous culture medium, especially at higher concentrations.

  • Re-evaluate Stock Concentration: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution in the medium, minimizing the introduction of a less miscible solvent.

  • Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) culture medium can sometimes improve solubility.

  • Increase Serum Concentration: If your experimental design allows, increasing the concentration of fetal bovine serum (FBS) can help to maintain the solubility of lipophilic compounds through binding to serum proteins like albumin.[14]

  • Sonication: Briefly sonicating the final this compound-containing medium before adding it to the cells can help to dissolve any initial precipitates.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Medium by HPLC

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.

Materials:

  • This compound powder

  • DMSO (cell culture grade)

  • Your complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Spiked Medium: Add the this compound stock solution to your complete cell culture medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.

  • Incubation and Sampling:

    • Aliquot the this compound-spiked medium into sterile microcentrifuge tubes.

    • Immediately take a "Time 0" sample and store it at -80°C.

    • Place the remaining tubes in the incubator.

    • At subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube and store it at -80°C.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • To precipitate proteins, add an equal volume of ice-cold acetonitrile to each sample.

    • Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water) to separate this compound from other media components.

    • Detect this compound using a UV detector at an appropriate wavelength (this may need to be determined empirically, but a starting point could be around 240-250 nm for steroids with some conjugation, or lower if there is no strong chromophore).

  • Data Analysis:

    • Calculate the peak area of this compound at each time point.

    • Normalize the peak area at each time point to the peak area at Time 0 to determine the percentage of this compound remaining.

Data Presentation

Use the following table to organize your stability data:

Time Point (hours)This compound Peak Area (Arbitrary Units)% this compound Remaining
0100%
2
4
8
12
24
48

Visualizations

Hypothetical Androgen Receptor Signaling Pathway

The specific signaling pathway for this compound has not been fully elucidated in publicly available literature. However, as an androgen, it is expected to follow the general androgen receptor signaling pathway.

Caption: Generalized androgen receptor signaling pathway.

References

Technical Support Center: Optimizing Madiol Solubility for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Madiol (also known as Androst-5-ene-3β,17β-diol) for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for experiments?

A1: this compound (Androst-5-ene-3β,17β-diol) is a steroid hormone that acts as a precursor to testosterone and also possesses inherent androgenic and estrogenic activity.[1] For accurate and reproducible in vitro and in vivo experiments, it is crucial that this compound is fully dissolved in the chosen solvent and remains in solution when diluted into aqueous experimental media. Poor solubility can lead to inaccurate dosing, precipitation, and unreliable experimental outcomes.

Q2: Which organic solvents are recommended for preparing a this compound stock solution?

A2: Based on available data, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Ethanol are effective solvents for preparing this compound stock solutions.[2] The choice of solvent will depend on the experimental system and the tolerance of the cells or organisms to the solvent.[3]

Q3: What are the known solubility limits for this compound in these solvents?

A3: The approximate solubility of this compound in common laboratory solvents is summarized in the table below. Please note that these are starting points, and solubility can be affected by factors such as temperature and the purity of the compound and solvent.

Q4: My this compound precipitated when I diluted the stock solution into my aqueous cell culture medium. What should I do?

A4: This is a common issue with hydrophobic compounds like this compound. To prevent precipitation, it is recommended to perform serial dilutions. Avoid a large one-step dilution of your concentrated stock into the aqueous medium. Warming the aqueous medium to 37°C and vortexing or stirring during the drop-wise addition of the this compound stock solution can also help maintain solubility.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions should be stored at -20°C in tightly sealed vials to prevent evaporation and degradation. For light-sensitive compounds, it is advisable to use amber vials or wrap the vials in foil.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the chosen solvent. The concentration is too high for the selected solvent.Refer to the solubility data table below and ensure you are not exceeding the known solubility limit. Try gentle warming (e.g., 37°C water bath) and vortexing to aid dissolution.[2]
The solvent quality is poor or contains water.Use high-purity, anhydrous solvents.
This compound precipitates out of solution upon dilution into aqueous media. The compound's solubility limit in the final aqueous solution has been exceeded.Perform serial dilutions rather than a single large dilution. Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) to avoid solvent-induced toxicity.[3]
The aqueous medium is at a low temperature.Warm the aqueous medium to 37°C before adding the this compound solution.
Inconsistent experimental results. This compound may not be fully in solution, leading to inaccurate concentrations.Visually inspect your stock and working solutions for any precipitate before each experiment. If you suspect solubility issues, consider performing a solubility determination experiment as detailed in the protocols below.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various organic solvents.

SolventApproximate Solubility
Dimethylformamide (DMF)25 mg/mL
Dimethyl Sulfoxide (DMSO)15 mg/mL
Ethanol10 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

Data sourced from Cayman Chemical product information sheet.[2]

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol describes a standard laboratory procedure to determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., DMSO, Ethanol, cell culture medium)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of this compound powder to a glass vial. The exact amount should be more than what is expected to dissolve.

  • Solvent Addition: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved this compound powder.

  • Sample Collection: Carefully collect a sample of the supernatant, ensuring no solid particles are transferred.

  • Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical method like UV-Vis spectrophotometry or HPLC. This concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

  • Replicates: It is recommended to perform this procedure in triplicate to ensure the reliability of the results.

This compound-Related Signaling Pathways

This compound is known to exert its biological effects by acting as an agonist for the Androgen Receptor (AR) and the Estrogen Receptor (ER). The simplified signaling pathways are depicted below.

experimental_workflow Experimental Workflow for this compound Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess This compound powder prep2 Add known volume of solvent equil Shake at constant temperature for 24-48h prep2->equil analysis1 Centrifuge to pellet excess solid equil->analysis1 analysis2 Collect supernatant analysis1->analysis2 analysis3 Determine concentration (e.g., HPLC, UV-Vis) analysis2->analysis3

Workflow for this compound Solubility Determination

androgen_receptor_pathway Androgen Receptor (AR) Signaling Pathway This compound This compound AR Androgen Receptor (AR) (in cytoplasm) This compound->AR AR_this compound AR-Madiol Complex AR->AR_this compound binding HSP Heat Shock Proteins HSP->AR bound AR_this compound->HSP dissociation Dimer Dimerized AR-Madiol Complex AR_this compound->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation ARE Androgen Response Element (ARE) on DNA Dimer->ARE binds Transcription Gene Transcription ARE->Transcription activates estrogen_receptor_pathway Estrogen Receptor (ER) Signaling Pathway This compound This compound ER Estrogen Receptor (ER) (in cytoplasm) This compound->ER ER_this compound ER-Madiol Complex ER->ER_this compound binding Dimer Dimerized ER-Madiol Complex ER_this compound->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation ERE Estrogen Response Element (ERE) on DNA Dimer->ERE binds Transcription Gene Transcription ERE->Transcription activates

References

Overcoming Madiol precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Madiol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming precipitation issues with this compound in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound, with a molecular weight of 304.5 g/mol , is a hydrophobic compound.[1] Its high XLogP3 value of 3.7 indicates poor water solubility.[1] This inherent hydrophobicity makes it prone to precipitation when introduced into aqueous environments such as buffers and cell culture media.

Q2: What is the first step I should take when this compound precipitates in my experiment?

The first step is to review your stock solution preparation and dilution method. Precipitation upon dilution is a common issue for hydrophobic compounds. Ensure your stock solution is fully dissolved and consider using a stepwise dilution method to avoid "solvent shock."

Q3: Can the components of my cell culture medium cause this compound to precipitate?

Yes, components in cell culture media, such as phosphate and bicarbonate ions, can interact with dissolved compounds and lead to precipitation. High concentrations of salts and proteins in the medium can also contribute to this issue.

Q4: How does pH affect this compound's solubility?

Q5: Are there any alternative solvents to DMSO for preparing this compound stock solutions?

Ethanol is another common solvent for hydrophobic compounds. However, its compatibility with your specific cell line and experimental conditions must be verified. The final concentration of ethanol in the culture medium should be kept low to avoid cytotoxicity.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Diluting this compound Stock Solution
Potential Cause Troubleshooting Step
Solvent Shock Instead of a single large dilution, perform a stepwise dilution. First, dilute the stock solution in a smaller volume of your aqueous medium, mix gently, and then add this intermediate dilution to the final volume.
Low Temperature of Aqueous Medium Ensure your buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
Stock Solution Not Fully Dissolved Visually inspect your stock solution to ensure there are no undissolved particles. If necessary, gently warm the stock solution or sonicate briefly to ensure complete dissolution before dilution.
Issue 2: Precipitate Forms Over Time in the Incubator
Potential Cause Troubleshooting Step
Temperature-Dependent Solubility Confirm that the incubator temperature is stable. Fluctuations in temperature can cause compounds to fall out of solution.
Interaction with Media Components Consider using a serum-free or low-phosphate medium for the duration of the experiment, if compatible with your cells. The presence of high concentrations of proteins and salts can decrease the solubility of hydrophobic compounds.
pH Shift in Medium Monitor the pH of your cell culture medium. Cellular metabolism can cause the pH to drop, which may affect this compound's solubility. Ensure your medium is adequately buffered.
Evaporation of Medium Ensure proper humidification in the incubator to prevent evaporation, which can concentrate solutes and lead to precipitation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight304.5 g/mol [1]
XLogP33.7[1]
IUPAC Name(3S,17S)-10,13,17-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol[1]

Table 2: Estimated Solubility of this compound in Common Solvents

Disclaimer: The following values are estimates based on the physicochemical properties of this compound and general knowledge of similar hydrophobic compounds. Experimental validation is highly recommended.

SolventEstimated Solubility
WaterVery Low (<0.1 mg/mL)
Phosphate-Buffered Saline (PBS)Very Low (<0.1 mg/mL)
Dimethyl Sulfoxide (DMSO)High (>10 mg/mL)
EthanolModerate to High (>5 mg/mL)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in aqueous-based experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously until the this compound is completely dissolved. A brief sonication in a water bath may assist in dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium

Objective: To dilute the this compound stock solution into an aqueous medium (e.g., cell culture medium or buffer) while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Aqueous medium (e.g., cell culture medium, PBS), pre-warmed to the experimental temperature

  • Sterile tubes

Procedure:

  • Pre-warm the aqueous medium to the desired experimental temperature (e.g., 37°C).

  • Perform a stepwise dilution: a. In a sterile tube, add a small volume of the pre-warmed aqueous medium. b. Add the required volume of the this compound stock solution to this small volume of medium. c. Gently mix by pipetting or inverting the tube. d. Transfer this intermediate dilution to the final volume of the pre-warmed aqueous medium.

  • Gently mix the final solution.

  • Use the final diluted solution immediately in your experiment.

Visualizations

Madiol_Precipitation_Troubleshooting start Precipitation Observed in Aqueous Solution check_stock Is the stock solution fully dissolved? start->check_stock redissolve_stock Action: Re-dissolve stock (vortex, sonicate, warm) check_stock->redissolve_stock No check_dilution Was a stepwise dilution performed? check_stock->check_dilution Yes redissolve_stock->check_dilution end_resolved Issue Resolved redissolve_stock->end_resolved perform_stepwise Action: Use stepwise dilution check_dilution->perform_stepwise No check_temp Was the aqueous medium pre-warmed? check_dilution->check_temp Yes perform_stepwise->check_temp perform_stepwise->end_resolved prewarm_medium Action: Pre-warm medium to 37°C check_temp->prewarm_medium No check_media_components Are media components (e.g., phosphates) interacting? check_temp->check_media_components Yes prewarm_medium->check_media_components prewarm_medium->end_resolved modify_media Action: Consider low-phosphate or serum-free medium check_media_components->modify_media Possibly check_ph Is the pH of the medium stable? check_media_components->check_ph Unlikely end_precipitate_persists If precipitation persists, consider formulation with solubilizing excipients check_media_components->end_precipitate_persists Media modification did not resolve issue modify_media->check_ph modify_media->end_resolved buffer_medium Action: Ensure adequate buffering of the medium check_ph->buffer_medium No check_ph->end_precipitate_persists pH is stable, but precipitate remains check_ph->end_resolved Yes buffer_medium->end_precipitate_persists buffer_medium->end_resolved

Caption: A troubleshooting workflow for addressing this compound precipitation.

Experimental_Workflow start Start: this compound Powder prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock aliquot_store Aliquot and Store at -20°C prepare_stock->aliquot_store stepwise_dilution Perform Stepwise Dilution aliquot_store->stepwise_dilution prewarm_medium Pre-warm Aqueous Medium (e.g., Cell Culture Medium) prewarm_medium->stepwise_dilution final_solution Prepare Final Working Solution stepwise_dilution->final_solution run_experiment Proceed with Experiment final_solution->run_experiment

Caption: Recommended experimental workflow for preparing this compound solutions.

References

Technical Support Center: Addressing Diol Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of diols during sample preparation for analytical analysis. While the specific compound "Madiol" was not readily identified in scientific literature, the principles and protocols outlined here are applicable to the broader class of diols and are intended to guide researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low recovery of my diol analyte. What are the potential causes and how can I troubleshoot this?

A1: Low recovery of diol analytes can stem from several factors during sample preparation, including degradation, incomplete extraction, or issues with the analytical methodology. Key areas to investigate include sample handling and storage, the extraction procedure (e.g., solid-phase extraction - SPE), and the potential for the analyte to degrade under the experimental conditions. For a step-by-step guide, refer to the "Troubleshooting Low Analyte Recovery" section.

Q2: My results for diol analysis are inconsistent between samples. What could be causing this variability?

A2: Inconsistent results are often a symptom of a lack of method robustness.[1][2] Potential causes include variable sample degradation, inconsistent sample processing times, matrix effects, and issues with derivatization efficiency.[1] To improve reproducibility, it is crucial to standardize every step of the sample preparation protocol, from collection to analysis. Consider the use of an internal standard to account for variability.

Q3: How can I prevent the degradation of my diol analyte during sample preparation?

A3: Diol degradation can be minimized by controlling critical parameters such as temperature, pH, and exposure to light and oxygen.[3][4] It is important to work with samples on ice, use appropriate buffers to maintain a stable pH, and minimize the time between sample collection and analysis.[5] The choice of solvents can also significantly impact stability.[6][7][8][9][10] For more detailed strategies, see the "Minimizing Analyte Degradation" guide.

Q4: I am using gas chromatography-mass spectrometry (GC-MS) and suspect issues with my derivatization step. How can I optimize this?

A4: Incomplete or inconsistent derivatization is a common problem in GC-MS analysis of polar compounds like diols.[1][11] To improve derivatization, ensure optimal reaction conditions, including the choice of derivatizing agent, reaction time, and temperature.[11] It is also important to ensure the sample is free of water, which can interfere with many derivatization reagents.[12] Refer to the "Optimizing Derivatization for GC-MS Analysis" protocol for a detailed methodology.

Q5: What are the best practices for solid-phase extraction (SPE) of diols from complex matrices?

A5: Successful SPE depends on the appropriate selection of the sorbent, conditioning of the cartridge, and optimization of the wash and elution steps.[13][14][15][16] For polar diols, a normal-phase or a suitable polymeric reversed-phase sorbent may be appropriate. It is crucial to prevent the sorbent from drying out before sample loading and to use a wash solvent that removes interferences without eluting the analyte.[2][16] The elution solvent should be strong enough to ensure complete recovery of the analyte.[13][14]

Troubleshooting Guides

Troubleshooting Low Analyte Recovery

Low recovery is a frequent challenge in the analysis of diols. The following logical workflow can help identify and resolve the issue.

LowRecoveryWorkflow start Start: Low Analyte Recovery check_degradation Assess Analyte Stability (pH, Temp, Light) start->check_degradation check_spe Evaluate SPE Procedure check_degradation->check_spe No degradation_yes Degradation Confirmed check_degradation->degradation_yes Yes check_derivatization Check Derivatization Efficiency check_spe->check_derivatization No spe_issue SPE Issue Identified check_spe->spe_issue Yes check_instrument Verify Instrument Performance check_derivatization->check_instrument No deriv_issue Derivatization Incomplete check_derivatization->deriv_issue Yes instrument_issue Instrument Problem check_instrument->instrument_issue Yes no_issue No Obvious Issue check_instrument->no_issue No solution_degradation Optimize Conditions: - Adjust pH - Lower Temperature - Protect from Light degradation_yes->solution_degradation solution_spe Optimize SPE: - Change Sorbent - Adjust Wash/Elution Solvents - Control Flow Rate spe_issue->solution_spe solution_deriv Optimize Derivatization: - Change Reagent - Adjust Time/Temp - Ensure Anhydrous Conditions deriv_issue->solution_deriv solution_instrument Calibrate/Maintain Instrument instrument_issue->solution_instrument solution_re_evaluate Re-evaluate Entire Workflow - Consider Matrix Effects - Use Internal Standard no_issue->solution_re_evaluate DiolDegradation Diol Diol (Parent Compound) Oxidized1 Hydroxy-aldehyde/ Hydroxy-ketone Diol->Oxidized1 Oxidation (e.g., CYP450) Glucuronide Glucuronide Conjugate Diol->Glucuronide Glucuronidation (e.g., UGTs) Oxidized2 Carboxylic Acid Oxidized1->Oxidized2 Further Oxidation SPE_Workflow start Start: Plasma Sample pretreatment 1. Sample Pre-treatment - Thaw on ice - Centrifuge to remove particulates - Add internal standard start->pretreatment conditioning 2. SPE Cartridge Conditioning - Methanol (1 column volume) - Equilibration Buffer (1 column volume) pretreatment->conditioning loading 3. Sample Loading - Load pre-treated sample - Maintain slow, consistent flow rate conditioning->loading washing 4. Washing - Wash with a weak solvent to remove interferences loading->washing elution 5. Elution - Elute with a strong organic solvent washing->elution post_elution 6. Post-Elution - Evaporate eluent under nitrogen - Reconstitute in mobile phase elution->post_elution analysis End: Analysis (e.g., LC-MS) post_elution->analysis

References

Technical Support Center: Optimizing Madiol Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of Madiol (also known as 17α-methyl-androst-5-ene-3β,17β-diol) in animal models. Inconsistent results in preclinical studies are often attributable to challenges in drug formulation and administration. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure consistent and reproducible outcomes.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound experiments, providing potential causes and actionable solutions.

A. Formulation and Solubility

Question IDQuestionPotential CausesSuggested Solutions
FS-01 My this compound solution is cloudy or precipitates upon dilution in an aqueous vehicle.Limited Aqueous Solubility: this compound is a steroid and is inherently lipophilic, leading to poor solubility in aqueous solutions like saline or PBS.[1] Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) may be too low to maintain this compound in solution after dilution.Optimize Solvent System: Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO or ethanol.[2] Vehicle Selection: For injections, consider using a vehicle in which this compound is more soluble, such as corn oil or sesame oil. Use of Co-solvents and Surfactants: Employ co-solvents like polyethylene glycol (PEG) or surfactants like Tween 80 to improve solubility and stability in aqueous solutions. Sonication: Use a sonicator to aid in the dissolution of this compound in the chosen vehicle.
FS-02 I am observing high variability in my results between animals in the same treatment group.Inconsistent Formulation: If preparing a suspension, the particle size may not be uniform, leading to inconsistent dosing. Instability of Formulation: this compound may be degrading in the formulation over time, especially if exposed to light or stored at an inappropriate temperature.Standardize Preparation: Develop a standardized protocol for formulation preparation, including specific mixing times, sonication parameters, and storage conditions. Prepare Fresh Formulations: Whenever possible, prepare the this compound formulation fresh before each experiment to minimize degradation.[3] Conduct Stability Studies: If the formulation needs to be stored, perform preliminary stability tests under your intended storage conditions.

B. Administration and Dosing

Question IDQuestionPotential CausesSuggested Solutions
AD-01 I am not observing the expected biological effect at my current dose.Poor Bioavailability: The chosen administration route and vehicle may result in low absorption of this compound into the systemic circulation.[4] Rapid Metabolism: this compound may be rapidly metabolized and cleared from the body.[5] Incorrect Dosing: Errors in calculating the dose or in the administration technique can lead to underdosing.Select an Appropriate Route: For higher bioavailability, consider parenteral routes like subcutaneous (s.c.) or intramuscular (i.m.) injection over oral gavage.[4] Optimize Vehicle for Absorption: For oral administration, lipid-based vehicles can sometimes enhance absorption of lipophilic compounds. Verify Administration Technique: Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, s.c. injection) to ensure the full dose is delivered correctly. Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose for your specific animal model and desired effect.
AD-02 I am seeing signs of irritation or toxicity at the injection site.Vehicle Toxicity: The chosen vehicle (e.g., high concentration of DMSO) may be causing local irritation. High Drug Concentration: A highly concentrated solution or suspension can cause localized irritation. Improper Injection Technique: Subcutaneous injection into the dermis instead of the subcutaneous space can cause irritation.Use Biocompatible Vehicles: Select vehicles that are known to be well-tolerated in the chosen animal model. Reduce Concentration/Increase Volume: If possible, lower the concentration of this compound and increase the injection volume (within acceptable limits for the animal). Ensure Proper Injection Depth: For subcutaneous injections, ensure the needle is inserted into the tented skin fold to deliver the substance into the subcutaneous space.

C. Inconsistent Results

Question IDQuestionPotential CausesSuggested Solutions
IR-01 My results are not reproducible between experiments.Animal Variability: Factors such as age, sex, and strain of the animal can influence the response to anabolic steroids.[6] Environmental Stressors: Stress from handling or housing conditions can affect physiological responses. Inconsistent Timing: The timing of administration and sample collection can impact results due to the pharmacokinetic profile of the compound.Standardize Animal Characteristics: Use animals of the same strain, sex, and a narrow age range for all experiments. Acclimatize Animals: Ensure animals are properly acclimatized to the housing and experimental conditions before starting the study. Maintain a Consistent Schedule: Standardize the time of day for dosing and sample collection to minimize variability due to circadian rhythms and pharmacokinetic fluctuations.

II. Data Presentation: Solubility and Pharmacokinetics

Due to the limited publicly available data for this compound, the following tables include information on structurally similar androgens to provide a reference point for experimental design. Researchers should conduct their own preliminary studies to determine the precise parameters for this compound.

Table 1: Solubility of this compound and Related Androgens

CompoundSolventSolubilityReference
4-Chloro-17α-methyl-androst-4-ene-3β,17β-diolDMF1 mg/mL[2]
DMSO1 mg/mL[2]
Ethanol5 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL[2]
17β-Methyl-5α-Androstane-3α,17β-DiolWaterSlightly soluble[1]
EthanolSoluble[1]
5α-Androstane-3α,17β-diolMethanol19.60-20.40 mg/mL[7]

Table 2: Pharmacokinetic Parameters of Related Androgens in Animal Models

CompoundAnimal ModelRouteDoseBioavailability (%)Key FindingsReference
17α-ethynyl-5α-androstane-3α, 17β-diolRodents, Dogs, MonkeysOral-Orally bioavailable-[5]
3β-hydroxy-17-(1H-1,2,3-triazol-1-yl)androsta-5,16-dieneMiceOral50 mg/kg12.08 ± 2Well absorbed from s.c. site compared to oral.[4]
s.c.50 mg/kg57.2 ± 4.5[4]
i.v.25, 50, 100 mg/kg-High clearance compound.[4]

III. Experimental Protocols

A. Protocol for Preparation of this compound in an Oil-Based Vehicle for Injection

This protocol describes the preparation of this compound in sesame oil for subcutaneous or intramuscular injection.

Materials:

  • This compound powder

  • Sterile sesame oil

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and place it in a sterile glass vial.

  • Add the calculated volume of sterile sesame oil to the vial.

  • Add a sterile magnetic stir bar to the vial.

  • Cap the vial and place it on a magnetic stirrer. Stir until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • If desired, the solution can be sterilized by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Store the final formulation in a cool, dark place. For long-term storage, refer to stability data, but it is generally recommended to prepare fresh.

B. Protocol for Oral Gavage Administration of this compound in Mice

This protocol outlines the procedure for administering a this compound suspension to mice via oral gavage.

Materials:

  • This compound formulation (e.g., in corn oil with 0.5% carboxymethylcellulose as a suspending agent)

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for mice)

  • Syringes (1 mL)

Procedure:

  • Ensure the this compound suspension is homogenous by vortexing or stirring immediately before drawing it into the syringe.

  • Accurately measure the required dose volume into the syringe.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and body to be in a straight line.

  • Insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.

  • Slowly dispense the this compound suspension.

  • Gently remove the gavage needle.

  • Monitor the animal for a short period to ensure there are no signs of distress or aspiration.

IV. Visualizations

A. Signaling Pathway

This compound, as an anabolic androgenic steroid, is expected to exert its biological effects primarily through the androgen receptor signaling pathway.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm ligand_node This compound receptor_node Androgen Receptor (AR) ligand_node->receptor_node Binds hsp_node Heat Shock Proteins (HSP) receptor_node->hsp_node Dissociates from dimer_node AR-Madiol Dimer receptor_node->dimer_node Dimerization nucleus_node Nucleus dimer_node->nucleus_node Translocation are_node Androgen Response Element (ARE) transcription_node Gene Transcription are_node->transcription_node Binds to response_node Cellular Response (e.g., protein synthesis) transcription_node->response_node Leads to

Caption: Androgen Receptor Signaling Pathway for this compound.

B. Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a this compound formulation in an animal model.

ExperimentalWorkflow formulation Formulation Preparation (e.g., this compound in vehicle) dosing This compound Administration (e.g., s.c., oral gavage) formulation->dosing animal_model Animal Model Acclimatization animal_model->dosing observation Observation & Monitoring (e.g., clinical signs, body weight) dosing->observation sampling Sample Collection (e.g., blood, tissue) observation->sampling analysis Bioanalysis (e.g., LC-MS/MS for this compound levels) sampling->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: In Vivo Experimental Workflow for this compound Delivery.

C. Troubleshooting Logic

This diagram provides a logical workflow for troubleshooting inconsistent results in this compound studies.

TroubleshootingLogic start Inconsistent Results Observed check_formulation Review Formulation Protocol start->check_formulation check_admin Review Administration Technique check_formulation->check_admin No solubility_issue Solubility/Stability Issue? check_formulation->solubility_issue Yes check_animal Review Animal Model Parameters check_admin->check_animal No dosing_issue Dosing Accuracy Issue? check_admin->dosing_issue Yes variability_issue Animal Variability Issue? check_animal->variability_issue Yes end Consistent Results check_animal->end No reformulate Reformulate/Optimize Vehicle solubility_issue->reformulate retrain Retrain on Administration Technique dosing_issue->retrain standardize_animals Standardize Animal Strain/Age/Sex variability_issue->standardize_animals reformulate->end retrain->end standardize_animals->end

Caption: Troubleshooting Workflow for Inconsistent this compound Results.

References

Troubleshooting inconsistent results in Madiol-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Madiol-based experimental troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during their work with this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound-based cell culture experiments are showing high variability between batches. What could be the cause?

A1: Inconsistent results in cell-based assays are a common challenge.[1][2] Several factors could contribute to this variability:

  • Cell Line Stability: Ensure you are using a stable cell line and that the passage number is consistent across experiments.

  • Reagent Quality: The quality and storage of this compound, media, and other reagents can significantly impact results. Use fresh, high-quality reagents and follow storage recommendations.

  • Assay Conditions: Minor variations in incubation times, temperature, and cell seeding density can lead to significant differences. Standardize your protocols meticulously.[3]

  • Mycoplasma Contamination: This is a common and often undetected source of variability in cell culture. Regularly test your cell lines for mycoplasma.

Q2: I am observing lower-than-expected potency of this compound in my in vivo studies compared to in vitro data. Why might this be?

A2: Discrepancies between in vitro and in vivo results are common in drug development. Potential reasons include:

  • Pharmacokinetics: this compound may have poor absorption, rapid metabolism, or high clearance in the animal model, leading to lower effective concentrations at the target site.

  • Bioavailability: The formulation and route of administration can greatly affect the amount of this compound that reaches the systemic circulation.

  • Protein Binding: this compound may bind extensively to plasma proteins, reducing the concentration of the free, active compound.[4]

Q3: How can I be sure my immunoassay is accurately measuring this compound concentrations?

A3: Immunoassays for steroid hormones can be prone to inaccuracies.[4][5] Key considerations include:

  • Cross-Reactivity: The antibody used in your assay may cross-react with other structurally similar steroids or metabolites, leading to falsely elevated readings.[4]

  • Matrix Effects: Components in your sample matrix (e.g., plasma, cell lysate) can interfere with the antibody-antigen binding, affecting accuracy.

  • Measurement of Total vs. Free Hormone: Standard immunoassays often measure the total hormone concentration (bound and unbound). To measure the biologically active free fraction, an extraction step is often necessary.[4][6]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Proliferation Assays
Symptom Possible Cause Suggested Solution
High standard deviation within replicates.Uneven cell seeding, edge effects in multi-well plates, pipetting errors.Use a calibrated multichannel pipette, avoid using the outer wells of the plate, and visually inspect plates for even cell distribution after seeding.
Batch-to-batch variability in EC50 values.Variation in this compound stock solution potency, differences in cell passage number, or media components.Prepare large batches of this compound stock, aliquot, and store at -80°C. Use cells within a defined passage number range. Use a consistent source and lot of media and supplements.
No dose-response or a very weak response.This compound instability in culture media, incorrect concentration range, or cell line is not responsive.Check the stability of this compound under your experimental conditions. Perform a wider dose-range finding study. Confirm target expression in your cell line.
Issue 2: Poor Reproducibility in In Vivo Efficacy Studies
Symptom Possible Cause Suggested Solution
High variability in tumor growth inhibition between animals in the same group.Inconsistent tumor cell implantation, variability in animal health, or inconsistent drug administration.Standardize tumor implantation technique. Ensure animals are of similar age and weight. Use precise and consistent dosing techniques.
Lack of efficacy at doses that were effective in previous studies.Issues with the formulation leading to poor bioavailability, or development of resistance.Prepare fresh formulations for each experiment and verify their integrity. If possible, analyze plasma drug levels to confirm exposure.

Experimental Protocols

Protocol 1: this compound Stock Solution Preparation and Storage
  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Dissolve the this compound powder in sterile, anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10 mM).

  • Sterilization: Filter-sterilize the primary stock solution through a 0.22 µm syringe filter into a sterile, amber-colored vial.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C, protected from light.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. Replace the overnight medium with the this compound-containing medium. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound in MCF-7 Cells (MTT Assay)

This compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.195.3 ± 4.8
178.1 ± 6.1
1052.4 ± 3.9
10021.7 ± 2.5

Table 2: Example Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Bioavailability (Oral)15%
Plasma Protein Binding92%
Half-life (t1/2)2.5 hours
Cmax (at 10 mg/kg, oral)0.8 µM

Visualizations

Madiol_Signaling_Pathway This compound This compound Receptor Steroid Receptor (Cytoplasmic) This compound->Receptor Binds HSP HSP90 Receptor->HSP Dissociation Dimerization Dimerization Receptor->Dimerization Translocation Nuclear Translocation Dimerization->Translocation HRE Hormone Response Element (DNA) Translocation->HRE Binds Transcription Gene Transcription HRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Simplified signaling pathway for a steroid hormone like this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Cell Culture b This compound Treatment a->b c Proliferation Assay (e.g., MTT) b->c d Data Analysis (EC50) c->d f This compound Administration d->f Dose Selection e Animal Model (e.g., Xenograft) e->f g Tumor Measurement f->g h Efficacy Evaluation g->h

Caption: General experimental workflow for this compound evaluation.

References

Technical Support Center: pH-Dependent Stability of Madiol in Buffered Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability of Madiol (Methandriol) in buffered solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to assist in your experimental design and execution.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the handling and analysis of this compound in buffered solutions.

Question: I am observing unexpected peaks in my chromatogram when analyzing my this compound solution. What could be the cause?

Answer: Unexpected chromatographic peaks can arise from several sources:

  • Degradation of this compound: this compound is susceptible to degradation, particularly at non-optimal pH values. The appearance of new peaks over time is a strong indicator of degradation. It is recommended to prepare fresh solutions for analysis and to investigate the pH of your solution.

  • Solvent Impurities: Ensure you are using high-purity, HPLC or GC-grade solvents. Running a blank injection of your solvent can help identify any contaminants.[1]

  • Contamination: Thoroughly clean all glassware and equipment to avoid cross-contamination. Filtering your sample through a compatible syringe filter before injection is also a good practice.[1]

Question: My this compound concentration is decreasing over time, even when stored at low temperatures. Why is this happening?

Answer: A decrease in this compound concentration is likely due to chemical degradation. Key factors influencing this compound's stability in solution include:

  • pH: The pH of the solution is a critical factor. This compound, and steroids in general, often exhibit a V-shaped pH-rate profile, with a specific pH range of maximum stability. For the related compound, methandriol dipropionate, maximum stability is observed in the pH range of 4.0 to 5.0.[2] Deviations from the optimal pH can lead to acid or base-catalyzed hydrolysis.

  • Light Exposure: Photolytic degradation can occur upon exposure to UV or fluorescent light.[1] It is advisable to protect this compound solutions from light by using amber vials or covering the container with aluminum foil.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1] For long-term storage, degassing the solvent or blanketing the solution with an inert gas like nitrogen or argon can mitigate this.

Question: What are the likely degradation products of this compound?

Answer: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, potential degradation products for similar steroids can include isomers, oxidation products, and products of rearrangement.[1] For esterified forms like methandriol dipropionate, hydrolysis of the ester bonds to form this compound and the corresponding carboxylic acid is a primary degradation mechanism.[2] Forced degradation studies are necessary to definitively identify degradation products under various stress conditions.[1]

Question: How can I choose the most appropriate buffer for my this compound experiments?

Answer: The choice of buffer is critical for maintaining a stable pH and ensuring the integrity of your this compound solution. Consider the following:

  • pH Range: Select a buffer system that has a pKa value close to the desired pH of your experiment to ensure adequate buffering capacity.

  • Compatibility: Ensure the buffer components do not interact with this compound or interfere with your analytical method.

  • Stability: Some buffer ions can catalyze degradation. It is recommended to perform preliminary stability studies with your chosen buffer system. For injectable formulations of this compound, a sodium phosphate buffer system is often used to maintain a pH between 6.8 and 7.4 for physiological compatibility.[1]

Data Presentation: pH-Dependent Stability of this compound

The following tables summarize the expected stability of this compound in different buffered solutions at 25°C. This data is representative and based on general principles of steroid stability and available data for related compounds. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHBuffer System (0.1 M)Apparent First-Order Rate Constant (k, day⁻¹) (Estimated)Half-life (t½, days) (Estimated)
2.0Citrate0.069310
4.5Acetate0.0069100
7.4Phosphate0.023130
9.0Borate0.09907

Table 2: Stability of this compound in Common Laboratory Buffers at pH 7.4 and 25°C

Buffer System (0.1 M)Apparent First-Order Rate Constant (k, day⁻¹) (Estimated)Half-life (t½, days) (Estimated)
Sodium Phosphate0.023130
Tris-HCl0.028924
HEPES0.025727

Experimental Protocols

This section provides detailed methodologies for key experiments related to the pH-dependent stability of this compound.

Protocol 1: Determination of pH-Dependent Stability of this compound

Objective: To determine the degradation kinetics of this compound at different pH values.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Buffer salts (e.g., citric acid, sodium acetate, sodium phosphate, boric acid)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M citrate pH 2.0, 0.1 M acetate pH 4.5, 0.1 M phosphate pH 7.4, and 0.1 M borate pH 9.0).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation: For each pH condition, add a small aliquot of the this compound stock solution to a volumetric flask and dilute with the respective buffer to obtain a final concentration of approximately 0.1 mg/mL.

  • Incubation: Store the prepared solutions in a temperature-controlled environment (e.g., 25°C) and protect them from light.

  • Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30 days), withdraw an aliquot from each solution, filter if necessary, and analyze by a stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will be the negative of the apparent first-order rate constant (-k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (as many steroids lack a strong chromophore, low UV is often used).[1]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Visualizations

This compound Stability Study Workflow

This compound Stability Study Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffer Prepare Buffers (Various pH) prep_samples Prepare Test Samples (this compound in Buffers) prep_buffer->prep_samples prep_stock Prepare this compound Stock Solution prep_stock->prep_samples incubate Incubate at Controlled Temperature (e.g., 25°C) prep_samples->incubate sampling Withdraw Samples at Time Intervals incubate->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc plot Plot ln(Conc) vs. Time hplc->plot calculate Calculate Rate Constant (k) and Half-life (t½) plot->calculate

Caption: Workflow for assessing the pH-dependent stability of this compound.

Proposed Degradation Pathway of this compound

This compound Degradation Pathway cluster_degradation Degradation Products This compound This compound (Methandriol) Oxidation Oxidation Products (e.g., Ketones, Aldehydes) This compound->Oxidation Oxidative Stress (O₂) Rearrangement Rearrangement Products (Isomers) This compound->Rearrangement Acid/Base Catalysis (H⁺/OH⁻)

Caption: Proposed degradation pathways for this compound under stress conditions.

References

Technical Support Center: Minimizing Non-specific Binding of Madiol in Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in Madiol receptor assays?

A1: Non-specific binding refers to the binding of a ligand, in this case, this compound, to components other than the receptor of interest.[1] This can include binding to lipids, other proteins, and even the assay apparatus itself (e.g., filter membranes).[1] High NSB is problematic because it can mask the true specific binding signal, leading to an overestimation of total binding and inaccurate calculation of key parameters like binding affinity (Kd) and receptor density (Bmax).[1] Ideally, non-specific binding should account for less than 50% of the total binding at the highest ligand concentration used.[3]

Q2: What properties of this compound might contribute to high non-specific binding?

A2: While specific data for this compound is limited, its steroid structure suggests it is a hydrophobic molecule. Hydrophobic ligands have a greater tendency to exhibit high non-specific binding due to interactions with lipids and hydrophobic regions of proteins.[1][4]

Q3: What are the most common initial steps to reduce non-specific binding?

A3: The most common preliminary strategies to reduce NSB include optimizing the assay buffer with additives, adjusting the pH, and increasing the salt concentration.[3][5] Additionally, running a preliminary test with the analyte over a bare sensor surface (without the immobilized ligand) can help determine the extent of NSB before starting the main experiment.[3]

Q4: How do I choose the right blocking agent for my this compound assay?

A4: The choice of blocking agent depends on the nature of the non-specific interactions. For protein-based analytes, Bovine Serum Albumin (BSA) is a common choice as it can shield the analyte from non-specific protein-protein interactions and interactions with charged surfaces.[3][5] For hydrophobic interactions, non-ionic surfactants like Tween-20 can be beneficial.[4] It is often necessary to empirically test different blocking agents and their concentrations to find the optimal conditions for your specific assay.

Q5: Can the concentration of this compound itself affect non-specific binding?

A5: Yes, non-specific binding is generally proportional to the concentration of the radioligand (in this case, radiolabeled this compound).[6][7] Using a lower concentration of the radioligand, ideally at or below its Kd value, can help reduce NSB.[1] However, the concentration must be sufficient to generate a detectable specific binding signal.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound receptor assays.

Problem 1: My non-specific binding is greater than 50% of the total binding.

Potential Cause Troubleshooting Steps
Radioligand Issues Use a lower concentration of radioligand: A common starting point is a concentration at or below the Kd value.[1] Check the purity of the radioligand: Impurities can contribute to high NSB. Ensure radiochemical purity is >90%.[1]
Assay Conditions Optimize incubation time and temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[1][8] Modify the assay buffer: Include agents like BSA, salts, or detergents to reduce non-specific interactions.[1][4] Coating filters with BSA can also be beneficial.[1] Increase the volume and/or number of wash steps: Use ice-cold wash buffer to minimize dissociation of the specifically bound ligand while removing unbound ligand.[1]
Tissue/Cell Preparation Reduce the amount of membrane protein: A typical range for most receptor assays is 100-500 µg of membrane protein.[1] It may be necessary to titrate the amount of cell membrane to optimize the assay.[1] Ensure proper homogenization and washing of membranes: This removes endogenous ligands and other interfering substances.

Problem 2: I'm observing high variability and poor reproducibility between my assay replicates.

Potential Cause Troubleshooting Steps
Inconsistent Protocol Standardize all assay steps: Ensure consistent timing, volumes, and techniques for all replicates and experiments.[8][9] Prepare reagents in large batches: This minimizes batch-to-batch variability.[9]
Environmental Factors Control environmental conditions: Maintain consistent temperature, pH, and ionic strength of buffers, as these can influence binding interactions.[9]
Personnel Training Ensure proper training: All personnel conducting the assay should be adequately trained and follow the standardized protocol precisely.[8][9]

Quantitative Data Summary

The following tables provide a summary of common reagents and conditions used to minimize non-specific binding in receptor assays.

Table 1: Common Buffer Additives to Reduce Non-Specific Binding

Additive Typical Concentration Mechanism of Action Notes
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)Blocks non-specific protein binding sites on surfaces.[3][5][10]Can also be used to pre-coat assay plates and filter mats.[1]
Non-fat Dry Milk 1% - 5% (w/v)A mixture of proteins that effectively blocks non-specific sites.[10]May contain endogenous biotin or enzymes that can interfere with certain assay formats.
Tween-20 0.05% - 0.5% (v/v)Non-ionic surfactant that disrupts hydrophobic interactions.[4][11]Can also prevent the analyte from binding to tubing and container walls.[3][5]
Sodium Chloride (NaCl) 50 mM - 500 mMIncreases ionic strength, which can shield charged-based non-specific interactions.[3][5]The optimal concentration needs to be determined empirically as high salt can also disrupt specific binding.
Casein 0.1% - 1% (w/v)A phosphoprotein that is an effective blocking agent for various surfaces.[12]Can be more effective than BSA or gelatin in some systems.[12]

Table 2: Influence of Assay Parameters on Non-Specific Binding

Parameter Effect on NSB Recommendation
Temperature Higher temperatures may increase NSB.Perform assays at the lowest temperature that allows for specific binding to reach equilibrium (e.g., 4°C or room temperature).[9]
pH The charge of the ligand and receptor can be altered, affecting NSB.Optimize the buffer pH to maintain the stability and native conformation of the receptor and ligand.[3][5]
Incubation Time Longer incubation times can lead to increased NSB.Determine the optimal incubation time to reach equilibrium for specific binding without excessive NSB.[1][8]
Washing Steps Insufficient washing leads to high background and NSB.Increase the number and volume of washes with ice-cold buffer.[1][2]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for this compound

This protocol describes a standard filtration-based competitive binding assay to determine the affinity of unlabeled this compound for its receptor by competing with a radiolabeled ligand.

1. Reagent Preparation:

  • Assay Buffer: e.g., Tris-HCl (50 mM, pH 7.4) containing 10 mM MgCl2 and 0.1% BSA.

  • Radioligand: A suitable radiolabeled androgen (e.g., [3H]-DHT) at a concentration equal to its Kd.

  • Unlabeled Competitor (this compound): A range of concentrations from 10^-12 M to 10^-5 M.

  • Receptor Preparation: Cell membranes or purified receptors at a concentration optimized for the assay.

  • Wash Buffer: Ice-cold assay buffer.

2. Assay Procedure:

  • Set up triplicate tubes for total binding, non-specific binding, and each concentration of the competitor (this compound).

  • Total Binding: Add 50 µL of assay buffer.

  • Non-specific Binding: Add 50 µL of a saturating concentration of a known unlabeled ligand (e.g., 10 µM of unlabeled DHT).

  • Competitor Binding: Add 50 µL of each concentration of this compound.

  • Add 50 µL of the radioligand to all tubes.

  • Add 100 µL of the receptor preparation to all tubes to initiate the binding reaction.

  • Incubate at the optimized temperature and time (e.g., 60 minutes at room temperature) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Wash the filters rapidly with multiple volumes of ice-cold wash buffer.[1]

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the average counts per minute (CPM) for each set of triplicates.

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts and workflows related to minimizing non-specific binding.

Specific_vs_Nonspecific_Binding cluster_total Total Binding cluster_specific Specific Binding cluster_nonspecific Non-specific Binding Receptor Receptor Non-specific Site Non-specific Site This compound This compound This compound->Receptor This compound->Non-specific Site Receptor_S Receptor Madiol_S This compound Madiol_S->Receptor_S High Affinity Non-specific Site_NS Non-specific Site Madiol_NS This compound Madiol_NS->Non-specific Site_NS Low Affinity

Caption: Specific vs. Non-specific Binding of this compound.

Troubleshooting_Workflow Start High NSB (>50% of Total) Step1 Optimize Ligand Concentration (Use [L] <= Kd) Start->Step1 Step2 Modify Assay Buffer (Add BSA, Tween-20, NaCl) Step1->Step2 NSB still high End NSB Minimized Step1->End NSB acceptable Step3 Optimize Incubation (Time and Temperature) Step2->Step3 NSB still high Step2->End NSB acceptable Step4 Improve Wash Steps (Increase volume/number) Step3->Step4 NSB still high Step3->End NSB acceptable Step5 Re-evaluate Receptor Concentration Step4->Step5 NSB still high Step4->End NSB acceptable Step5->End NSB acceptable

Caption: Troubleshooting workflow for high non-specific binding.

Factors_Influencing_NSB cluster_ligand Ligand Properties cluster_assay Assay Conditions cluster_receptor Biological Sample NSB Non-Specific Binding Ligand_Concentration Concentration Ligand_Concentration->NSB Ligand_Purity Purity Ligand_Purity->NSB Ligand_Hydrophobicity Hydrophobicity Ligand_Hydrophobicity->NSB Buffer_Composition Buffer Composition (pH, Additives) Buffer_Composition->NSB Incubation Incubation (Time, Temperature) Incubation->NSB Washing Washing Protocol Washing->NSB Receptor_Concentration Receptor Concentration Receptor_Concentration->NSB Sample_Purity Sample Purity Sample_Purity->NSB

Caption: Key factors influencing non-specific binding in receptor assays.

References

Validation & Comparative

Validating Madiol ELISA Kit Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of immunoassay data are paramount. When employing an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Madiol (also known as androst-5-ene-3β,17β-diol), rigorous validation of the kit's specificity is crucial to ensure that the antibody specifically recognizes this compound and not other structurally similar steroids. This guide provides a framework for validating the specificity of a this compound ELISA kit, comparing its performance against a gold-standard alternative, and presents the necessary experimental protocols and data interpretation.

Comparative Analysis of Specificity

The primary measure of an ELISA's specificity is its cross-reactivity with structurally related molecules. An ideal this compound ELISA kit should exhibit high specificity for this compound with minimal to no cross-reactivity with other endogenous steroids. The gold standard for steroid quantification, providing the highest level of specificity, is mass spectrometry, typically Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The data presented below is a hypothetical comparison between a this compound ELISA kit and a GC-MS method.

Table 1: Cross-Reactivity of a Hypothetical this compound ELISA Kit

Compound TestedConcentration Range Tested (ng/mL)Percent Cross-Reactivity (%)
This compound (Androst-5-ene-3β,17β-diol) 0.1 - 100 100
Dehydroepiandrosterone (DHEA)1 - 1000< 0.5
Androstenedione1 - 1000< 0.1
Testosterone1 - 1000< 0.1
Dihydrotestosterone (DHT)1 - 1000< 0.1
Progesterone1 - 1000Not Detected
Estradiol1 - 1000Not Detected
Cortisol1 - 1000Not Detected

Table 2: Comparison of this compound Quantification in Spiked Serum Samples

Sample IDThis compound Spiked (ng/mL)This compound Measured by ELISA (ng/mL)This compound Measured by GC-MS (ng/mL)% Recovery (ELISA vs. GC-MS)
154.85.194.1
2109.510.293.1
32526.124.8105.2
45053.549.5108.1

Experimental Protocols

Protocol 1: ELISA Specificity (Cross-Reactivity) Determination

Objective: To assess the cross-reactivity of the this compound ELISA kit with structurally related steroids.

Methodology:

  • Prepare a standard curve for this compound according to the ELISA kit manufacturer's instructions.

  • Prepare stock solutions of potentially cross-reacting steroids (e.g., DHEA, Androstenedione, Testosterone, DHT, Progesterone, Estradiol, Cortisol) in a suitable solvent.

  • Create a series of dilutions for each potentially cross-reacting steroid, typically covering a concentration range from physiological to supraphysiological levels.

  • Run the ELISA assay with these dilutions in the same manner as the this compound standards.

  • Determine the concentration of each cross-reactant that produces a signal equivalent to the 50% binding point (IC50) of the this compound standard curve.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Protocol 2: Comparative Analysis with GC-MS

Objective: To compare the quantification of this compound in biological samples by the ELISA kit against a reference method (GC-MS).

Methodology:

  • Obtain a pool of steroid-free serum (e.g., charcoal-stripped serum).

  • Spike the steroid-free serum with known concentrations of this compound to create a set of quality control samples.

  • Divide each spiked sample into two aliquots.

  • Analyze one set of aliquots using the this compound ELISA kit according to the manufacturer's protocol.

  • Analyze the second set of aliquots using a validated GC-MS method for this compound quantification. This typically involves sample extraction, derivatization, and chromatographic separation followed by mass spectrometric detection.

  • Compare the this compound concentrations obtained from both methods and calculate the percent recovery of the ELISA method relative to the GC-MS method.

Visualizing the Concepts

To better understand the workflow and the principles of specificity, the following diagrams are provided.

G cluster_prep Sample & Reagent Preparation cluster_elisa ELISA Assay cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & Comparison prep_standards Prepare this compound Standards run_elisa Run ELISA with Standards, Cross-Reactants & Samples prep_standards->run_elisa prep_cross Prepare Cross-Reactant Dilutions prep_cross->run_elisa prep_samples Prepare Spiked Serum Samples prep_samples->run_elisa extract_samples Extract & Derivatize Spiked Samples prep_samples->extract_samples read_plate Read Plate Absorbance run_elisa->read_plate calc_elisa Calculate Concentrations read_plate->calc_elisa calc_cross Calculate % Cross-Reactivity calc_elisa->calc_cross compare_results Compare ELISA vs. GC-MS Results calc_elisa->compare_results run_gcms Analyze by GC-MS extract_samples->run_gcms calc_gcms Quantify this compound Concentrations run_gcms->calc_gcms calc_gcms->compare_results validate Validate Specificity calc_cross->validate compare_results->validate

Caption: Workflow for this compound ELISA specificity validation.

G cluster_specific High Specificity cluster_cross Cross-Reactivity antibody_s Anti-Madiol Antibody This compound This compound antibody_s->this compound Binds antibody_c Anti-Madiol Antibody dhea DHEA antibody_c->dhea Weak/No Binding

Caption: Specificity vs. Cross-Reactivity.

Immunoassay Cross-Reactivity: A Comparative Guide for Androgen Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of androgens is critical. Immunoassays are a widely used method for this purpose due to their high throughput and sensitivity. However, a significant challenge with immunoassays is the potential for cross-reactivity, where the antibody binds to structurally similar but distinct molecules, leading to inaccurate measurements. This guide provides a comparative analysis of the cross-reactivity of various androgen immunoassays with other androgens and structurally related steroids, supported by experimental data.

Understanding Androgen Signaling

Androgens exert their biological effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. The classical or genomic signaling pathway involves the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This process is fundamental to the physiological and pathological effects of androgens.[1][2]

AndrogenSignaling Classical Androgen Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) Androgen_AR Androgen-AR Complex AR->Androgen_AR Forms HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociates AR_HSP->HSP Releases Androgen_AR_dimer Dimerized Androgen-AR Complex Androgen_AR->Androgen_AR_dimer Dimerizes ARE Androgen Response Element (ARE) Androgen_AR_dimer->ARE Translocates & Binds Gene Target Gene ARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation Cellular_Response Cellular Response Protein->Cellular_Response

Caption: Classical androgen signaling pathway.

Immunoassay Cross-Reactivity Data

The specificity of an immunoassay is paramount for obtaining reliable data. The following tables summarize the cross-reactivity of several commercially available androgen immunoassays with a panel of other androgens and steroid hormones. The data is compiled from a comprehensive study by Krasowski et al. (2014) on Roche Elecsys immunoassays and other sources.[3][4][5][6][7] It is important to note that cross-reactivity can vary between different assay platforms and antibody lots.[8]

Table 1: Cross-Reactivity of a Testosterone Immunoassay

Compound% Cross-Reactivity
Testosterone 100
19-Nortestosterone140
Dihydrotestosterone (DHT)27.4
5β-Dihydrotestosterone18.9
Methyltestosterone4.7
Androstenedione3.7
11-keto Testosterone2.2
5-Androstenediol0.51
epi-Testosterone0.2
Progesterone0.14
Source: Supplemental Table 2,[9]

Table 2: Cross-Reactivity of a Dihydrotestosterone (DHT) Immunoassay

Compound% Cross-Reactivity
Dihydrotestosterone 100
Testosterone18 - 99
Note: A study on a commercially available DHT EIA showed significant cross-reactivity with testosterone, ranging from 18% to 99%.[8]

Table 3: Cross-Reactivity of a DHEA Sulfate Immunoassay

Compound% Cross-Reactivity
DHEA Sulfate 100
Estropipate> 0.5
Pregnenolone sulfate> 0.5
Androstenedione0.05 - 0.5
Androsterone sulfate0.05 - 0.5
Nandrolone0.05 - 0.5
Estrone-3-sulfate0.05 - 0.5
17α-hydroxypregnenolone0.05 - 0.5
Source: Krasowski et al., 2014[3]

Table 4: Cross-Reactivity of an Androstenedione Immunoassay

Compound% Cross-Reactivity
Androstenedione 100
ExemestaneSignificant cross-reactivity
Note: The aromatase inhibitor exemestane has been shown to cause falsely elevated results in androstenedione immunoassays due to cross-reactivity.[10]

Experimental Protocols

The determination of immunoassay cross-reactivity is a critical validation step. A common method is the competitive inhibition ELISA. The following is a generalized protocol for assessing the cross-reactivity of a specific androgen immunoassay.

Experimental Workflow: Cross-Reactivity Assessment

CrossReactivityWorkflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A1 Coat microplate wells with capture antibody specific for the target androgen. B1 Add standard or cross-reactant solutions to the coated wells. A1->B1 A2 Prepare serial dilutions of the target androgen (standard curve) and potential cross-reactants. A2->B1 B2 Add a fixed concentration of enzyme-conjugated target androgen to all wells. B1->B2 B3 Incubate to allow for competitive binding. B2->B3 B4 Wash wells to remove unbound reagents. B3->B4 C1 Add substrate for the enzyme. B4->C1 C2 Incubate to allow for color development. C1->C2 C3 Stop the reaction and measure the absorbance. C2->C3 C4 Calculate the concentration of the cross-reactant that causes 50% inhibition of the signal (IC50). C3->C4 C5 Calculate percent cross-reactivity: (%CR) = (IC50 of standard / IC50 of cross-reactant) x 100 C4->C5

Caption: Workflow for assessing immunoassay cross-reactivity.

Detailed Method for Competitive ELISA
  • Coating of Microplate:

    • Dilute the capture antibody specific for the target androgen (e.g., anti-Testosterone) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Preparation of Standards and Cross-Reactants:

    • Prepare a stock solution of the target androgen standard and each potential cross-reacting steroid.

    • Perform serial dilutions of the standard and each cross-reactant in an appropriate assay buffer.

  • Competitive Reaction:

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated target androgen (e.g., Testosterone-HRP) at a pre-determined optimal concentration to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the target androgen standard.

    • Determine the IC50 value (the concentration that gives 50% of the maximum signal) for the standard and for each cross-reactant.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Conclusion

The data presented in this guide highlight the critical importance of understanding the cross-reactivity profile of any immunoassay used for androgen quantification. Significant cross-reactivity with other endogenous or exogenous steroids can lead to erroneous results and misinterpretation of data.[3][5] For instance, the high cross-reactivity of some testosterone immunoassays with DHT can be a major issue in studies where the differential effects of these two androgens are being investigated.[8] Researchers and clinicians must be aware of these limitations and, when high specificity is required, consider alternative methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for more accurate measurements.[11] Careful validation of immunoassays for their intended use and a thorough understanding of their cross-reactivity profiles are essential for generating reliable and reproducible scientific data.

References

A Comparative Analysis of Madiol and Dianabol in Muscle Growth Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anabolic-androgenic steroids (AAS) Madiol (Methandriol) and Dianabol (Methandrostenolone), focusing on their efficacy in promoting muscle growth as suggested by available data. This analysis is intended to inform research and development in the field of therapeutic muscle augmentation.

Introduction

Both this compound and Dianabol are synthetic derivatives of testosterone, developed to enhance anabolic (muscle-building) properties while minimizing androgenic (masculinizing) effects. Their primary mechanism of action involves the activation of the androgen receptor (AR), which in turn modulates gene expression to increase protein synthesis and promote a state of positive nitrogen balance, crucial for muscle hypertrophy.[1][2] Despite this shared pathway, their distinct chemical structures result in different anabolic potencies and overall physiological effects.

Quantitative Data Comparison

The anabolic and androgenic potential of steroids is often expressed as a ratio relative to testosterone, which has a baseline of 100:100. While direct, head-to-head clinical trials comparing this compound and Dianabol are limited, preclinical data provide a basis for comparison.

CompoundAnabolic RatingAndrogenic RatingAnabolic-to-Androgenic Ratio
This compound (Methandriol) 20-6030-60~1:1
Dianabol (Methandrostenolone) 90-21040-60~2.25-3.5:1

Note: These values are derived from animal assays and provide a theoretical comparison of potency.[1]

Dianabol exhibits a significantly higher anabolic rating, suggesting a greater potential for promoting muscle mass compared to this compound.[1] Users of Dianabol have reported rapid and substantial gains in muscle mass, with some anecdotal evidence suggesting gains of 20 to 30 pounds, though a significant portion of this may be due to water retention.[2][3] Quantitative data from controlled human studies on lean body mass percentage increase is not consistently available for either compound. One study in rats showed that Dianabol, in conjunction with exercise, increased isometric twitch and tetanic tensions in the gastrocnemius muscle by 1.5 times that of control animals.[4]

For this compound, quantitative data on muscle growth in human or animal studies is scarce in recent literature. Early clinical reports from the 1950s suggested its use as a protein-anabolic steroid with relatively low androgenic activity.[1][5] One study in rats indicated that treatment with anabolic steroids, including this compound (referred to as methylandrostendiole), at a dosage of 0.5 mg/kg of body weight, resulted in an increased content of skeletal muscle protein.[1]

Mechanisms of Action and Signaling Pathways

The primary pathway for both this compound and Dianabol to induce muscle hypertrophy is through the activation of the androgen receptor.

Androgen Receptor Signaling Pathway

Upon entering a muscle cell, both this compound and Dianabol bind to the Androgen Receptor (AR) in the cytoplasm. This binding causes a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the steroid-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) on target genes. This interaction modulates the transcription of genes involved in protein synthesis, ultimately leading to an increase in the production of contractile proteins like actin and myosin, which are the building blocks of muscle fibers.[6]

cluster_cell Muscle Cell cluster_nucleus Nucleus Steroid This compound / Dianabol AR Androgen Receptor (AR) Steroid->AR Binds to Steroid_AR Steroid-AR Complex ARE Androgen Response Element (ARE) on DNA Steroid_AR->ARE Translocates and Binds to mRNA mRNA Transcription ARE->mRNA Modulates Protein Protein Synthesis (Actin, Myosin) mRNA->Protein Translates to Hypertrophy Muscle Hypertrophy Protein->Hypertrophy Leads to

Androgen Receptor Signaling Pathway
mTOR Signaling Pathway

A critical downstream effector of androgen receptor activation is the mammalian target of rapamycin (mTOR) signaling pathway.[[“]][8] mTOR is a central regulator of cell growth and protein synthesis.[9][10] Activation of the AR can lead to the stimulation of the PI3K/Akt pathway, which in turn activates mTORC1.[6][11] Activated mTORC1 then phosphorylates key targets like S6K1 and 4E-BP1, which are crucial for initiating the translation of mRNA into proteins, thereby driving muscle protein synthesis and subsequent hypertrophy.[[“]][12]

AR Androgen Receptor Activation PI3K_Akt PI3K/Akt Pathway AR->PI3K_Akt Activates mTORC1 mTORC1 PI3K_Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Inhibition of Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E->Protein_Synthesis Promotes

mTOR Signaling in Muscle Growth
Secondary Mechanisms of this compound

This compound is suggested to possess additional mechanisms that may contribute to its anabolic effects:

  • Glucocorticoid Receptor Antagonism: this compound may exert anti-catabolic effects by competing with catabolic glucocorticoid hormones for their receptors. By blocking the action of glucocorticoids, this compound could potentially reduce muscle protein breakdown.[13][14]

  • Estrogenic Effects: this compound can be aromatized into estrogens. Estrogen has been shown to have a positive influence on muscle mass and strength, potentially by enhancing the anabolic response to exercise and promoting muscle repair.[15][16][17][18][19]

This compound This compound GR Glucocorticoid Receptor This compound->GR Antagonizes Estrogen_Receptor Estrogen Receptor This compound->Estrogen_Receptor Activates (via aromatization) Muscle_Breakdown Muscle Protein Breakdown GR->Muscle_Breakdown Promotes Muscle_Growth Muscle Growth Estrogen_Receptor->Muscle_Growth Promotes

Secondary Mechanisms of this compound

Experimental Protocols

Generalized Experimental Workflow for a Rat Muscle Hypertrophy Study

cluster_setup Study Setup cluster_intervention Intervention Phase (8 weeks) cluster_analysis Data Collection and Analysis Animal_Model Animal Model: Male Wistar Rats (8 weeks old) Acclimatization Acclimatization Period: 1 week, standard housing and diet Animal_Model->Acclimatization Grouping Randomized Grouping (n=10/group): 1. Control (Vehicle) 2. This compound 3. Dianabol Acclimatization->Grouping Dosing Daily Oral Gavage: - Vehicle (e.g., corn oil) - this compound (e.g., 1 mg/kg) - Dianabol (e.g., 1 mg/kg) Grouping->Dosing Body_Weight Weekly Body Weight Measurement Dosing->Body_Weight Training Optional Resistance Training: (e.g., ladder climbing with tail weight) Training->Body_Weight Euthanasia Euthanasia and Tissue Collection (at the end of 8 weeks) Body_Weight->Euthanasia Muscle_Weight Dissection and Weighing of Specific Muscles (e.g., Gastrocnemius, Soleus) Euthanasia->Muscle_Weight Histology Histological Analysis: Muscle fiber cross-sectional area Muscle_Weight->Histology Biochemical Biochemical Assays: - Muscle protein content - RNA/DNA ratio Muscle_Weight->Biochemical

Generalized Experimental Workflow

Methodology Details:

  • Animal Model and Housing: Male Wistar rats are commonly used. They should be housed in a controlled environment with a standard diet and water ad libitum.

  • Grouping and Blinding: Animals are randomly assigned to different treatment groups. The study should be conducted in a blinded manner where the researchers administering the treatments and analyzing the outcomes are unaware of the group assignments.

  • Dosage and Administration: The compounds are typically dissolved in a vehicle like corn oil and administered via oral gavage. Dosages should be based on previous literature or pilot studies.

  • Resistance Training (Optional): To mimic the effects of exercise, a resistance training protocol can be incorporated.

  • Outcome Measures:

    • Primary: Change in the wet weight of specific muscles.

    • Secondary: Histological analysis of muscle fiber cross-sectional area, and biochemical markers of protein synthesis such as total protein content and the ratio of RNA to DNA.

  • Statistical Analysis: Appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) should be used to compare the outcomes between the different groups.

Conclusion

Based on the available data, Dianabol appears to be a more potent anabolic agent than this compound, as indicated by its higher anabolic-to-androgenic ratio. The primary mechanism for both compounds is the activation of the androgen receptor, leading to increased muscle protein synthesis via pathways including mTOR signaling. This compound may offer additional, albeit likely less potent, anabolic effects through anti-catabolic and estrogenic mechanisms.

For drug development professionals, the significant lack of modern, robust, and comparative experimental data for this compound presents a notable gap in the literature. Future research employing rigorous, controlled preclinical and clinical studies would be necessary to definitively elucidate the comparative efficacy and safety profiles of these two compounds for potential therapeutic applications in muscle-wasting conditions.

References

Madiol vs. Testosterone: A Comparative Analysis of Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Androgen Receptor Binding

The biological effects of androgens are primarily mediated through their interaction with the androgen receptor, a ligand-activated nuclear transcription factor.[1] The binding of an androgen to the AR initiates a conformational change in the receptor, leading to its translocation to the nucleus, where it modulates the transcription of target genes. The affinity of a ligand for the AR is a critical determinant of its potency and biological activity. Dihydrotestosterone (DHT), a metabolite of testosterone, for instance, exhibits a higher binding affinity for the AR than testosterone, which correlates with its greater androgenic potency.[2][3]

Quantitative Comparison of Androgen Receptor Binding Affinity

A definitive quantitative comparison of the binding affinity of Madiol to the androgen receptor is not available in the current body of scientific literature. However, to provide a framework for understanding relative binding affinities, the following table summarizes the known relative binding affinity (RBA) of testosterone and other androgens compared to a potent synthetic androgen, methyltrienolone (R1881), which is often used as a reference ligand in binding assays.

CompoundRelative Binding Affinity (RBA) (%) vs. Methyltrienolone (R1881)
Methyltrienolone (R1881)100
Dihydrotestosterone (DHT)85
Testosterone7.8
NandroloneNot specified in the provided results

Note: The RBA values can vary depending on the experimental conditions and the tissue source of the androgen receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the competitive binding of androgens to the androgen receptor and a typical experimental workflow for determining binding affinity.

Competitive Binding at the Androgen Receptor cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor Testosterone->AR Binds This compound This compound This compound->AR Competes for Binding Testosterone_AR Testosterone-AR Complex AR->Testosterone_AR Forms Complex Madiol_AR This compound-AR Complex AR->Madiol_AR Forms Complex ARE Androgen Response Element Testosterone_AR->ARE Translocates and Binds Madiol_AR->ARE Translocates and Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Competitive binding of Testosterone and this compound to the Androgen Receptor.

Workflow for Androgen Receptor Competitive Binding Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Prepare Androgen Receptor Source (e.g., rat prostate cytosol) Incubate Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [3H]-R1881) Radioligand->Incubate Test_Compounds Prepare Serial Dilutions of Testosterone and this compound Test_Compounds->Incubate Separate Separate Receptor-Bound from Unbound Radioligand Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Analyze Data to Determine IC50 and Relative Binding Affinity Measure->Analyze

Caption: Experimental workflow for determining androgen receptor binding affinity.

Experimental Protocols

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of compounds to the androgen receptor. This protocol is based on established methodologies.[4][5][6]

Objective: To determine the relative binding affinity of this compound and testosterone for the androgen receptor by measuring their ability to compete with a high-affinity radiolabeled androgen for binding to the receptor.

Materials:

  • Androgen Receptor Source: Cytosol prepared from the ventral prostate of castrated male rats is a common source of the androgen receptor.[6]

  • Radioligand: A synthetic androgen with high affinity for the AR, such as [³H]-methyltrienolone (R1881), is typically used.[6]

  • Test Compounds: Testosterone and this compound.

  • Buffers and Reagents: Tris-HCl buffer, EDTA, dithiothreitol (DTT), molybdate, glycerol, charcoal-dextran suspension, and scintillation cocktail.

Procedure:

  • Preparation of Androgen Receptor Cytosol:

    • Ventral prostates are excised from castrated male rats.

    • The tissue is homogenized in a cold buffer solution containing protease inhibitors.

    • The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the androgen receptors is collected.

  • Competitive Binding Assay:

    • A constant amount of the androgen receptor preparation and a fixed concentration of the radioligand ([³H]-R1881) are incubated in a series of tubes.

    • Increasing concentrations of the unlabeled test compounds (testosterone or this compound) are added to the tubes.

    • A set of tubes containing only the receptor and radioligand serves as the total binding control.

    • A set of tubes containing the receptor, radioligand, and a large excess of unlabeled R1881 is used to determine non-specific binding.

    • The tubes are incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • After incubation, the receptor-bound radioligand is separated from the free (unbound) radioligand. A common method is to add a charcoal-dextran suspension, which adsorbs the free radioligand.

    • The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

  • Quantification of Binding:

    • The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Data Analysis:

    • The percentage of specific binding is plotted against the logarithm of the concentration of the test compound.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the resulting dose-response curve.

    • The relative binding affinity (RBA) can then be calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100

Conclusion

While a direct quantitative comparison of the androgen receptor binding affinity of this compound and testosterone is not currently available in published literature, the established methodologies for determining such affinities are well-defined. The provided experimental protocol offers a robust framework for conducting such a comparative study. The relative binding affinities of various androgens can differ significantly, influencing their biological activity. Further experimental investigation is required to definitively characterize the androgen receptor binding profile of this compound.

References

A Comparative Analysis of the Biological Activities of Madiol and Dehydroepiandrosterone (DHEA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Madiol and Dehydroepiandrosterone (DHEA), focusing on their androgenic, estrogenic, and anabolic properties. The information presented is supported by experimental data to aid researchers in understanding the distinct and overlapping profiles of these steroid hormones. For clarity, "this compound" will be addressed in its two common interpretations: 17α-methyl-androst-5-ene-3β,17β-diol, a derivative of a DHEA metabolite, and Desoxymethyltestosterone (DMT), a synthetic anabolic steroid.

Introduction to the Compounds

Dehydroepiandrosterone (DHEA) is an endogenous steroid hormone produced primarily by the adrenal glands, gonads, and the brain. It is a crucial precursor in the biosynthesis of androgens and estrogens. DHEA itself is generally considered to be biologically inactive, with its physiological effects arising from its conversion to more potent steroid hormones in peripheral tissues.

This compound is a term that has been associated with two distinct compounds:

  • 17α-methyl-androst-5-ene-3β,17β-diol: A synthetic derivative of androstenediol, which is a direct metabolite of DHEA. The 17α-methylation is a structural modification intended to increase oral bioavailability and resistance to metabolic breakdown.

  • Desoxymethyltestosterone (DMT): Also known by the trade name Madol, this is a synthetic, orally active anabolic-androgenic steroid (AAS). It is a derivative of dihydrotestosterone (DHT) and was designed to have a favorable anabolic-to-androgenic ratio.

This guide will compare DHEA to both of these "this compound" compounds to provide a comprehensive overview for research and development purposes.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data on the androgenic, estrogenic, and anabolic activities of DHEA, Androstenediol (as a proxy for 17α-methyl-androst-5-ene-3β,17β-diol), and Desoxymethyltestosterone (DMT).

Table 1: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki or IC50)Relative Binding Affinity (%)
DHEA Androgen Receptor (AR)~1.2 µMLow
Estrogen Receptor α (ERα)~1.1 µMLow
Estrogen Receptor β (ERβ)~0.5 µMLow
Androstenediol Androgen Receptor (AR)WeakVery Low
Estrogen Receptor α (ERα)~3.6 nM~6% of Estradiol
Estrogen Receptor β (ERβ)~0.9 nM~17% of Estradiol
Desoxymethyltestosterone (DMT) Androgen Receptor (AR)~2x lower than DHTHigh
Progesterone Receptor (PR)LowLow

Table 2: In Vivo Androgenic and Anabolic Activity (Hershberger Assay in Rats)

CompoundAnabolic Activity (Levator Ani Muscle Growth)Androgenic Activity (Prostate/Seminal Vesicle Growth)Anabolic-to-Androgenic Ratio (Q ratio)
Testosterone (Reference) 100%100%1
Desoxymethyltestosterone (DMT) 160% of Testosterone60% of Testosterone6.5
DHEA Significant anabolic activity demonstrated through its conversion to active androgens[1]Androgenic effects observed due to conversion[1]Not directly measured
Androstenediol Weak0.21% of TestosteroneNot typically measured due to low potency

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Objective: To determine the relative binding affinity (RBA) of this compound and DHEA for the androgen and estrogen receptors.

Materials:

  • Purified recombinant human androgen receptor (AR) or estrogen receptor (ERα or ERβ).

  • Radiolabeled ligand (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER).

  • Test compounds (DHEA, this compound).

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Scintillation counter and vials.

Procedure:

  • A constant concentration of the purified receptor and the radiolabeled ligand are incubated together.

  • Increasing concentrations of the unlabeled test compound (competitor) are added to the incubation mixtures.

  • The mixture is incubated to allow binding to reach equilibrium.

  • Bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).

  • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

  • The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., testosterone for AR, estradiol for ER).

In Vivo Androgenic and Anabolic Activity (Hershberger Assay)

This in vivo assay assesses the androgenic and anabolic activity of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.

Objective: To quantify the anabolic and androgenic potency of this compound and DHEA.

Materials:

  • Immature, castrated male rats.

  • Test compounds (DHEA, this compound) and vehicle control.

  • Reference androgen (e.g., testosterone propionate).

  • Animal balance.

Procedure:

  • Immature male rats are castrated to remove the endogenous source of androgens.

  • After a post-operative recovery period, the animals are divided into treatment groups.

  • Each group is administered a specific dose of the test compound, reference androgen, or vehicle control daily for a set period (typically 7-10 days).

  • At the end of the treatment period, the animals are euthanized.

  • The levator ani muscle (an indicator of anabolic activity) and the seminal vesicles and ventral prostate (indicators of androgenic activity) are carefully dissected and weighed.

  • The mean organ weights of the treated groups are compared to the vehicle control group to determine the anabolic and androgenic effects.

Signaling Pathways and Experimental Workflow

Signaling Pathway of DHEA and its Metabolites

DHEA_Metabolism_and_Signaling DHEA DHEA Androstenediol Androstenediol DHEA->Androstenediol 17β-HSD Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenediol->Testosterone 3β-HSD ER Estrogen Receptor (ER) Androstenediol->ER Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) Testosterone->AR Estrone->ER Estradiol->ER DHT->AR Gene_Expression Androgenic/Estrogenic Gene Expression AR->Gene_Expression Dimerization & Nuclear Translocation ER->Gene_Expression Dimerization & Nuclear Translocation

Caption: Metabolic conversion of DHEA and subsequent receptor activation.

Signaling Pathway of Desoxymethyltestosterone (DMT)

DMT_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMT Desoxymethyltestosterone (DMT) AR_DMT_Complex AR-DMT Complex DMT->AR_DMT_Complex AR Androgen Receptor (AR) AR->AR_DMT_Complex HSP Heat Shock Proteins HSP->AR chaperones ARE Androgen Response Element (ARE) in DNA AR_DMT_Complex->ARE Nuclear Translocation & Dimerization Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Recruitment of Co-activators Biological_Response Anabolic & Androgenic Responses Gene_Transcription->Biological_Response

Caption: Direct activation of the androgen receptor by DMT.

Experimental Workflow for Assessing Steroid Activity

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Receptor_Binding Receptor Binding Assay (Affinity) Data_Analysis Data Analysis & Comparison Receptor_Binding->Data_Analysis Transactivation Reporter Gene Assay (Functional Activity) Transactivation->Data_Analysis Hershberger Hershberger Assay (Anabolic/Androgenic Ratio) Conclusion Conclusion on Biological Activity Profile Hershberger->Conclusion Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Receptor_Binding Compound_Synthesis->Transactivation Data_Analysis->Hershberger

Caption: A typical workflow for characterizing the biological activity of steroids.

Discussion and Conclusion

The biological activity of DHEA is primarily indirect, serving as a prohormone for the synthesis of more potent androgens and estrogens. Its direct interaction with androgen and estrogen receptors is weak. Consequently, its overall biological effect is a composite of the activities of its various metabolites and is tissue-dependent, based on the local expression of steroidogenic enzymes.

In contrast, the term "this compound" can refer to two distinct substances with different activity profiles.

17α-methyl-androst-5-ene-3β,17β-diol is expected to have a biological profile influenced by its parent compound, androstenediol, but modified by the 17α-methyl group. Androstenediol itself is a weak androgen but a relatively potent estrogen, showing a preference for ERβ. The 17α-methylation would likely increase its oral bioavailability and metabolic stability, potentially enhancing its overall in vivo estrogenic effects compared to androstenediol. Its direct androgenic activity is expected to remain low.

Desoxymethyltestosterone (DMT or Madol) is a potent, orally active anabolic-androgenic steroid. Unlike DHEA, it acts directly as a strong agonist of the androgen receptor. Experimental data demonstrates that DMT has a significantly higher anabolic-to-androgenic ratio than testosterone, indicating a preferential stimulation of muscle growth over androgenic side effects. Its estrogenic activity is considered to be low.

References

A Comparative Guide to Analytical Methods for Madiol Quantification in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of synthetic anabolic steroids like Madiol in serum is critical for a wide range of applications, from clinical and forensic toxicology to anti-doping control and pharmacokinetic studies in drug development. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the three primary analytical techniques used for this compound quantification in serum: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.

Executive Summary

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of this compound and other synthetic steroids in serum. Its high sensitivity, specificity, and ability to multiplex the analysis of several compounds in a single run make it the preferred method for confirmatory analysis and in regulated bioanalytical environments. Gas Chromatography-Mass Spectrometry (GC-MS) offers comparable sensitivity and specificity to LC-MS/MS but often requires a more laborious sample preparation process involving derivatization to increase the volatility of the analyte. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are high-throughput and cost-effective, making them suitable for initial screening purposes. However, they are susceptible to cross-reactivity with structurally similar compounds, which can lead to a lack of specificity and potentially inaccurate quantification, especially at low concentrations.

Comparative Analysis of Analytical Methods

The performance of each analytical method can be evaluated based on several key validation parameters. The following tables summarize the typical performance characteristics for the quantification of synthetic anabolic steroids, which are representative of what can be expected for this compound analysis.

Performance Parameter LC-MS/MS GC-MS Immunoassay (ELISA)
Lower Limit of Quantification (LLOQ) 0.05 - 1 ng/mL[1]1 - 10 ng/mL[2]0.05 - 0.5 ng/mL
Linearity (Correlation Coefficient, r²) > 0.99[1]> 0.99Typically sigmoidal, requires specific curve fitting
Accuracy (% Bias) Within ±15%Within ±15%Can be > ±20%, especially at low concentrations
Precision (% RSD) < 15%[1]< 15%< 20%
Specificity/Selectivity High (based on retention time and mass transitions)High (based on retention time and mass fragmentation)Moderate to Low (potential for cross-reactivity)[3]
Sample Preparation Time Moderate (protein precipitation, liquid-liquid or solid-phase extraction)Long (includes derivatization step)[4][5]Short (often direct analysis or simple dilution)
Throughput Moderate to HighLow to ModerateHigh
Cost per Sample HighHighLow

Experimental Workflows and Signaling Pathways

To visualize the logical flow of validating an analytical method for this compound quantification, the following diagram illustrates the key stages involved.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_2 Sample Analysis MD1 Select Analytical Technique (LC-MS/MS, GC-MS, Immunoassay) MD2 Optimize Sample Preparation (Extraction, Derivatization) MD1->MD2 MD3 Optimize Instrumental Parameters MD2->MD3 V1 Specificity & Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 Lower Limit of Quantification (LLOQ) V3->V4 V5 Matrix Effect V4->V5 V6 Stability V5->V6 SA1 Run Calibration Standards & QCs V6->SA1 SA2 Analyze Study Samples SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: General workflow for bioanalytical method validation.

The following diagram illustrates a simplified workflow for sample preparation and analysis using LC-MS/MS, the most common high-specificity method.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis SP1 Serum Sample Collection SP2 Protein Precipitation SP1->SP2 SP3 Liquid-Liquid or Solid-Phase Extraction SP2->SP3 SP4 Evaporation & Reconstitution SP3->SP4 LC1 Chromatographic Separation (LC) SP4->LC1 MS1 Ionization (e.g., ESI) LC1->MS1 MS2 Mass Analysis (Tandem MS) MS1->MS2 DA1 Peak Integration MS2->DA1 DA2 Quantification using Calibration Curve DA1->DA2 DA3 Report Generation DA2->DA3

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarity among steroid hormones is a primary determinant of antibody cross-reactivity in immunoassays[1][2][3]. Understanding the potential for an antibody to bind to molecules other than its target antigen is critical for the development of specific and reliable assays. High cross-reactivity can lead to inaccurate quantification and false-positive results, impacting research and clinical diagnostics[1][2].

Quantitative Analysis of Antibody Cross-Reactivity

The cross-reactivity of an antibody is typically expressed as a percentage, calculated based on the concentration of the cross-reactant required to displace 50% of the labeled antigen from the antibody, relative to the concentration of the target antigen required for the same displacement. The following tables summarize cross-reactivity data for commercially available anti-steroid antibody assays, illustrating the varying degrees of specificity.

Table 1: Cross-Reactivity of an Anti-Androstenedione Antibody

Analyte% Cross-Reactivity
Androstenedione100
Testosterone0.3486
5α-Dihydrotestosterone<0.0001
Androsterone0.009
DHEA-S0.0007
Cortisol<0.0001

Data sourced from a technical bulletin for an Androstenedione ELISA kit.[4]

Table 2: Cross-Reactivity of a Corticosteroid Group ELISA Kit

Compound% Cross-Reactivity
Flumethasone100%
Dexamethasone83%
Isoflupredone4.2%
Beclomethasone2.8%
Betamethasone2.5%
Hydrocortisone0.5%
6α- Methylprednisolone0.4%
Prednisolone0.3%
Corticosterone0.04%
Triamcinolone0.04%

Data from a commercially available Corticosteroid Group ELISA kit, calculated at the 50% binding point.[5]

Experimental Protocols for Determining Cross-Reactivity

The determination of antibody cross-reactivity is predominantly carried out using competitive binding immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).

Competitive ELISA Protocol

Competitive ELISA is a widely used method for quantifying antigens and assessing antibody specificity. The principle relies on the competition between the unlabeled antigen in the sample (or a standard) and a fixed amount of labeled antigen for a limited number of antibody binding sites.

Key Steps:

  • Coating: Microtiter plate wells are coated with a capture antibody, often a secondary antibody (e.g., goat anti-rabbit IgG)[4].

  • Competitive Binding: A mixture of the sample or standard containing the unlabeled steroid, a fixed concentration of enzyme-conjugated steroid (e.g., steroid-HRP), and a limited amount of the primary anti-steroid antibody is added to the wells. The unlabeled steroid and the steroid-HRP conjugate compete for binding to the primary antibody[4].

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The wells are washed to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme conjugated to the steroid that has bound to the antibody will catalyze a color change[4].

  • Stopping the Reaction: The enzymatic reaction is stopped by the addition of a stop solution (e.g., acid), which often results in a color change[6].

  • Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 450 nm)[6][7].

  • Calculation: The concentration of the steroid in the samples is determined by comparing their absorbance values to a standard curve generated from known concentrations of the steroid. The percentage of cross-reactivity is calculated using the formula: % Cross-Reactivity = (Concentration of Target Steroid at 50% Displacement / Concentration of Cross-Reactant at 50% Displacement) x 100

Radioimmunoassay (RIA) Protocol

RIA is a highly sensitive and specific technique that utilizes a radioactive isotope-labeled antigen (tracer) to quantify the concentration of a substance.

Key Steps:

  • Competitive Binding: A known quantity of radiolabeled antigen (e.g., labeled with 125-I or Tritium) is mixed with a known amount of the specific antibody[3][8]. A sample containing an unknown quantity of the unlabeled antigen is then added. The unlabeled antigen competes with the radiolabeled antigen for the antibody binding sites[3][9].

  • Incubation: The mixture is incubated to allow for competitive binding.

  • Separation: The antibody-bound antigens are separated from the free (unbound) antigens. This can be achieved by precipitation with a secondary antibody or polyethylene glycol, followed by centrifugation[9].

  • Detection: The radioactivity of the bound fraction (pellet) or the free fraction (supernatant) is measured using a gamma counter or a scintillation counter[3][9].

  • Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled antigen as a function of the concentration of the unlabeled standard. The concentration of the antigen in the unknown samples is then determined by interpolating from this standard curve. The cross-reactivity is calculated in a similar manner to the ELISA method.

Visualizing Steroid Structural Relationships and Experimental Workflow

The following diagrams illustrate the structural basis for potential cross-reactivity and the general workflow for its determination.

Madiol This compound (Androstenediol) Androstenedione Androstenedione This compound->Androstenedione Shared A/B rings Testosterone Testosterone This compound->Testosterone Similar C/D rings DHEA DHEA This compound->DHEA Structural Precursor Androstenedione->Testosterone Ketone vs. Hydroxyl at C17 DHT 5α-Dihydrotestosterone (DHT) Testosterone->DHT Reduction of A ring

Caption: Structural similarities between this compound and other steroids.

cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Data Analysis A Coat plate with capture antibody D Add standards/samples, conjugated steroid, and primary antibody to wells A->D B Prepare steroid standards and samples B->D C Prepare enzyme-conjugated steroid and primary antibody C->D E Incubate D->E F Wash wells E->F G Add substrate F->G H Incubate G->H I Add stop solution H->I J Read absorbance I->J K Generate standard curve J->K L Calculate cross-reactivity K->L

References

A Comparative Analysis of Madiol and Other 17α-Alkylated Anabolic Steroids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of Madiol in relation to other orally active anabolic-androgenic steroids.

This guide provides a comprehensive comparison of this compound (methandriol) and other notable 17α-alkylated anabolic steroids, tailored for researchers, scientists, and professionals in drug development. The focus is on objective performance metrics, underlying mechanisms of action, and the experimental protocols necessary for their evaluation.

Introduction to 17α-Alkylated Anabolic Steroids

17α-alkylated anabolic-androgenic steroids (AAS) are a class of synthetic testosterone derivatives modified at the 17th carbon position with an alkyl group, typically methyl or ethyl.[1] This structural alteration inhibits first-pass metabolism in the liver, rendering them orally bioactive.[1] While this modification enhances their therapeutic and performance-enhancing potential, it is also intrinsically linked to a significant risk of hepatotoxicity.[1] this compound, or methandriol, is a 17α-alkylated derivative of the endogenous prohormone androstenediol.[2]

Comparative Performance Data

The following table summarizes available quantitative data for this compound and a selection of other common 17α-alkylated anabolic steroids. It is important to note that much of the publicly available data, particularly regarding anabolic and androgenic ratios, is derived from historical animal studies (e.g., the Hershberger assay in rats) and may not be directly comparable due to variations in experimental protocols.

SteroidChemical NameAnabolic Rating (relative to Testosterone=100)Androgenic Rating (relative to Testosterone=100)Anabolic:Androgenic RatioReported Androgen Receptor Binding Affinity (Relative)
This compound Methandriol / Methylandrostenediol20-60[3]30-60[3]~0.3-1.040[4]
Methyltestosterone 17α-Methyltestosterone90-11094-130~1Moderate
Methandrostenolone Dianabol90-21040-60~2.3-3.5Low[5]
Oxymetholone Anadrol32045~7.1Low
Stanozolol Winstrol32030~10.7Low[5]
Oxandrolone Anavar322-63024~13.4-26.3Low

Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental methodologies. The anabolic and androgenic ratings are typically derived from the Hershberger rat bioassay.

Mechanism of Action: Signaling Pathways

The biological effects of 17α-alkylated anabolic steroids are primarily mediated through their interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.

Anabolic Steroid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS 17α-Alkylated AAS AR Androgen Receptor (AR) - Heat Shock Protein (HSP) Complex AAS->AR Binds to AR, HSP dissociates AAS_AR AAS-AR Complex AAS_AR_dimer AAS-AR Dimer AAS_AR->AAS_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AAS_AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Leads to

Caption: General signaling pathway of 17α-alkylated anabolic steroids.

Upon entering the target cell, the steroid binds to the AR in the cytoplasm, causing the dissociation of heat shock proteins. The steroid-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes, leading to the anabolic and androgenic effects of the steroid.

Experimental Protocols

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method used to assess the anabolic and androgenic properties of steroids.[6][7]

Methodology:

  • Animal Model: Immature, castrated male rats are used as the model organism. Castration removes the endogenous source of androgens, making the accessory sex tissues highly sensitive to exogenous androgens.[7]

  • Dosing: The test compound is administered daily for a set period, typically 7 to 10 days. A reference androgen, such as testosterone propionate, is used as a positive control.[6]

  • Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and specific androgen-sensitive tissues are dissected and weighed. These include:

    • Androgenic Tissues: Ventral prostate, seminal vesicles, and coagulating glands.

    • Anabolic Tissue: Levator ani muscle.

  • Data Interpretation: The weights of these tissues from the treated groups are compared to those of a vehicle-treated control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the prostate and seminal vesicles indicates androgenic activity. The ratio of the anabolic to androgenic effect is then calculated.

Hershberger Assay Workflow Start Start: Immature Male Rats Castration Castration Start->Castration Recovery Recovery Period Castration->Recovery Dosing Daily Dosing (10 days) - Vehicle Control - Test Compound - Reference Androgen Recovery->Dosing Necropsy Necropsy Dosing->Necropsy Dissection Dissection of Androgen- Dependent Tissues Necropsy->Dissection Weighing Tissue Weighing Dissection->Weighing Analysis Data Analysis: Compare tissue weights to controls Weighing->Analysis In Vitro Hepatotoxicity Workflow Start Start: Culture Primary Hepatocytes or HepG2 Cells Treatment Treat with Test Steroid (Varying Concentrations) Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Collect_Media Collect Culture Medium Incubation->Collect_Media Lyse_Cells Lyse Cells Incubation->Lyse_Cells LDH_Assay LDH Assay (from medium) Collect_Media->LDH_Assay GSH_Assay GSH Assay (from cell lysate) Lyse_Cells->GSH_Assay ATP_Assay ATP Assay (from cell lysate) Lyse_Cells->ATP_Assay Analysis Data Analysis: Assess dose-dependent cytotoxicity LDH_Assay->Analysis GSH_Assay->Analysis ATP_Assay->Analysis

References

Efficacy of Madiol in comparison to nandrolone in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Madiol (also known as Methandriol) and Nandrolone, two synthetic anabolic-androgenic steroids (AAS). The comparison is based on available data from preclinical models, focusing on their anabolic and androgenic activities. Due to the limited availability of direct head-to-head preclinical studies, this guide synthesizes findings from individual research on each compound to provide a comprehensive overview.

Executive Summary

Both this compound and Nandrolone are synthetic derivatives of testosterone designed to maximize anabolic (muscle-building) effects while minimizing androgenic (masculinizing) side effects. Preclinical data suggests that both compounds exhibit anabolic activity. Nandrolone is well-characterized, with a significantly higher anabolic-to-androgenic ratio compared to testosterone, making it a potent anabolic agent with reduced androgenicity. Data on this compound is less extensive and primarily dates from early studies in the mid-20th century. These historical data suggest this compound possesses anabolic properties with some level of androgenic effect, though the precise anabolic-to-androgenic ratio is not as definitively established as that of nandrolone.

Data Presentation: Anabolic and Androgenic Activity

The following tables summarize the reported anabolic and androgenic activities of this compound and Nandrolone from preclinical studies. The data is primarily derived from the Hershberger assay in rats, a standard method for assessing the anabolic and androgenic properties of steroids.

Table 1: Comparative Anabolic and Androgenic Ratings

CompoundAnabolic Rating (relative to Testosterone = 100)Androgenic Rating (relative to Testosterone = 100)Anabolic-to-Androgenic Ratio
This compound (Methandriol) 30 - 6020 - 60~1:1
Nandrolone 329 - 49231 - 41~10:1[1]

Note: The data for this compound is based on interpretations of early preclinical studies and lacks the robust characterization of more modern compounds. The ratio for nandrolone highlights its strong dissociation of anabolic from androgenic effects.

Experimental Protocols

The foundational method for determining the anabolic and androgenic activity of these compounds in preclinical models is the Hershberger Assay .

The Hershberger Assay Protocol

Objective: To determine the anabolic (myotrophic) and androgenic effects of a test compound in a castrated male rat model.

Animal Model:

  • Species: Rat (typically immature, castrated males)

  • Rationale for Castration: Removal of endogenous androgen production allows for a sensitive assessment of the effects of exogenous androgens.

Experimental Groups:

  • Control Group: Treated with a vehicle (e.g., corn oil).

  • Testosterone Propionate (TP) Group: Treated with a reference androgen to confirm the responsiveness of the tissues.

  • Test Compound Group(s): Treated with varying doses of this compound or Nandrolone.

Procedure:

  • Acclimatization: Animals are allowed to acclimate to the laboratory conditions.

  • Castration: Immature male rats are surgically castrated.

  • Dosing: Following a recovery period, the animals are treated daily for a specified duration (e.g., 10 days) with the vehicle, reference standard, or test compound, typically via subcutaneous or intramuscular injection.

  • Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic (Myotrophic) Indicator: Levator ani muscle.

    • Androgenic Indicators: Seminal vesicles and ventral prostate gland.

Data Analysis:

  • The weights of the levator ani muscle, seminal vesicles, and ventral prostate are compared between the control, reference, and test compound groups.

  • An increase in the weight of the levator ani muscle is indicative of anabolic activity.

  • An increase in the weight of the seminal vesicles and ventral prostate is indicative of androgenic activity.

  • The anabolic-to-androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weights of the androgenic tissues.

Experimental Workflow of the Hershberger Assay

Hershberger_Assay_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase (10 days) cluster_analysis Analysis Phase animal_model Immature Male Rats castration Surgical Castration animal_model->castration dosing Daily Dosing castration->dosing groups Control (Vehicle) Testosterone Propionate This compound / Nandrolone dosing->groups necropsy Necropsy groups->necropsy tissue_weighing Tissue Weighing - Levator Ani (Anabolic) - Seminal Vesicles (Androgenic) - Ventral Prostate (Androgenic) necropsy->tissue_weighing data_analysis Data Analysis & Ratio Calculation tissue_weighing->data_analysis

Caption: A diagram illustrating the key stages of the Hershberger bioassay for assessing the anabolic and androgenic properties of steroid compounds.

Signaling Pathways

Both this compound and Nandrolone exert their effects primarily through the androgen receptor (AR) , a nuclear receptor that functions as a ligand-activated transcription factor.

This compound Signaling Pathway

The precise molecular interactions and downstream signaling of this compound are not as extensively studied as those of nandrolone. However, its mechanism is understood to follow the classical androgen signaling pathway.

Madiol_Signaling cluster_nucleus This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Madiol_AR_Complex This compound-AR Complex AR->Madiol_AR_Complex Nucleus Nucleus Madiol_AR_Complex->Nucleus ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Anabolic_Effects Anabolic Effects (Muscle Growth) Protein_Synthesis->Anabolic_Effects

Caption: Simplified signaling pathway of this compound via the androgen receptor.

Nandrolone Signaling Pathway

Nandrolone's signaling has been more thoroughly investigated. Upon binding to the androgen receptor, the complex translocates to the nucleus and modulates the expression of genes involved in muscle protein synthesis and satellite cell activation.

Nandrolone_Signaling cluster_effects Downstream Effects cluster_nucleus_nandrolone Nandrolone Nandrolone AR Androgen Receptor (AR) (Cytoplasm) Nandrolone->AR Nandrolone_AR_Complex Nandrolone-AR Complex AR->Nandrolone_AR_Complex Nucleus Nucleus Nandrolone_AR_Complex->Nucleus ARE Androgen Response Element (ARE) on DNA Nucleus->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Protein_Synthesis Increased Myofibrillar Protein Synthesis Gene_Transcription->Protein_Synthesis Satellite_Cell Satellite Cell Activation & Proliferation Gene_Transcription->Satellite_Cell Muscle_Hypertrophy Muscle Hypertrophy (Anabolic Effect) Protein_Synthesis->Muscle_Hypertrophy Myonuclei Increased Myonuclei Satellite_Cell->Myonuclei Myonuclei->Muscle_Hypertrophy

Caption: Overview of Nandrolone's androgen receptor-mediated signaling leading to muscle hypertrophy.

Conclusion

Based on the available preclinical data, nandrolone demonstrates a more favorable profile for inducing anabolic effects with a significantly lower degree of androgenicity compared to this compound. The anabolic-to-androgenic ratio of approximately 10:1 for nandrolone indicates a high degree of dissociation between its anabolic and androgenic properties. In contrast, the data for this compound, while less definitive, suggests a much closer balance between its anabolic and androgenic effects, with a ratio approaching 1:1.

For drug development professionals, nandrolone represents a more selective anabolic agent. However, the potential for androgenic side effects with both compounds, particularly at higher doses, remains a critical consideration. Further research, including direct, well-controlled preclinical comparative studies, would be beneficial to more definitively elucidate the relative efficacy and safety profiles of this compound and nandrolone.

References

Head-to-head comparison of Madiol and Anavar in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Madiol (Desoxymethyltestosterone, DMT) and Anavar (Oxandrolone), two synthetic anabolic-androgenic steroids (AAS). The information presented is based on available experimental data to assist researchers in understanding the distinct molecular characteristics and performance of these compounds in a laboratory setting.

Data Presentation: Quantitative In Vitro Comparison

The following table summarizes the key in vitro performance indicators for this compound and Anavar. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources. The experimental conditions in these studies may differ, which should be taken into consideration when interpreting the data.

ParameterThis compound (Desoxymethyltestosterone)Anavar (Oxandrolone)Reference Compound
Androgen Receptor (AR) Binding Affinity Approximately half the affinity of Dihydrotestosterone (DHT)[1]Relative binding affinity of about 0.3% of metribolone[2]Dihydrotestosterone (DHT), Metribolone
Anabolic:Androgenic Ratio Q ratio of 6.5:1 (Anabolic effect 160% and androgenic effect 60% of testosterone in rats)[1]10:1 (Compared to testosterone's 1:1 ratio)[3]Testosterone
AR Transactivation Potency Two times lower than Dihydrotestosterone (DHT)[4]Data not available in direct comparisonDihydrotestosterone (DHT)
In Vitro Metabolism (Primary Pathways) Predominantly occurs on the A-ring via enone formation, hydroxylation, and reduction[5]Phase I transformations include 16-hydroxylation, 17-methyl-hydroxylation, and 16-keto formation[6][7]Not Applicable
Metabolic Stability Undergoes metabolism by liver enzymes[5][8]Relatively resistant to metabolic transformation, with a significant portion excreted unchanged in humans[9]Not Applicable

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the accurate assessment and comparison of this compound and Anavar. Below are representative protocols for determining androgen receptor binding affinity and metabolic stability.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

  • Rat prostate cytosol (as a source of androgen receptors)

  • [3H]-R1881 (a high-affinity synthetic androgen) as the radioligand

  • Test compounds (this compound, Anavar)

  • Unlabeled R1881 (for standard curve)

  • Scintillation cocktail

  • Assay buffer (e.g., TEDG buffer: TRIS, EDTA, DTT, Glycerol)

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and unlabeled R1881 in an appropriate solvent (e.g., ethanol).

  • In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-R1881, and varying concentrations of the test compound or unlabeled R1881.

  • Add the rat prostate cytosol preparation to each well to initiate the binding reaction.

  • Incubate the plate overnight at 4°C to reach equilibrium.

  • Separate the bound from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry addition followed by washing and centrifugation.

  • Add scintillation cocktail to the wells containing the bound radioligand.

  • Measure the radioactivity in each well using a scintillation counter.

  • The data is plotted as the percentage of [3H]-R1881 bound versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated.[10]

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, providing an indication of its metabolic clearance.

Materials:

  • Human liver microsomes (pooled)

  • Test compounds (this compound, Anavar)

  • NADPH regenerating system (cofactor for CYP450 enzymes)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (to stop the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compound in the phosphate buffer.

  • Prepare a reaction mixture containing the human liver microsomes and the NADPH regenerating system in the phosphate buffer.

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the metabolic reaction by adding the test compound to the pre-warmed reaction mixture.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the reaction mixture and add them to wells of a 96-well plate containing cold acetonitrile to stop the reaction.[11]

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate, add the internal standard, and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), from which the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance can be calculated.[12][13]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the classical androgen receptor signaling pathway, which is the primary mechanism of action for both this compound and Anavar.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS This compound / Anavar AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) AAS->AR_complex Binds Activated_AR Activated AR Dimer AR_complex->Activated_AR Conformational Change & Dimerization ARE Androgen Response Element (ARE) on DNA Activated_AR->ARE Translocates & Binds Transcription Gene Transcription ARE->Transcription Initiates Protein_Synthesis Protein Synthesis (Anabolic Effects) Transcription->Protein_Synthesis Leads to

Caption: Classical Androgen Receptor Signaling Pathway for this compound and Anavar.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro comparison of this compound and Anavar.

experimental_workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis This compound This compound Stock Solution AR_Binding Androgen Receptor Binding Assay This compound->AR_Binding Metabolic_Stability Metabolic Stability Assay This compound->Metabolic_Stability Transactivation AR Transactivation Assay This compound->Transactivation Anavar Anavar Stock Solution Anavar->AR_Binding Anavar->Metabolic_Stability Anavar->Transactivation Binding_Data IC50 / Ki Calculation AR_Binding->Binding_Data Stability_Data Half-life (t1/2) Calculation Metabolic_Stability->Stability_Data Transactivation_Data EC50 / Emax Calculation Transactivation->Transactivation_Data Comparison Head-to-Head Comparison Binding_Data->Comparison Stability_Data->Comparison Transactivation_Data->Comparison

Caption: General workflow for the in vitro comparison of this compound and Anavar.

References

Safety Operating Guide

Proper Disposal of Madiol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Madiol (also known as Methandriol), a substance categorized as an anabolic androgenic steroid. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound is harmful if swallowed or in contact with skin, a suspected carcinogen, and very toxic to aquatic life with long-lasting effects.[1][2]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards.

Personal Protective Equipment (PPE): A comprehensive suite of PPE is required when handling this compound. This includes:

  • Respiratory Protection: A dust respirator is necessary to avoid inhalation of powder.[3]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Eye Protection: Safety glasses or chemical goggles are mandatory.[3]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn.[1]

Engineering Controls: All handling of this compound powder, including weighing and solution preparation, should be conducted within a certified chemical fume hood to prevent the generation and spread of dust.[4]

This compound Disposal Protocol

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[3][4] Under no circumstances should this compound be disposed of in household garbage or allowed to enter the sewage system.[1][4]

Step-by-Step Disposal Procedure:

  • Waste Segregation: All this compound-contaminated waste must be segregated from non-hazardous laboratory waste. This includes:

    • Unused or expired this compound powder.

    • Empty this compound containers.

    • Contaminated PPE (gloves, disposable lab coats, etc.).

    • Spill cleanup materials.

    • Used weighing boats, pipette tips, and other consumables.

  • Waste Containment:

    • Place all solid this compound waste into a designated, clearly labeled, and sealable hazardous waste container.[4]

    • For liquid waste containing this compound, use a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound (Methandriol)," and the associated hazard symbols (e.g., harmful, health hazard, environmentally hazardous).[1]

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly oxidizing agents.[4]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal service.[5] All disposal activities must comply with local, state, and federal regulations.[3][4][5][6]

Spill Management Protocol

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access to the spill zone.[3]

  • Don PPE: Before addressing the spill, ensure you are wearing the full complement of prescribed PPE.[3]

  • Containment: For minor spills, use dry cleanup procedures and avoid generating dust.[3] Gently cover the spill with absorbent materials. Dampening the material with water can help prevent it from becoming airborne.[3]

  • Cleanup: Carefully sweep or vacuum the contained spill. If using a vacuum, it must be a HEPA-filtered model suitable for hazardous dust.[3] Place all cleanup materials into the designated hazardous waste container.

  • Decontamination: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

  • Waste Disposal: Dispose of all contaminated cleanup materials and PPE as hazardous waste.

This compound Properties and Hazards

For easy reference, the key chemical and hazard information for this compound is summarized in the tables below.

Chemical Identification
Chemical Name 17-methyl-androst-5-ene-3β,17β-diol[1]
Synonyms This compound, Methandriol, Methylandrostenediol[1][2]
CAS Number 521-10-8[1]
Molecular Formula C₂₀H₃₂O₂[2]
Molecular Weight 304.5 g/mol [2]
Hazard Classification
Acute Toxicity, Oral Harmful if swallowed[1][2]
Acute Toxicity, Dermal Harmful in contact with skin[1][2]
Carcinogenicity Suspected of causing cancer[2]
Aquatic Hazard Very toxic to aquatic life with long lasting effects[1]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Madiol_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated (Solid or Liquid) is_contaminated Is the material contaminated with this compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as General Laboratory Waste is_contaminated->non_hazardous_waste No segregate Segregate Waste hazardous_waste->segregate contain Place in Labeled, Sealed Container segregate->contain store Store in Designated Cool, Dry, Ventilated Area contain->store professional_disposal Contact Licensed Waste Disposal Service store->professional_disposal end Disposal Complete professional_disposal->end

Caption: this compound Disposal Workflow Diagram.

References

Essential Safety and Logistics for Handling Madiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like Madiol, also known as Methandriol, are critical to ensuring laboratory safety and minimizing environmental impact. Adherence to the following operational and disposal plans is essential for mitigating exposure risks.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to prevent skin contact, inhalation, and accidental ingestion when handling this compound. The following personal protective equipment is required:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a significant risk of splashing, a full-face shield should be used in conjunction with goggles.[1]

  • Hand Protection: The use of chemical-resistant gloves is essential. Nitrile gloves are a suitable option. For tasks involving compounding, administration, and disposal, wearing two pairs of gloves is advisable.[1][2]

  • Body Protection: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs should be worn. For procedures with a higher risk of contamination, coveralls offering head-to-toe protection may be necessary.[1]

  • Respiratory Protection: To avoid the inhalation of this compound powder, a dust respirator, such as an N95, is recommended, particularly when unpacking containers that are not plastic or in case of potential spills or breaks.[1][3]

Quantitative Safety Data

The following table summarizes the available quantitative toxicity data for Methandriol (this compound). This information is crucial for conducting a thorough risk assessment in a laboratory setting.

MetricValueSpeciesRoute
TDLO875 mg/kgRatOral

Experimental Protocols: Handling and Disposal Workflow

Handling and Weighing Protocol

Diagram 1: this compound Handling and Weighing Workflow cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep_area Work in a Designated Area (Fume Hood) don_ppe Don Full PPE prep_area->don_ppe prep_surface Prepare Work Surface (Bench Pad) don_ppe->prep_surface weigh_powder Weigh this compound Powder prep_surface->weigh_powder seal_container Securely Cap Container weigh_powder->seal_container decontaminate Decontaminate Spatula and Work Surface seal_container->decontaminate dispose_waste Dispose of Contaminated Consumables as Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands and Forearms doff_ppe->wash_hands

Diagram 1: this compound Handling and Weighing Workflow

Spill Cleanup Protocol

Diagram 2: this compound Spill Cleanup Procedure cluster_initial_response Initial Response cluster_cleanup_actions Cleanup Actions cluster_post_cleanup Post-Cleanup alert Alert Personnel evacuate Evacuate if Necessary alert->evacuate don_ppe Don Full PPE evacuate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Spill Gently (Damp Towel or HEPA Vacuum) contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Cleanup Materials as Hazardous Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Diagram 2: this compound Spill Cleanup Procedure

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.[1] It is classified as very toxic to aquatic life with long-lasting effects, and therefore, it must not be allowed to enter the sewage system or the environment.[1][4]

Waste Collection and Disposal Steps:

  • Segregation: All waste materials, including contaminated PPE, empty containers, and spill cleanup materials, must be collected separately from non-hazardous waste.

  • Containment: Place all this compound-contaminated waste into designated, sealed, and clearly labeled hazardous waste containers.

  • Consultation: Contact your institution's environmental health and safety department or a licensed waste management company for guidance on proper disposal procedures that comply with local, state, and federal regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.